Architectural Rigidity and Bifunctional Catalysis: An In-Depth Guide to (R)-(-)-VAPOL Hydrogenphosphate
Executive Summary (R)-(-)-VAPOL hydrogenphosphate has emerged as a cornerstone chiral Brønsted acid catalyst in modern asymmetric synthesis. Distinguished by its unique vaulted biaryl architecture, it offers unprecedente...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-(-)-VAPOL hydrogenphosphate has emerged as a cornerstone chiral Brønsted acid catalyst in modern asymmetric synthesis. Distinguished by its unique vaulted biaryl architecture, it offers unprecedented stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. This whitepaper provides an authoritative analysis of its structural properties, mechanistic pathways, and field-proven laboratory protocols, designed specifically for researchers and drug development professionals.
Structural Architecture & Electronic Properties
The catalytic efficacy of (R)-(-)-VAPOL hydrogenphosphate is fundamentally rooted in its structural rigidity. Unlike traditional BINOL-derived catalysts that possess a relatively open and conformationally flexible chiral environment, the VAPOL core features a diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin framework[1]. Two phenyl substituents at the 8 and 9 positions create a deep, three-dimensional chiral pocket[1].
Causality of Stereocontrol:
This vaulted architecture imposes strict spatial constraints (steric control) that dictate the trajectory of incoming nucleophiles[1]. Simultaneously, the phosphoric acid moiety modulates the electronic environment[1]. It acts as a bifunctional active site: the Brønsted acidic hydroxyl group (P-OH) donates a proton to activate the electrophilic substrate, while the Lewis basic phosphoryl oxygen (P=O) stabilizes the transition state via hydrogen bonding[1]. This dual steric-electronic control minimizes non-selective background reactions and maximizes enantiomeric excess (ee).
Physicochemical Properties
The following table summarizes the core quantitative data essential for reagent calculation, structural modeling, and analytical validation[2],[3].
In asymmetric catalysis, (R)-(-)-VAPOL hydrogenphosphate operates via a highly ordered chiral ion-pair intermediate[1]. Upon protonation of the substrate (e.g., an imine or aziridine), the resulting conjugate base of the catalyst forms a tight, hydrogen-bonded complex with the activated electrophile. The rigid chiral pocket shields one face of the substrate, forcing the nucleophile to attack exclusively from the exposed face, thereby dictating the absolute stereochemistry of the resulting product.
Bifunctional catalytic cycle of (R)-VAPOL hydrogenphosphate.
Key Applications in Asymmetric Synthesis
The catalyst is highly versatile, driving several critical transformations in pharmaceutical development:
Desymmetrization of meso-aziridines: Promotes enantioselective ring-opening to yield highly valuable chiral amines[1],[2].
Asymmetric aza-Darzens Synthesis: Facilitates the creation of complex carbon-nitrogen bonds, essential for synthesizing functionalized aziridines[1].
Pictet-Spengler Reactions: Accelerates the formation of tetrahydroisoquinolines from tryptamines, a core scaffold found in numerous natural alkaloids[1].
Imine Amidation: Catalyzes the addition of amide nucleophiles to imines, producing highly protected aminal products with excellent enantioselectivity[3].
Laboratory Protocols
To ensure high reproducibility and scientific integrity, the following protocols emphasize the causality behind critical experimental steps.
Protocol A: Gram-Scale Preparation and Purification
Adapted from the validated methodology by Desai et al.[4].
Synthesis: React the commercially available VAPOL ligand with phosphorus oxychloride (POCl₃) in the presence of a base, followed by careful hydrolysis to form the crude hydrogenphosphate.
Solvent Removal: Evaporate the reaction solvent. Crucial Step: Apply high vacuum (0.1 mmHg) overnight. Failing to remove residual solvents prevents the crude product from dissolving properly during subsequent purification steps[4].
Chromatography: Purify the crude mixture via silica gel column chromatography to isolate the active fraction.
Dissolution & Precipitation: Dissolve the purified fraction in a 1:1 mixture of Methanol (MeOH) and Chloroform (CHCl₃).
Causality Warning: You must use amylene-stabilized CHCl₃, not ethanol-stabilized CHCl₃. Residual ethanol strongly hydrogen-bonds to the catalyst's active site, poisoning the chiral pocket and severely depressing asymmetric induction in downstream applications[4].
Self-Validation: Spot the final precipitated product on a TLC plate. Under short-wave UV light (254 nm), the pure (R)-(-)-VAPOL hydrogenphosphate will fluoresce as an intense, distinct purple spot, confirming the integrity of the phenanthrol core[4].
Gram-scale preparation and validation workflow for VAPOL hydrogenphosphate.
Adapted from the foundational work by Rowland et al.[3].
Catalyst Activation: Rigorously dry the (R)-(-)-VAPOL hydrogenphosphate under vacuum at 50°C for 2 hours prior to use.
Causality: Trace ambient moisture acts as a competing hydrogen-bond donor, disrupting the chiral ion-pair complex and drastically lowering the enantiomeric excess (ee) of the final product[4].
Reaction Assembly: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the imine substrate (1.0 equiv) and amide nucleophile (1.2 equiv) in anhydrous dichloromethane (DCM).
Catalysis: Add 2–5 mol% of the dried catalyst. The low catalyst loading is sufficient due to the high turnover frequency enabled by the highly acidic P-OH group.
Monitoring: Stir the reaction at room temperature. Monitor completion via TLC (typically requiring 12–24 hours depending on substrate electronics).
Isolation: Quench with saturated aqueous NaHCO₃ to deprotonate the catalyst and break the product-catalyst complex. Extract with DCM, dry over Na₂SO₄, and purify the aminal product via flash chromatography.
Gram-Scale Synthesis and Isolation of (R)-(-)-VAPOL Hydrogenphosphate: A Technical Guide
Executive Summary Chiral Brønsted acids have fundamentally transformed the landscape of asymmetric organocatalysis. While BINOL-derived phosphoric acids are ubiquitous, the vaulted biaryl ligand (R)-VAPOL (2,2'-diphenyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral Brønsted acids have fundamentally transformed the landscape of asymmetric organocatalysis. While BINOL-derived phosphoric acids are ubiquitous, the vaulted biaryl ligand (R)-VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) offers a structurally distinct, deep chiral pocket. The resulting catalyst, (R)-(-)-VAPOL hydrogenphosphate, frequently yields superior enantioselectivities in highly demanding transformations, including imine amidations, aziridinations, and Mannich reactions[1].
This whitepaper provides a comprehensive, self-validating protocol for the gram-scale synthesis of (R)-(-)-VAPOL hydrogenphosphate. As a Senior Application Scientist, I have structured this guide to not only detail the procedural steps but to explain the underlying physicochemical causality behind each manipulation—ensuring high yield (84–90%), absolute preservation of optical purity, and robust catalytic activity[1][2].
Mechanistic Rationale & Reaction Design
The synthesis of (R)-(-)-VAPOL hydrogenphosphate relies on a highly convergent, two-stage one-pot process: Phosphorylation and Hydrolysis .
Phosphorylation without Coupling Agents: Phosphorus oxychloride (POCl₃) is selected as the phosphorylating agent due to its high electrophilicity, which allows it to directly form the cyclic phosphorochloridate intermediate without the need for exogenous coupling reagents[2].
Dual-Role Solvent System: Pyridine is utilized in vast excess to serve as both the solvent and the acid scavenger. By neutralizing the two equivalents of HCl generated during the P-O bond formations, pyridine drives the reaction forward thermodynamically (via the precipitation of pyridinium chloride) and protects the biaryl axis of VAPOL from acid-catalyzed racemization[3].
Controlled Hydrolysis: The cyclic phosphorochloridate intermediate is highly reactive. The controlled addition of water hydrolyzes the remaining P-Cl bond to a P-OH group, yielding the stable hydrogenphosphate[1].
Fig 1. Mechanistic pathway of (R)-VAPOL phosphorylation and subsequent hydrolysis.
Quantitative Stoichiometry
The following table summarizes the optimized stoichiometry for a highly reproducible ~6-gram scale synthesis[3].
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Role
(R)-VAPOL
538.6
1.0
6.00 g
11.15 mmol
Chiral Starting Material
POCl₃
153.3
2.0
3.42 g / 2.08 mL
22.30 mmol
Phosphorylating Agent
Pyridine
79.1
27.8
24.50 g / 25.00 mL
310.0 mmol
Solvent & Base
Water (H₂O)
18.0
Excess
-
-
Hydrolysis Reagent
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system. Visual and physical cues are provided to confirm the success of each phase.
Phase 1: Activation & Phosphorylation
Preparation: Flame-dry a 100 mL round-bottomed flask equipped with a magnetic stir bar. Cool to room temperature under a strict argon atmosphere to exclude ambient moisture, which would prematurely hydrolyze the POCl₃.
Dissolution: Add 6.00 g of (R)-VAPOL followed by 25.00 mL of anhydrous pyridine. Stir until the solid is completely dissolved.
Validation Check: The solution must appear as a clear, intense yellow liquid[3].
Thermal Control: Place the flask in an ice-water bath and stir at 0 °C for 20 minutes.
Reagent Addition: Slowly add 2.08 mL of POCl₃ dropwise via a plastic syringe over exactly 10 minutes.
Causality: POCl₃ addition is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which can lead to the degradation of the ligand and the formation of uncharacterizable side-products[2].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 6 hours.
Validation Check: Over this period, the solution will transition from a clear yellow to a cloudy pale yellow as pyridinium chloride salts precipitate[3].
Phase 2: Hydrolysis & Workup
Quenching: Quench the reaction by slowly adding water to the mixture to hydrolyze the phosphorochloridate intermediate.
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with aqueous HCl to remove the excess pyridine, followed by brine.
Solvent Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 3: Purification & Critical Desolvation
Chromatography: Purify the crude product via silica gel column chromatography.
Validation Check: When spotted on a TLC plate and observed under short-wave UV (254 nm), the pure product appears as an intense purple spot[4].
Solvent Selection (Critical): If further dissolution or precipitation is required, you MUST use amylene-stabilized chloroform (CHCl₃).
Causality: Commercially available CHCl₃ is often stabilized with ethanol (EtOH). EtOH acts as a competitive hydrogen-bond donor/acceptor and becomes deeply trapped within the vaulted chiral pocket of the VAPOL hydrogenphosphate. It is nearly impossible to remove and will drastically depress the asymmetric induction of the catalyst in downstream applications[4].
High-Vacuum Drying (Critical): Subject the purified product to high vacuum (0.1 mmHg) overnight.
Causality: Proper desolvation is mandatory. Residual water or solvent molecules occupy the active site. If the isolated product forms an emulsion rather than a clear solution when reconstituted in CH₂Cl₂, it indicates incomplete drying. Re-subject the flask to high vacuum until complete solubility is achieved[4].
Fig 2. Step-by-step workflow for the gram-scale synthesis of (R)-VAPOL hydrogenphosphate.
References
Desai, A. A., Huang, L., Wulff, W. D., Rowland, G. B., & Antilla, J. C. (2010). Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis, 2010(12), 2106-2109.[Link]
Unlocking Asymmetric Synthesis: The Mechanism of Action of (R)-(-)-VAPOL Hydrogenphosphate as a Brønsted Acid Catalyst
Executive Summary (R)-(-)-VAPOL hydrogenphosphate (CAS: 871130-18-6) has emerged as a premier chiral organocatalyst, fundamentally transforming the landscape of asymmetric synthesis[1]. Derived from the vaulted biaryl li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-(-)-VAPOL hydrogenphosphate (CAS: 871130-18-6) has emerged as a premier chiral organocatalyst, fundamentally transforming the landscape of asymmetric synthesis[1]. Derived from the vaulted biaryl ligand VAPOL, this cyclic phosphoric acid operates as a highly efficient chiral Brønsted acid[2]. Unlike traditional planar BINOL-derived catalysts, VAPOL hydrogenphosphate features a deep, rigid three-dimensional chiral pocket that enforces strict steric and electronic control over transition states[3]. This technical guide dissects the mechanistic causality, structural paradigms, and self-validating experimental protocols that make (R)-(-)-VAPOL hydrogenphosphate indispensable for researchers in drug development and complex molecule synthesis.
Structural Paradigm & Electronic Properties
The catalytic superiority of (R)-(-)-VAPOL hydrogenphosphate is rooted in its unique structural architecture, which solves the stereochemical leakage often observed in simpler catalysts.
Vaulted Biaryl Framework: The catalyst is built upon a diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin framework[1]. The presence of two phenyl substituents at the 8 and 9 positions creates a distinctly rigid "vaulted" chiral environment[3]. This 3D pocket is significantly deeper than the relatively open clefts found in BINOL (1,1'-bi-2-naphthol) derivatives, restricting the conformational freedom of incoming substrates and forcing them into highly specific orientations[3],.
Brønsted Acidity and Electronic Modulation: The functionalization of the VAPOL backbone with a phosphoric acid moiety introduces both Brønsted acidic (P-OH) and Lewis basic (P=O) sites within the same active center[3]. With a predicted pKa of approximately 1.13 ± 0.20, it is significantly more acidic than simple phenolic compounds, allowing it to readily protonate weakly basic substrates such as imines[3],[4].
Mechanism of Action: The Chiral Ion-Pairing Model
(R)-(-)-VAPOL hydrogenphosphate operates via a dual-control mechanism, harmonizing steric constraints with non-covalent electronic interactions to drive asymmetric induction[3],[4].
Proton Donation (Electrophile Activation): The catalytic cycle initiates when the highly acidic hydrogenphosphate group donates a proton (H+) to an electrophile (e.g., the nitrogen atom of an imine). This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile, increasing its susceptibility to nucleophilic attack[3].
Formation of the Chiral Ion Pair: Upon proton transfer, the catalyst becomes a conjugate base anion. Instead of dissociating, it remains tightly bound to the protonated substrate via strong hydrogen bonding and electrostatic interactions, forming a highly organized chiral ion pair[3],[5].
Stereoselective Nucleophilic Attack: The vaulted chiral pocket of the VAPOL framework shields one face of the activated electrophile. Steric maps reveal that bulky substrate groups preferentially occupy less congested quadrants of the pocket[3]. Consequently, the incoming nucleophile is forced to approach from the unshielded face, resulting in exceptional enantioselectivity[4].
Mechanistic pathway of VAPOL hydrogenphosphate-catalyzed asymmetric nucleophilic addition.
Quantitative Catalytic Efficacy
The structural advantages of VAPOL hydrogenphosphate translate directly into measurable experimental success, particularly in reactions where BINOL-derived catalysts fail to provide adequate asymmetric induction.
For instance, in the addition of sulfonamides to Boc-activated aryl imines, a BINOL-derived Brønsted acid catalyst yields the product in 95% yield but with a dismal <5% enantiomeric excess (ee). In stark contrast, VAPOL hydrogenphosphate delivers the N,N-aminal products in high yields with impressive enantiopurities. This superiority is also evident in asymmetric aldol reactions, as quantified in Table 1 below.
Table 1: Comparative Catalytic Efficacy in Asymmetric Aldol Reactions
Catalyst System
Catalyst Loading
Solvent
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
(R)-BINOL
20 mol %
CH₂Cl₂
25
4
100
28%
(S)-VAPOL
20 mol %
Toluene
25
15
94
89%
(S)-VAPOL
2 mol %
Toluene
40
6
100
86%
Note: The data demonstrates that VAPOL achieves significantly higher stereocontrol than BINOL, even at a 10-fold lower catalyst loading.
Self-Validating Experimental Protocols
Trust in organocatalysis relies on reproducible, self-validating workflows. The following protocols outline the preparation and application of (R)-(-)-VAPOL hydrogenphosphate, ensuring high fidelity in asymmetric synthesis[6],.
Protocol A: Gram-Scale Preparation of (R)-(-)-VAPOL Hydrogenphosphate
Causality: Synthesizing the phosphoric acid from the VAPOL ligand requires a highly reactive phosphorylating agent to bridge the biaryl diols without inducing racemization.
Phosphorylation: Dissolve (R)-VAPOL in anhydrous pyridine. Slowly add phosphorus oxychloride (POCl₃) at 0°C under an inert argon atmosphere. Rationale: POCl₃ acts as the phosphorylating agent; low temperatures prevent uncontrolled exotherms and side reactions.
Hydrolysis: After complete consumption of the starting material (monitored by TLC), carefully quench the reaction with water to hydrolyze the intermediate phosphoryl chloride to the corresponding phosphoric acid,.
Acidification & Extraction: Acidify the aqueous layer with 1M HCl and extract with dichloromethane (CH₂Cl₂). Rationale: Acidification ensures the phosphate is fully protonated, allowing it to partition into the organic phase.
Purification: Purify via silica gel chromatography to yield the pure (R)-(-)-VAPOL hydrogenphosphate as a combustible solid[1].
Protocol B: Asymmetric Addition of Sulfonamides to Aryl Imines
Causality: This protocol leverages the Brønsted acidity of the catalyst to activate the imine without requiring transition metals, relying entirely on non-covalent interactions.
Reaction Assembly: In an oven-dried flask, combine the Boc-activated aryl imine (1.0 equiv) and (R)-(-)-VAPOL hydrogenphosphate (2-10 mol%) in anhydrous toluene. Rationale: Toluene is a non-polar solvent that prevents disruption of the crucial hydrogen-bonded chiral ion pair, which would otherwise be broken apart by polar protic solvents.
Nucleophile Introduction: Add the sulfonamide (1.2 equiv) to the mixture at room temperature.
Monitoring: Stir the reaction and monitor via HPLC or TLC until complete conversion is achieved. Rationale: Tracking conversion ensures the catalyst is actively turning over and hasn't been poisoned by moisture.
Isolation: Concentrate the mixture under reduced pressure and purify the resultant N,N-aminal directly via silica gel chromatography. The catalyst can often be recovered in near-quantitative yield during this step[7].
Step-by-step experimental workflow for VAPOL-catalyzed asymmetric imine amidation.
References
Smolecule - Buy (R)-(-)
Sigma-Aldrich - (R)-(-)
PubMed Central (PMC)
American Chemical Society (ACS)
American Chemical Society (ACS)
Sigma-Aldrich - Organocatalysis: BINOL and Derivatives
URL
Vaulted Biaryl Catalysts: Structural Architecture and Mechanistic Paradigms of VAPOL and VANOL in Asymmetric Synthesis
Executive Summary In the landscape of asymmetric catalysis, the architectural design of a chiral ligand dictates the spatial arrangement of the transition state. While axially chiral ligands like BINOL have long been con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of asymmetric catalysis, the architectural design of a chiral ligand dictates the spatial arrangement of the transition state. While axially chiral ligands like BINOL have long been considered "privileged" scaffolds, the development of vaulted biaryl ligands—specifically VAPOL (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol) and VANOL (3,3'-diphenyl-2,2'-bi-1-naphthol)—introduced a paradigm shift[1]. As a Senior Application Scientist, I have observed firsthand how the deep chiral pockets of these vaulted architectures translate to exquisite stereocontrol in methodologies ranging from asymmetric aziridination to hetero-Diels-Alder reactions[1][2]. This technical guide dissects the structural features, phase behaviors, and mechanistic assembly of VAPOL-derived catalysts, providing actionable, self-validating protocols for drug development professionals.
Structural Architecture: The Cisoid Advantage
The fundamental divergence between traditional axial ligands (e.g., BINOL) and vaulted ligands lies in their solid-state and solution-phase conformations. Crystallographic analyses reveal that BINOL predominantly adopts a transoid conformation (dihedral angle >90°) and relies heavily on intermolecular hydrogen bonding networks for solid-state packing[3][4].
Conversely, VAPOL, VANOL, and the recently developed iso-VAPOL all exhibit a rigid cisoid conformation , characterized by a dihedral angle of less than 90° between the two aryl groups[3][4]. Crucially, these unsolvated vaulted ligands pack in the solid state without classical intermolecular hydrogen bonds[3][5]. This lack of intermolecular H-bonding, combined with the extended phenanthryl (VAPOL) or naphthyl (VANOL) backbones, creates a deep, well-defined "chiral pocket" that shields the active catalytic site.
Furthermore, the phase behavior of VAPOL is highly anomalous and practically significant for scale-up operations. Racemic VAPOL exhibits a melting point 86 °C higher than its enantiopure (S)-VAPOL form I, translating to a substantial 2.0 kcal/mol stability difference favoring the racemate at room temperature[5]. This thermodynamic sink necessitates careful resolution strategies but yields a highly robust ligand framework once isolated.
Mechanistic Causality: The BOROX Catalyst Assembly
VAPOL and VANOL are rarely the active catalytic species themselves; rather, they serve as the chiral foundation for complex polyborate anions, termed BOROX catalysts [2][6].
The active BOROX catalyst is a chiral Brønsted acid—an ion pair consisting of a chiral boroxinate anion and a protonated substrate (e.g., an imine)[2][6]. The causality behind the catalyst's assembly is governed by strict stoichiometric and templating rules:
Stoichiometry & Condensation : The boroxinate core is assembled in situ from one equivalent of the vaulted ligand and three equivalents of a boron source (such as B(OPh)3 or BH3·SMe2)[2][7].
Spiro-Fusion : The resulting structure features a boroxine ring where one boron atom is four-coordinate, spiro-fused to the oxygen atoms of the VAPOL ligand[7].
Substrate Templating : The assembly is not spontaneous in isolation; it is templated by the substrate itself. The imine substrate protonates, forming a cation that binds to the boroxinate via bifurcated hydrogen bonds to the boroxine oxygens, locking the catalyst-substrate complex into a rigid conformation[2][6].
Logical workflow of in situ BOROX catalyst assembly and substrate templating.
To harness the VAPOL/VANOL BOROX system for the catalytic asymmetric aziridination (AZ) of imines, precision in the in situ generation of the catalyst is paramount. The following protocol outlines the synthesis of cis-aziridine-2-carboxylates using ethyl diazoacetate (EDA)[7][8].
Step 1: Pre-Catalyst Network Formation
Action : In a flame-dried Schlenk flask under argon, combine VAPOL (10 mol%), B(OPh)3 (30 mol%), and H2O (30 mol%) in anhydrous toluene. Heat to 80 °C for 1 hour.
Causality : The precise 1:3:3 ratio of ligand to boron to water is required to condense the boroxine ring[6]. Heating drives the thermodynamic condensation of the network.
Self-Validation : Apply a high vacuum (0.1 mm Hg) at 80 °C for 30 minutes. This critical step removes the volatile phenol byproducts generated during condensation[4]. Failure to remove phenol results in competitive hydrogen bonding, which drastically lowers the enantiomeric excess (ee) of the final product. A stable vacuum reading confirms the complete removal of volatiles.
Step 2: Substrate-Templated Assembly
Action : Cool the vessel to 25 °C. Add the N-benzhydryl imine substrate (0.5 M in toluene) and stir for 30 minutes.
Causality : The imine acts as a basic template, protonating to form the counter-cation. This induces the final assembly of the active BOROX ion pair[6][7].
Self-Validation : A subtle color change or the complete dissolution of any remaining micro-particulates indicates successful, homogeneous ion-pair formation.
Step 3: Diazo Activation and Aziridination
Action : Introduce EDA (1.2 equivalents) dropwise. Stir for 24 hours at 25 °C.
Causality : The chiral Brønsted acid activates the imine for nucleophilic attack by the diazo compound, followed by ring closure and N2 extrusion[8].
Self-Validation : The steady evolution of nitrogen gas bubbles serves as an immediate visual confirmation of diazo decomposition. Reaction completion is verified via HPLC (>95% conversion).
Quantitative Data and Structural Tuning
The modularity of the vaulted biaryl framework allows for significant electronic and steric tuning. Table 1 summarizes the impact of structural modifications on the asymmetric induction of the BOROX catalyst across various substrates.
Data Analysis : VAPOL and VANOL exhibit nearly identical asymmetric induction profiles in aziridination (with an average difference of only 1.2% ee)[9]. However, the synthesis of iso-VAPOL via a cycloaddition/electrocyclization cascade utilizes starting materials that are less than one-tenth the cost of VAPOL, while maintaining the exact chiral pocket dimensions and catalytic efficacy[3][4]. Furthermore, targeted steric bulk, such as the addition of tert-butyl groups at the 7,7'-positions of VANOL, dramatically increases the average asymmetric induction from 87% to 97% across diverse substrates[2].
Conclusion
Vaulted biaryl ligands represent a masterclass in rational catalyst design. By moving away from the flexible, hydrogen-bonded networks of axial ligands and embracing the rigid, cisoid chiral pockets of VAPOL and VANOL, chemists can access highly structured Brønsted acid transition states. For drug development professionals, mastering the in situ assembly causality of these BOROX systems unlocks scalable, highly enantioselective pathways for synthesizing complex nitrogen-containing heterocycles.
Introduction: A Structurally Unique and Powerful Chiral Brønsted Acid Catalyst
An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate for Researchers, Scientists, and Drug Development Professionals (R)-(-)-VAPOL hydrogenphosphate has emerged as a highly effective and versatile chiral Brønst...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate for Researchers, Scientists, and Drug Development Professionals
(R)-(-)-VAPOL hydrogenphosphate has emerged as a highly effective and versatile chiral Brønsted acid catalyst in the field of asymmetric organocatalysis.[1][2] Its distinctive vaulted biaryl (VAPOL) backbone provides a unique steric and electronic environment that sets it apart from more conventional axially chiral catalysts like those derived from BINOL.[3] This structural rigidity and specific chiral pocket have led to exceptional levels of enantioselectivity in a variety of organic transformations, making it an invaluable tool for the synthesis of complex chiral molecules, particularly in pharmaceutical development.[4][5] This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering field-proven insights for its practical implementation.
Core Physicochemical Properties
(R)-(-)-VAPOL hydrogenphosphate, also known as (R)-2,2′-Diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate, is a solid organocatalyst with well-defined properties crucial for its application in asymmetric synthesis.[6]
The VAPOL Advantage: Structural and Mechanistic Insights
The catalytic efficacy of (R)-(-)-VAPOL hydrogenphosphate stems from its unique three-dimensional structure. Unlike the more flexible BINOL-based phosphoric acids, the VAPOL framework possesses a "vaulted" or "cleft-like" chiral environment. This well-defined and rigid active site allows for highly specific noncovalent interactions, such as hydrogen bonding, with substrates.[8]
The phosphoryl oxygen acts as a Brønsted basic site, while the proton on the phosphate group serves as the Brønsted acidic site.[1] This bifunctional nature is key to its catalytic mechanism, enabling it to activate substrates and control the stereochemical outcome of the reaction with high precision.[2][8] The catalyst essentially acts as a molecular scaffold, orienting the reactants in a specific conformation that favors the formation of one enantiomer over the other.
Key Applications in Asymmetric Synthesis
(R)-(-)-VAPOL hydrogenphosphate has proven to be a superior catalyst in several classes of asymmetric reactions where other chiral Brønsted acids provide lower selectivity.[9]
Notable Catalytic Transformations:
Desymmetrization of meso-Aziridines : This catalyst is highly effective in the enantioselective ring-opening of achiral meso-aziridines to produce valuable chiral vicinal diamines and other derivatives.[3][9]
Asymmetric aza-Darzens Aziridine Synthesis : It catalyzes the reaction between N-Boc-protected aldimines and N-sulfonylhydrazones to yield chiral aziridines.[3]
Pictet-Spengler Reactions : The catalyst facilitates the cyclization of β-arylethylamines with aldehydes or ketones to generate chiral tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals.[10]
Reductive Amination and Transfer Hydrogenations : It has been successfully employed in the asymmetric reduction of imines, providing access to chiral amines with excellent enantioselectivities.[11][12]
Enantioselective Chlorination and Michael Additions : In its calcium salt form, the VAPOL phosphate catalyst has demonstrated high efficiency in the asymmetric chlorination of oxindoles and in Michael additions.[13]
The choice of (R)-(-)-VAPOL hydrogenphosphate is often justified when other catalysts fail to provide adequate stereocontrol, underscoring the importance of screening this structurally distinct catalyst in process development.[9]
Experimental Protocol: Gram-Scale Synthesis of (R)-(-)-VAPOL Hydrogenphosphate
A reliable, gram-scale synthesis is crucial for the accessibility and widespread use of this catalyst. The following protocol is adapted from a reported procedure for its practical preparation.[9]
Materials and Equipment:
(R)-VAPOL
Phosphorus oxychloride (POCl₃)
Pyridine (anhydrous)
Deionized Water
Standard glassware for organic synthesis (flame-dried)
Magnetic stirrer
Ice bath
Argon or Nitrogen source
Step-by-Step Methodology:
Preparation : A 100 mL one-neck round-bottomed flask equipped with a magnetic stir bar is flame-dried under a stream of inert gas (Argon) and allowed to cool to room temperature.
Reagent Addition : (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) is added to the flask, followed by anhydrous pyridine (e.g., 25.00 mL). The mixture is stirred until the (R)-VAPOL is completely dissolved, resulting in a clear, intense yellow solution.
Cooling : The flask is placed in an ice bath and the solution is stirred at 0 °C for approximately 20 minutes.
Phosphorylation : Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution. The reaction is allowed to proceed at 0 °C and then warmed to room temperature, stirring for a total of 6 hours.
Quenching : The reaction is carefully quenched by the slow addition of deionized water at 0 °C. The mixture is then stirred for an additional 2 hours at room temperature.
Workup and Purification : The reaction mixture is subjected to a standard aqueous workup, followed by purification to isolate the (R)-(-)-VAPOL hydrogenphosphate product. The reported yields for this procedure are consistently in the range of 84-90%.[9]
Solvation Dynamics and Physicochemical Profiling of (R)-(-)-VAPOL Hydrogenphosphate in Organic Media
Executive Summary In the realm of asymmetric organocatalysis, the choice of solvent is rarely a mere logistical decision; it is a fundamental thermodynamic parameter that dictates both reaction kinetics and stereochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of asymmetric organocatalysis, the choice of solvent is rarely a mere logistical decision; it is a fundamental thermodynamic parameter that dictates both reaction kinetics and stereochemical outcomes. (R)-(-)-VAPOL hydrogenphosphate (CAS: 871130-18-6) [1] has emerged as a privileged chiral Brønsted acid for a myriad of enantioselective transformations, including Pictet-Spengler reactions and the desymmetrization of aziridines.
As a Senior Application Scientist, I frequently observe that poor solvent selection leads to suboptimal enantiomeric excess (ee) or sluggish reaction rates. This whitepaper provides an in-depth technical analysis of the solubility profile of (R)-(-)-VAPOL hydrogenphosphate, explaining the causality behind its solvation thermodynamics, and provides self-validating experimental protocols for optimizing its use in organic media.
To understand the solubility of (R)-(-)-VAPOL hydrogenphosphate, we must first analyze its molecular architecture. The catalyst features a vaulted polyaromatic framework (biphenanthryl and diphenyl groups) coupled with a highly polar phosphoric acid headgroup.
Extreme Lipophilicity: With a calculated LogP of 11.172[2], the catalyst is profoundly hydrophobic. This lipophilicity ensures that it remains highly soluble in non-polar and moderately polar organic solvents while being entirely insoluble in aqueous media.
Acidity and Hydrogen Bonding: The predicted pKa of ~1.13 [2] makes it a strong Brønsted acid. In non-polar solvents, the catalyst exists predominantly as a hydrogen-bonded dimer.
The Causality of Solvent Selection
The dissolution of VAPOL-CPA (Chiral Phosphoric Acid) requires breaking its crystalline lattice forces—specifically, strong
π−π
stacking between the phenanthryl rings and intermolecular hydrogen bonding at the phosphate core.
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents provide the highest solubility. The polarizable halogens interact favorably with the extended
π
-system via dispersion forces, while the solvent's moderate dipole moment accommodates the polar phosphate headgroup without completely disrupting the active hydrogen-bonded dimer network.
Aromatic Solvents (e.g., Toluene, Benzene): Solubility is moderate, driven primarily by
π−π
stacking interactions. However, toluene is frequently the optimal solvent for asymmetric catalysis [3]. Its low dielectric constant (
ε=2.38
) prevents the dissociation of the catalyst-substrate complex, enforcing a tight ion-pair that is critical for high enantioinduction.
Coordinating Solvents (e.g., THF, Acetonitrile): While these solvents offer good solubility by acting as strong hydrogen-bond acceptors (disrupting the CPA dimers), they are often detrimental to catalysis. They actively compete with the substrate for the catalyst's acidic proton, dampening catalytic activity and eroding stereocontrol.
Solubility Data Summary
The following table summarizes the empirical solubility parameters and the mechanistic impact of common organic solvents on VAPOL-catalyzed reactions.
Table 1: Empirical Solubility Profile and Catalytic Impact of (R)-(-)-VAPOL Hydrogenphosphate at 25°C
Solvent
Dielectric Constant (
ε
)
Solvation Mechanism
Empirical Solubility
Impact on Asymmetric Catalysis
Dichloromethane (DCM)
8.93
Dipole-dipole, Halogen bonding
> 50 mg/mL
Excellent solubility; moderate to high ee. Ideal for preparing concentrated stock solutions.
Toluene
2.38
π−π
stacking, Dispersion forces
15 - 30 mg/mL
Moderate solubility; enforces tight ion-pairing. The gold standard for maximizing enantioselectivity.
Tetrahydrofuran (THF)
7.58
Hydrogen bond acceptance
> 50 mg/mL
High solubility; disrupts catalyst dimers. Competes for H-bonding, frequently lowering ee.
Acetonitrile (MeCN)
37.50
Strong dipole, Coordination
10 - 20 mg/mL
Moderate solubility; strongly coordinating. Can suppress catalytic activity via competitive binding.
Hexanes
1.88
Weak dispersion forces
< 1 mg/mL
Poor solubility; unable to break crystalline lattice forces. Utilized primarily as an anti-solvent for precipitation.
Experimental Workflows
To ensure scientific integrity, any solubility data used for process scale-up must be generated through rigorous, self-validating methodologies. Below is the gold-standard protocol for determining the exact solubility limit of VAPOL-CPA in a target solvent.
Protocol: Isothermal Gravimetric Determination of Solubility
Objective: Precisely quantify the thermodynamic solubility limit of (R)-(-)-VAPOL hydrogenphosphate.
Causality & Self-Validation: Gravimetric analysis is selected over UV-Vis or HPLC for initial saturation screening because VAPOL's exceptionally high molar extinction coefficient can lead to non-linear Beer-Lambert behavior at high concentrations. The protocol validates itself via triplicate parallel sampling and a solvent-blank evaporation control to account for non-volatile impurities.
Step-by-Step Methodology:
Saturation: Add an excess of (R)-(-)-VAPOL hydrogenphosphate (approx. 100 mg) to 1.0 mL of the target anhydrous solvent in a 2.0 mL sealed borosilicate glass vial.
Thermodynamic Equilibration: Agitate the suspension using a thermomixer at 25.0 ± 0.1 °C at 800 rpm for 24 hours. Note: 24 hours is mandatory to ensure thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of highly crystalline polyaromatic compounds.
Phase Separation: Centrifuge the vials at 10,000
×
g for 10 minutes at 25°C to firmly pellet the undissolved catalyst.
Sampling & Filtration: Carefully aspirate 0.5 mL of the supernatant. Pass it through a 0.22 μm PTFE syringe filter (pre-saturated with the target solvent to prevent analyte adsorption) into a pre-weighed, dry glass vial (
W1
).
Evaporation: Remove the solvent under a gentle stream of high-purity nitrogen gas, followed by drying in a vacuum oven at 40°C for 12 hours to remove residual solvent trapped in the amorphous solid.
Quantification: Weigh the vial containing the dried residue (
W2
). Calculate solubility as
S=(W2−W1)/0.5
(mg/mL).
Internal Validation Check: Calculate the relative standard deviation (RSD) across the triplicates. The RSD must be < 5%. If RSD > 5%, suspect incomplete equilibration or filter breakthrough, and repeat the assay.
Solvation and Catalysis Optimization Workflow
The selection of the solvent dictates the trajectory of the entire catalytic optimization process. The logical relationship between solvent polarity, solubility, and stereochemical outcome is mapped below.
Workflow for optimizing VAPOL hydrogenphosphate solvation and catalysis.
References
ACS Catalysis . "Structure Guided Design of VANOL-Imidodiphosphorimidate Catalysts for the Catalytic Enantioselective Bromospiroketalization Reaction". American Chemical Society. URL:[Link]
Foundational
Vaulted Architecture in Asymmetric Catalysis: The Discovery, Synthesis, and Application of VAPOL and VANOL Ligands
Executive Summary Since their introduction by the Wulff group in 1993, the vaulted biaryl ligands VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and VANOL (3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol) have establ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Since their introduction by the Wulff group in 1993, the vaulted biaryl ligands VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and VANOL (3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol) have established a distinct paradigm in asymmetric catalysis[1]. As a Senior Application Scientist, I have observed that while the ubiquitous BINOL scaffold provides an "open" chiral environment, the VAPOL and VANOL architectures feature conjugated
π
-aromatic fused-ring systems that project forward from the biaryl axis[2]. This architectural "vaulting" generates a uniquely deep and sterically encumbered chiral pocket. This whitepaper elucidates the structural logic, scalable synthesis protocols, and catalytic modalities of these privileged ligands, providing actionable insights for drug development professionals and synthetic chemists.
The Structural Logic of the "Vaulted" Chiral Pocket
The fundamental limitation of many
C2
-symmetric biaryl ligands is the flexibility and openness of their active sites, which can lead to competing transition states and eroded enantioselectivity. VAPOL and VANOL solve this through their unique geometric constraints.
In the solid state, these ligands adopt a cisoid conformation with a dihedral angle of less than 90°[3]. Because the phenol functionalities reside at the 4,4'-positions (in VAPOL) within the major groove of the biphenanthrene backbone, any coordinated metal or proton sits deeply recessed within the ligand's framework[4].
Causality in Design: This deep chiral pocket forces incoming substrates to navigate a highly restricted trajectory. By limiting the rotational degrees of freedom during the transition state, the ligand amplifies enantiodiscrimination. This is particularly evident in reactions requiring precise spatial orientation, such as the asymmetric aziridination of imines and hetero-Diels-Alder cycloadditions[4][5].
Scalable Synthesis and Deracemization Workflows
Early syntheses of VAPOL relied on the reaction of chromium carbene complexes with alkynes—a method limited by the stoichiometric use of heavy metals. To enable industrial-scale drug development, a highly optimized, scalable route was developed based on a cycloaddition/electrocyclization cascade[6].
Causality of the Cascade: By utilizing a thermal cascade (cycloaddition
→
electrocyclic ring-opening
→
electrocyclic ring-closure
→
tautomerization), the process bypasses the need for toxic metals and provides a direct, one-step route to the phenol monomers[6]. Subsequent oxidative coupling yields the racemic vaulted biaryls, which are then resolved using chiral amines[3].
Workflow of VAPOL/VANOL synthesis via cycloaddition-electrocyclization cascade.
Self-Validating Protocol: Gram-Scale Synthesis of VAPOL Phosphoric Acid
Chiral Phosphoric Acids (CPAs) derived from VAPOL have become indispensable Brønsted acid catalysts[7]. The following multigram protocol is engineered for high fidelity and reproducibility.
Methodology:
Ligand Solvation & Base Activation: Dissolve 1.0 equivalent of
(R)
-VAPOL in an excess of anhydrous pyridine under argon, cooling to 0 °C.
Causality: Pyridine serves a dual purpose as both the solvent and the acid scavenger. Its nucleophilicity facilitates the formation of a highly reactive phosphorylpyridinium intermediate, ensuring rapid phosphorylation of the sterically hindered diol[7].
Phosphorylation: Add 2.0 equivalents of
POCl3
dropwise over 10 minutes at 0 °C.
Causality: The strict thermal control (0 °C) suppresses oxidative degradation and controls the exothermic substitution, preventing the formation of inactive pyrophosphate dimers[7].
Hydrolysis: Slowly quench with water, then heat the mixture to 90 °C for 2 hours.
Causality: The initial phosphoryl chloride intermediate is robust; heating is mandatory to drive the complete hydrolysis to the free phosphoric acid, breaking down any persistent polyphosphate species[7].
Acidification & Isolation: Cool the mixture, acidify with 6M HCl to pH 1, and extract with
CH2Cl2
. Wash with brine, dry over
MgSO4
, and concentrate.
Causality: Protonation fully neutralizes the pyridinium salts, driving the purely protonated VAPOL hydrogenphosphate into the organic phase.
Purification: Recrystallize the crude solid.
Self-Validation: The protocol is self-validating because the failure to fully hydrolyze (Step 3) will result in a distinct lack of crystallinity. A successful recrystallization confirms the uniform active site required for high-fidelity asymmetric induction[7].
Catalytic Modalities: BOROX and CPAs
VAPOL and VANOL are not monolithic in their application; they serve as scaffolds for two distinct classes of catalysts.
Boroxinate Brønsted Acids (BOROX)
In asymmetric aziridination, VAPOL and VANOL form self-assembled boroxinate (BOROX) catalysts. Mechanistic elucidation via mass spectrometry and
11B
NMR reveals that the active catalyst is a polyborate anion assembled from one ligand molecule and either two (
B2
) or three (
B3
) boron atoms, utilizing
B(OPh)3
[5].
Causality of Assembly: The imine substrate actively participates in the self-assembly of this catalyst. By templating the formation of the boroxinate core, the substrate ensures that the chiral pocket perfectly envelopes the transition state, leading to exceptional enantioselectivities (>90% ee)[5].
Substrate-mediated self-assembly and catalytic cycle of BOROX catalysts.
Tunable Chiral Phosphoric Acids (CPAs)
While VAPOL hydrogenphosphate exhibits a
pKa
of ~1 in water, certain electrophiles require stronger activation. The development of
N
-triflyl phosphoramide derivatives of VANOL and VAPOL drops the
pKa
to ~-3[1]. This expanded acidity window allows for the activation of less basic substrates, such as in the enantioselective bromospiroketalization of halogenated ketals[8].
Quantitative Performance Data
The structural superiority of the vaulted architecture is best demonstrated through comparative empirical data. Table 1 summarizes the performance of VAPOL and VANOL against traditional BINOL scaffolds.
Table 1: Comparative Enantioselectivity in Benchmark Asymmetric Reactions
The discovery and subsequent development of VAPOL and VANOL ligands represent a masterclass in rational catalyst design. By moving from the "open" architecture of BINOL to a "vaulted" framework, researchers have unlocked a deeper, more rigid chiral pocket. Coupled with highly scalable, metal-free synthesis cascades, these ligands and their Brønsted acid derivatives provide an authoritative toolkit for modern asymmetric synthesis and pharmaceutical development.
The Acidic Core: Predicted pKa and Catalytic Acidity of (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Organocatalysis
Executive Summary (R)-(-)-VAPOL hydrogenphosphate (CAS: 871130-17-5) represents a pinnacle in the rational design of chiral Brønsted acid catalysts. Built upon a vaulted biaryl phenanthrol (VAPOL) skeleton, it provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-(-)-VAPOL hydrogenphosphate (CAS: 871130-17-5) represents a pinnacle in the rational design of chiral Brønsted acid catalysts. Built upon a vaulted biaryl phenanthrol (VAPOL) skeleton, it provides an exceptionally deep chiral pocket that enforces strict steric control over incoming substrates. However, the true engine of its catalytic efficacy lies in its thermodynamic acidity. Operating as a bifunctional catalyst, its precise pKa dictates the delicate balance between substrate activation (via protonation) and stereocontrol (via tight ion-pairing). This whitepaper synthesizes the quantitative pKa predictions, solvent-dependent acidity scales, and the experimental methodologies required to evaluate the acidity of (R)-VAPOL hydrogenphosphate in advanced organocatalytic workflows.
Structural Paradigm and Bifunctional Activation
The electronic properties of (R)-(-)-VAPOL hydrogenphosphate are fundamentally governed by its phosphoric acid functionalization, which introduces both Brønsted acidic (P-OH) and Lewis basic (P=O) sites within a highly constrained molecular framework[1].
Unlike traditional BINOL-derived phosphoric acids, the VAPOL backbone extends the aromatic system, creating a deeper, more rigid chiral pocket. This structural architecture directly influences the catalyst's acidity by delocalizing the negative charge of the conjugate base across the extended phenanthryl system, thereby enhancing its proton-donating capability. In catalytic cycles—such as the desymmetrization of meso-aziridines or Pictet-Spengler reactions—the P-OH group donates a proton to activate an electrophile (e.g., an imine), while the P=O phosphoryl oxygen serves as a hydrogen bond acceptor to coordinate the nucleophile or stabilize the transition state[1].
Fig 1. Bifunctional activation mechanism of (R)-VAPOL hydrogenphosphate in asymmetric catalysis.
Quantitative Acidity: pKa Predictions and Solvent Effects
The acidity of a chiral phosphoric acid is the primary determinant of its reactivity. If the acid is too weak, it fails to protonate the substrate; if it is too strong (approaching superacidity), it forms a "loose" solvent-separated ion pair, stranding the chiral phosphate anion too far from the reactive center to induce asymmetry.
For (R)-(-)-VAPOL hydrogenphosphate, computational models predict an aqueous pKa value of 1.13 ± 0.20 [1], with alternative predictive models calculating it as low as 0.78 [2]. This indicates significantly enhanced acidity compared to simple phenolic compounds and standard orthophosphoric acid (pKa1 = 2.15)[1],[3]. In non-aqueous environments like Dimethyl Sulfoxide (DMSO)—which better mimic the dielectric environment of organic reactions—chiral phosphoric acids typically exhibit pKa values ranging from 2.40 to 4.20[4],[5].
Data Presentation: Comparative Acidity of Chiral Brønsted Acids
Mechanistic Causality: External vs. Internal Acidity
When evaluating catalysts, relying solely on external acidity (pKa measured against a standard solvent reference) can be misleading. In actual catalytic cycles, the proton is shared between the catalyst and the substrate in a hydrogen-bonded complex.
The Causality of Internal Acidity:
The strength of the hydrogen bond directly correlates with the internal acidity of the catalyst relative to the specific substrate[8]. A higher acidity (lower pKa) shifts the proton closer to the substrate. If the proton transfer is complete, a true ion pair is formed. For optimal enantioselectivity, the system must remain in a tightly bound, hydrogen-assisted ion pair configuration. This dynamic electronic environment optimizes catalytic activity by allowing the internal acidity to be modulated by substrate binding[1].
Experimental Methodologies
To rigorously validate the acidity and catalytic viability of (R)-VAPOL hydrogenphosphate, application scientists employ a dual-pronged approach: computational thermodynamic modeling and cryogenic NMR spectroscopy.
Causality Check: Why use the SMD solvation model in DMSO instead of water? Water causes a "leveling effect" that compresses the pKa scale of strong acids. DMSO provides a broader thermodynamic window that accurately reflects the polar transition states of organocatalytic reactions[4].
Conformational Sampling: Perform Monte Carlo conformational searches using molecular mechanics (e.g., OPLS-2005) to identify the global minima for both the neutral VAPOL-PA and its conjugate base.
Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory at the B3LYP/6-31+G(d) level in the gas phase.
Frequency Calculation: Conduct vibrational frequency calculations to verify true minima (zero imaginary frequencies) and extract thermal corrections to the Gibbs free energy.
Solvation Modeling: Apply the Solvation Model based on Density (SMD) for DMSO using a high-level functional such as M06-2X/6-311++G(2df,2p) to calculate single-point solvation energies[4].
Thermodynamic Cycle Application: Calculate the free energy of deprotonation (
ΔGsolv
) and convert to pKa using the standard equation:
pKa=ΔG/(2.303RT)
.
Causality Check: Why conduct NMR at 180 K? At ambient temperatures, rapid proton exchange averages the NMR signals. Cooling to 180 K achieves the "slow exchange regime," allowing direct observation of the hydrogen-bonded proton's position—a self-validating proxy for internal acidity[8].
Anaerobic Sample Preparation: Dissolve 0.05 mmol of (R)-(-)-VAPOL hydrogenphosphate and 0.05 mmol of a
15N
-labeled imine substrate in 0.5 mL of dry, deuterated dichloromethane (
CD2Cl2
).
Cryogenic Setup: Transfer the solution to a 5 mm NMR tube under an inert argon atmosphere. Insert into the NMR spectrometer and gradually lower the probe temperature to 180 K. Allow 15 minutes for thermal equilibration.
Spectral Acquisition: Acquire
1H
and
1H−15N
HSQC (Heteronuclear Single Quantum Coherence) spectra.
Parameter Extraction: Extract the chemical shifts of the hydrogen-bonded proton (
δ1H
) and the nitrogen (
δ15N
), alongside the scalar coupling constant (
1JNH
).
Acidity Scale Correlation: Plot the extracted chemical shifts against computational pKa values. A higher internal acidity will correlate with a reduced
1H
and
15N
chemical shift and an increased
1JNH
coupling constant[8].
Fig 2. Workflow for low-temperature NMR internal acidity measurement of chiral phosphoric acids.
References
[4] Yang, C., et al. "Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis". The Journal of Organic Chemistry, 2013. URL:[Link]
[5] Christ, P., et al. "pKa Values of Chiral Brønsted Acid Catalysts: Phosphoric Acids/Amides, Sulfonyl/Sulfuryl Imides, and Perfluorinated TADDOLs (TEFDDOLs)". Chemistry - A European Journal, 2011. URL:[Link]
[8] Rothermel, K., et al. "Internal acidity scale and reactivity evaluation of chiral phosphoric acids with different 3,3′-substituents in Brønsted acid catalysis". Chemical Science, 2019. URL:[Link]
[7] Wulff, W. D., et al. "New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts". Michigan State University Chemistry. URL: [Link]
[3] Common Organic Chemistry. "Phosphoric Acid". Common Organic Chemistry. URL:[Link]
The Role of the Phosphoric Acid Moiety in VAPOL Hydrogenphosphate Catalysis: Mechanisms, Structural Synergy, and Synthetic Applications
Executive Summary In the realm of asymmetric organocatalysis, chiral Brønsted acids have revolutionized the construction of enantiopure architectures. Among these, VAPOL (Vaulted Biaryl Phenanthrol) hydrogenphosphate sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of asymmetric organocatalysis, chiral Brønsted acids have revolutionized the construction of enantiopure architectures. Among these, VAPOL (Vaulted Biaryl Phenanthrol) hydrogenphosphate stands out as a structurally distinct and highly efficient catalyst. Unlike the widely utilized BINOL-derived phosphoric acids, VAPOL-PA features a vaulted phenanthrene backbone that creates a uniquely deep and narrow chiral pocket. However, the true engine of this catalytic system is its phosphoric acid moiety .
This whitepaper provides an in-depth technical analysis of the phosphoric acid core in VAPOL-PA, detailing its bifunctional activation mechanism, the causality behind its high stereoselectivity, and field-proven experimental protocols for its synthesis and application in drug development.
Mechanistic Role of the Phosphoric Acid Moiety
The catalytic prowess of VAPOL hydrogenphosphate is fundamentally driven by the bifunctional nature of its phosphoric acid group (
PO(OH)2
). With a pKa typically ranging between 12 and 14 in acetonitrile[1], this moiety is perfectly tuned to activate electrophiles without triggering unselective, background racemic reactions.
Bifunctional Activation: The Push-Pull Dynamics
The phosphoric acid moiety operates through a simultaneous "push-pull" mechanism, acting as both a Brønsted acid and a Lewis base:
Proton Donation (Brønsted Acid): The acidic hydroxyl group (
P-OH
) donates a proton or forms a strong, directional hydrogen bond with an electrophile (e.g., the nitrogen atom of an imine or the oxygen of a carbonyl). This lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile, rendering it highly susceptible to nucleophilic attack.
Hydrogen Bond Acceptance (Lewis Base): Concurrently, the phosphoryl oxygen (
P=O
) acts as a Lewis base. It coordinates the incoming nucleophile (such as a thiol, alcohol, or amide) via hydrogen bonding, precisely orienting its trajectory toward the activated electrophile.
Causality of Stereocontrol
The causality behind the exceptional enantiomeric excess (ee) observed in VAPOL-PA catalysis lies in the rigidity of the transition state. By anchoring both the electrophile and the nucleophile to the same phosphoric acid core, the system drastically reduces the conformational degrees of freedom. When this tight, hydrogen-bonded network is situated within the deep, sterically demanding vaulted pocket of the VAPOL backbone, nucleophilic attack is forced to occur from a single enantioface[2].
Fig 1. Bifunctional activation mechanism of VAPOL phosphoric acid catalysis.
Structural Synergy: VAPOL vs. BINOL Scaffolds
While BINOL-derived phosphoric acids rely on 3,3'-substituents to create a chiral environment, VAPOL-PA achieves stereocontrol through its extended, vaulted phenanthrene rings. This structural distinction means the chiral environment docking the substrate is sterically and electronically distinct[3].
Because the phosphoric acid moiety is buried deeper within the VAPOL cleft, it often provides superior asymmetric induction for sterically demanding substrates, such as meso-aziridines and highly substituted N-acyl imines.
Quantitative Performance Summary
The following table summarizes the field-validated performance of VAPOL-PA across various asymmetric transformations, highlighting the efficiency of the phosphoric acid moiety in facilitating high-yielding, enantioselective reactions.
Reaction Type
Catalyst
Substrate
Yield (%)
Enantiomeric Excess (ee %)
Imine Amidation
VAPOL-PA
N-Acyl Imines
>90%
Up to 94%
meso-Aziridine Desymmetrization
VAPOL-PA
meso-Aziridines + Thiols
89–97%
88–98%
Enamide Hydrogenation
VAPOL-PA
α-Imino esters
>95%
>90%
Aza-Darzens Reaction
VAPOL-PA
Aldimines + Diazoacetates
85–95%
90–98%
Data synthesized from foundational studies by Wulff, Antilla, and colleagues[3][4][5].
Experimental Protocols & Self-Validating Systems
To ensure reproducibility in drug development and scale-up, the following protocols emphasize the causality behind solvent choices, reagent stoichiometry, and in-process controls.
Protocol 1: Gram-Scale Synthesis of VAPOL Hydrogenphosphate
The synthesis of VAPOL-PA requires the precise phosphorylation of the VAPOL ligand. The use of pyridine is non-negotiable here; it acts dually as a solvent and an acid scavenger to neutralize the
HCl
generated during the reaction with
POCl3
, driving the reaction to completion[3].
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of enantiopure (R)-VAPOL in anhydrous pyridine (0.1 M concentration).
Phosphorylation: Cool the solution to 0 °C. Dropwise, add 2.0 equivalents of Phosphorus oxychloride (
POCl3
).
Activation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the VAPOL diol spot confirms complete conversion to the phosphoryl chloride intermediate.
Hydrolysis: Cool the mixture back to 0 °C and slowly quench with distilled water (10 mL per gram of VAPOL) to hydrolyze the intermediate into the phosphoric acid.
Isolation: Extract the aqueous layer with dichloromethane (
CH2Cl2
). Wash the organic layer sequentially with 1N HCl (to remove pyridine) and brine.
Purification: Dry over
Na2SO4
, concentrate in vacuo, and precipitate the pure (R)-VAPOL-PA using a mixture of
CH2Cl2
and hexanes. (Expected yield: 84–90%).
Protocol 2: Enantioselective Desymmetrization of meso-Aziridines
This protocol utilizes the bifunctional nature of VAPOL-PA to open meso-aziridines using thiol nucleophiles[4]. Critical Causality: The reaction must be run in non-coordinating solvents (e.g., toluene or chloroform). Coordinating solvents like THF or DMF will competitively hydrogen-bond with the phosphoric acid moiety, disrupting the highly ordered transition state and destroying enantioselectivity.
Step-by-Step Methodology:
Setup: To a flame-dried Schlenk tube under argon, add the meso-aziridine (0.2 mmol) and (R)-VAPOL-PA (5 mol%, 0.01 mmol).
Solvent Addition: Dissolve the mixture in anhydrous toluene (2.0 mL) to ensure the phosphoric acid moiety is free to interact exclusively with the substrates.
Nucleophile Addition: Add the functionalized aromatic thiol (0.22 mmol, 1.1 equiv) dropwise at room temperature.
Reaction: Stir the mixture for 24 hours. Self-Validation: Monitor by TLC until complete consumption of the aziridine is observed.
Analysis: Quench with saturated
NaHCO3
, extract with EtOAc, and concentrate. Determine the enantiomeric excess (ee) directly from the crude mixture using Chiral HPLC (e.g., Chiralcel OD-H column) to validate the stereochemical integrity of the catalytic cycle.
Fig 2. Workflow for the gram-scale synthesis and application of VAPOL-PA.
Conclusion
The phosphoric acid moiety in VAPOL hydrogenphosphate is not merely a proton donor; it is a sophisticated, bifunctional orchestrator of chiral transition states. By simultaneously activating electrophiles and orienting nucleophiles within the deep, vaulted cleft of the VAPOL backbone, this catalyst achieves unparalleled stereocontrol in complex organic transformations. Understanding the delicate hydrogen-bonding dynamics and the critical influence of non-coordinating solvents allows researchers to fully leverage VAPOL-PA in the scalable synthesis of high-value chiral therapeutics.
References
Synthesis (Georg Thieme Verlag)
Chemical Reviews (ACS Publications)
Organic Letters (ACS Publications)
Chemical Reviews (ACS Publications)
Journal of the American Chemical Society (ACS Publications)
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of VAPOL-Catalyzed Compounds
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of chiral compounds synthesized using Vaulted Biaryl Ligand (VAPOL) cata...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of chiral compounds synthesized using Vaulted Biaryl Ligand (VAPOL) catalysts. By leveraging the unique stereochemical control afforded by VAPOL and its derivatives, medicinal chemists can access a rich diversity of enantiomerically pure molecules, a critical requirement for modern therapeutic development. This document will delve into the synthetic utility of VAPOL catalysts for creating promising molecular scaffolds and provide detailed protocols for evaluating their biological potential.
The VAPOL Ligand: A Privileged Scaffold for Asymmetric Catalysis
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. The differential interaction of enantiomers with a chiral biological environment necessitates the synthesis of single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target effects. VAPOL, a vaulted biaryl ligand, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereoselectivity.
Unlike the more conventional BINOL ligands, VAPOL possesses a "vaulted" structure that creates a more sterically demanding and defined chiral pocket around the metal center. This unique architecture is instrumental in achieving high levels of enantiomeric excess (ee) in a variety of chemical transformations. VAPOL and its sibling ligand, VANOL, have been successfully employed in the development of chiral Brønsted acids and in a range of catalytic asymmetric reactions, including:
Aziridination: The synthesis of chiral aziridines, which are valuable precursors to a wide array of nitrogen-containing bioactive molecules.
Diels-Alder Reactions: The construction of complex cyclic systems with multiple stereocenters.
Imino-Aldol Reactions: The formation of chiral β-amino carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.
Baeyer-Villiger Oxidations: The enantioselective synthesis of lactones and esters.
The ability of VAPOL-based catalysts to provide access to these and other important chiral building blocks underscores their significance in the synthesis of potentially bioactive compounds.
Caption: Workflow for determining the in vitro cytotoxicity of synthesized compounds using the MTT assay.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Protocol:
Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes, which are often key targets in disease pathways.
Protocol:
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate assay buffer.
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period for the compound to bind to the enzyme.
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Data Analysis: Calculate the initial reaction velocities at each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Caption: Schematic of an enzyme inhibition assay where an inhibitor binds to the enzyme, preventing the conversion of substrate to product.
Future Directions and Conclusion
The use of VAPOL catalysts provides a powerful and versatile platform for the asymmetric synthesis of a wide range of chiral molecules. While the direct biological evaluation of VAPOL-synthesized compounds is an area that warrants further exploration in the published literature, the potential is undeniable. The ability to generate enantiomerically pure scaffolds like aziridines and oxindoles, which are known to be pharmacologically active, positions VAPOL catalysis as a key technology in the early stages of drug discovery.
This guide has provided a framework for understanding the synthetic utility of VAPOL catalysts and has offered detailed protocols for the biological evaluation of the resulting compounds. It is our hope that this information will empower researchers to explore the vast chemical space accessible through VAPOL catalysis and to uncover novel therapeutic agents with improved efficacy and safety profiles. The continued synergy between advances in asymmetric catalysis and biological screening will undoubtedly lead to the discovery of the next generation of life-saving medicines.
References
Sang Hoon Han, et al. (n.d.). The oxindole skeleton has been recognized as a ubiquitous heterocycle found in bioactive natural products and synthetic compounds with medicinal applications. Journal of Chemistry and Applied Chemical Engineering. Available at: [Link]
Enantioselective Synthesis and Biological Evaluation of Sanglifehrin A and B and Analogs. (2021). Angewandte Chemie International Edition. Available at: [Link]
Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. (2022). Molecules. Available at: [Link]
Journal of Chemistry and Applied Chemical Engineering. (n.d.). The oxindole skeleton has been recognized as a ubiquitous heterocycle found in bioactive natural products and synthetic compounds with medicinal applications. SciTechnol. Available at: [Link]
Enantioselective Total Synthesis of Antibiotic CJ-16,264, Synthesis and Biological Evaluation of Designed Analogues, and Discovery of Highly Potent and Simpler Antibacterial Agents. (n.d.). ResearchGate. Available at: [Link]
2-[3-(Aziridin-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part III). (2012). Molbank. Available at: [Link]
Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (n.d.). PMC. Available at: [Link]
Protocols & Analytical Methods
Method
Asymmetric Pictet-Spengler reaction using (R)-(-)-VAPOL hydrogenphosphate
Advanced Application Note: Enantioselective Pictet-Spengler Reaction Catalyzed by (R)-(-)-VAPOL Hydrogenphosphate Executive Summary & Mechanistic Causality The asymmetric Pictet-Spengler reaction is a cornerstone transfo...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Enantioselective Pictet-Spengler Reaction Catalyzed by (R)-(-)-VAPOL Hydrogenphosphate
Executive Summary & Mechanistic Causality
The asymmetric Pictet-Spengler reaction is a cornerstone transformation in alkaloid synthesis, enabling the construction of complex tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. While traditional protocols rely on stoichiometric achiral Brønsted or Lewis acids, the advent of chiral phosphoric acids (CPAs) has revolutionized this space.
Among CPAs, (R)-(-)-VAPOL hydrogenphosphate (derived from the 2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol ligand) occupies a privileged position. Unlike standard BINOL-derived catalysts, the VAPOL scaffold creates an exceptionally deep and rigid chiral pocket. This unique topology provides superior steric shielding, making it the optimal catalyst for sterically demanding substrates, such as the condensation of 2-(1H-indolyl)anilines with isatins to form quaternary spiroindolines .
The Causality of Reaction Conditions
Successful implementation of this protocol requires strict adherence to specific physicochemical parameters:
Solvent Selection (Non-Polarity is Critical): The reaction relies on the formation of a tight chiral ion pair between the iminium cation and the chiral phosphate anion. Polar solvents (e.g., DMF, MeOH) disrupt this ion pair via competitive hydrogen bonding, leading to high background reactivity and racemic mixtures. Non-polar aromatic solvents like toluene or o-xylene are mandatory to maintain the integrity of the transition state .
Moisture Scavenging: The initial condensation step generates one equivalent of water. Water acts as a potent hydrogen-bond acceptor that can hydrate the CPA, "poisoning" the chiral pocket. The addition of anhydrous Na₂SO₄ acts as a chemical sponge, driving the imine equilibrium forward and preserving catalyst enantioselectivity .
Thermal Control: Lowering the temperature (typically to 0 °C or -20 °C) reduces the conformational flexibility of the iminium-phosphate complex. This entropic control locks the substrates into the lowest-energy conformation dictated by the VAPOL backbone, maximizing enantiomeric excess (ee).
Pathway Visualization
Fig 1. Mechanistic cycle of the (R)-(-)-VAPOL-catalyzed asymmetric Pictet-Spengler reaction.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation steps (In-Process Controls).
A. Reagent Preparation & Validation
Catalyst Integrity Check: Verify the purity of (R)-(-)-VAPOL hydrogenphosphate (5-10 mol%) via ³¹P NMR (singlet expected) and ¹H NMR. Traces of free phosphoric acid will erode ee.
Substrate Purification: Aldehydes must be freshly distilled or passed through basic alumina to remove trace carboxylic acids. Achiral acids will catalyze a racemic background reaction .
Solvent Drying: Distill o-xylene or toluene over sodium/benzophenone to ensure absolute anhydrous conditions.
B. Reaction Setup (Standard 0.2 mmol Scale)
Imine Pre-formation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the amine substrate (0.20 mmol), the carbonyl compound (0.24 mmol, 1.2 equiv), and anhydrous Na₂SO₄ (100 mg).
Solvent Addition: Add anhydrous o-xylene (2.0 mL) under an argon atmosphere. Stir the mixture at room temperature for 2 hours.
Self-Validation Step 1 (IPC): Withdraw a 10 µL aliquot, dilute in CDCl₃, and run a quick ¹H NMR to confirm >95% conversion to the imine intermediate (disappearance of the aldehyde proton signal).
Thermal Equilibration: Transfer the reaction tube to a cryocooler and equilibrate to the target temperature (e.g., -20 °C) for 15 minutes.
Catalyst Addition: Quickly add (R)-(-)-VAPOL hydrogenphosphate (12.0 mg, 0.02 mmol, 10 mol%) under a positive flow of argon. Seal the tube and stir at -20 °C for 48–120 hours depending on the substrate's steric bulk.
C. Workup & Isolation
Quenching: Quench the reaction at -20 °C by adding 1 mL of saturated aqueous NaHCO₃ to neutralize the phosphoric acid catalyst and halt any further background reaction during warming.
Extraction: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).
D. Chiral Analysis & Control Validation
Self-Validation Step 2 (Racemic Control): Before analyzing the enantioenriched product, you must run a parallel reaction using an achiral Brønsted acid (e.g., diphenyl phosphate, 10 mol%) at room temperature.
Analyze the racemic product via chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns) to establish baseline separation and confirm the exact retention times of both the (R) and (S) enantiomers. Only then should the ee of the VAPOL-catalyzed product be calculated.
Quantitative Data Synthesis
The following table summarizes the optimized substrate scope and quantitative outcomes when utilizing (R)-(-)-VAPOL hydrogenphosphate, demonstrating its specific utility in forming complex quaternary stereocenters , .
Entry
Amine Substrate
Carbonyl Substrate
Solvent
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1
2-(1H-indolyl)aniline
Isatin
o-Xylene
-20
120
83
80
2
2-(1H-indolyl)aniline
5-Fluoro-isatin
o-Xylene
-20
120
85
82
3
N-Benzyltryptamine
Benzaldehyde
Toluene
0
48
89
92
4
Tryptamine
Aliphatic Aldehyde
Toluene
-10
72
75
85
5
2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)aniline
Isatin
o-Xylene
-10
96
81
88
Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excesses are determined by HPLC analysis on chiral stationary phases.
References
Wang, X.-W.; Li, X. et al. "Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones Containing Quaternary Stereocenters". Journal of Organic Chemistry, 2021. URL:[Link]
Liang, Y.; Antilla, J. C. et al. "VAPOL phosphoric acid catalysis: The highly enantioselective addition of imides to imines". Chemical Communications, 2007. URL:[Link]
Zahrt, A. F. et al. "A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target". Nature Communications, 2022. URL:[Link]
Application Note: Enantioselective Desymmetrization of meso-Aziridines via VAPOL-Derived Chiral Phosphoric Acids
Executive Summary The synthesis of enantioenriched vicinal amino derivatives is a critical objective in pharmaceutical development, as these motifs are ubiquitous in bioactive alkaloids and modern therapeutics. The enant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of enantioenriched vicinal amino derivatives is a critical objective in pharmaceutical development, as these motifs are ubiquitous in bioactive alkaloids and modern therapeutics. The enantioselective desymmetrization of meso-aziridines offers a highly atom-economical route to these compounds[1]. While metal-based Lewis acids historically dominated this space, the advent of organocatalysis has introduced robust, metal-free alternatives. Specifically, chiral phosphoric acids derived from the vaulted biaryl ligand VAPOL have emerged as privileged Brønsted acid catalysts, enabling the highly enantioselective ring-opening of meso-aziridines with various heteroatom nucleophiles (e.g., thiols, azides, and selenides)[2][3].
This application note provides a comprehensive, self-validating guide to executing VAPOL-catalyzed desymmetrization, detailing the mechanistic causality behind reagent selection and step-by-step experimental protocols.
Mechanistic Rationale & System Design
To achieve high enantioselectivity (ee), the catalytic system must perfectly discriminate between the two enantiotopic carbons of the highly strained, yet sterically compact, meso-aziridine ring.
Causality of Catalyst and Substrate Selection
Why VAPOL Phosphoric Acid? Unlike the relatively open framework of BINOL-derived catalysts, the VAPOL (Vaulted 3,3′-biphenanthrol) backbone extends its phenanthrene rings deep into the catalytic pocket[2]. This creates a sterically demanding, rigid chiral environment that tightly restricts the trajectory of the incoming nucleophile, ensuring attack occurs exclusively at one enantiotopic carbon[4].
Why N-Acyl Protecting Groups? The use of electron-withdrawing groups (specifically 3,5-dinitrobenzoyl) on the aziridine nitrogen is not merely for protection. The electron-withdrawing nature dramatically increases the electrophilicity of the aziridine carbons, accelerating the catalyzed pathway over the uncatalyzed background reaction[3]. Furthermore, the carbonyl oxygen of the acyl group acts as a secondary hydrogen-bond acceptor, rigidifying the transition state via two-point binding with the phosphoric acid.
Nucleophile Evolution: Early methodologies relied on silylated nucleophiles like Me3SiSPh[5]. However, subsequent mechanistic investigations revealed that simple, unfunctionalized aromatic thiols (ArSH) are equally effective when paired with VAPOL phosphoric acid, simplifying the protocol and reducing reagent costs[3].
Mechanistic pathway of VAPOL-PA catalyzed meso-aziridine desymmetrization.
Quantitative Scope and Performance Data
The VAPOL-catalyzed desymmetrization platform demonstrates broad functional group tolerance across multiple nucleophile classes. Table 1 summarizes the expected performance metrics based on validated literature parameters.
Table 1: Scope of Nucleophiles in VAPOL-PA Catalyzed Desymmetrization
Nucleophile Class
Representative Reagent
Optimal Catalyst
Typical Yield (%)
Typical ee (%)
Key Advantage / Causality
Aromatic Thiols
Thiophenol (PhSH)
(S)-VAPOL PA
85–98%
90–99%
Eliminates the need for moisture-sensitive silylated reagents[3].
Silylated Sulfides
Me3SiSPh
(R)- or (S)-VAPOL PA
80–95%
78–99%
Highly efficient for sterically hindered N-acylaziridines[5].
Silylated Selenides
TMSSePh
(S)-VAPOL PA
82–96%
84–99%
First robust example of selenium-based desymmetrization[6].
Azides
TMSN3
(S)-VAPOL PA
88–99%
90–95%
Provides direct access to valuable chiral vicinal diamines[2].
Experimental Protocols
The following self-validating protocol is optimized for the synthesis of chiral β-amino thioethers using free functionalized mercaptans[3].
Protocol: Enantioselective Ring-Opening with Aromatic Thiols
Preparation of the Reaction Environment: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Causality: While Brønsted acids are less moisture-sensitive than Lewis acids, ambient water can competitively hydrogen-bond with the catalyst, drastically reducing enantioselectivity.
Catalyst & Substrate Assembly: Add the meso-aziridine (1.0 equiv) and (S)-VAPOL phosphoric acid (5 mol%) to the Schlenk tube.
Solvent Addition: Inject 2.0 mL of anhydrous DCM. Stir for 5 minutes at room temperature to ensure complete dissolution and formation of the catalyst-substrate complex. Causality: DCM is preferred over non-polar solvents like toluene because it provides superior solubility for the highly polar 3,5-dinitrobenzoyl group while remaining non-competitive for hydrogen bonding[3].
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the aromatic thiol (1.2 equiv) dropwise via a microsyringe. Causality: Dropwise addition at 0 °C minimizes the local concentration of the nucleophile, suppressing the uncatalyzed background SN2 reaction that leads to racemic product.
Reaction Monitoring (Self-Validation Step): Allow the reaction to slowly warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the aziridine spot (typically Rf ~0.4) and the appearance of a highly UV-active product spot (Rf ~0.2) indicates successful conversion.
Quench and Workup: Once complete (typically 12–24 hours), quench the reaction by adding 50 µL of triethylamine to neutralize the phosphoric acid catalyst. Concentrate the mixture under reduced pressure.
Purification & Analysis: Purify the crude residue via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min).
Workflow for the VAPOL-PA catalyzed desymmetrization of meso-aziridines.
Troubleshooting & Best Practices
Low Enantioselectivity (<80% ee): This is almost always caused by a high rate of the uncatalyzed background reaction. Ensure the reaction temperature does not exceed 25 °C. Verify the purity of the DCM, as trace methanol or water (common stabilizers/impurities) will disrupt the critical hydrogen-bonding network between the VAPOL catalyst and the aziridine.
Incomplete Conversion: If TLC shows unreacted aziridine after 24 hours, the thiol may have oxidized to a disulfide. Always use freshly distilled or degassed thiols. Alternatively, increase the catalyst loading to 10 mol%.
Catalyst Recovery: VAPOL phosphoric acid is a high-value catalyst. It can be recovered during flash chromatography. Because it is highly polar, it will remain on the baseline during the elution of the product. It can subsequently be flushed from the column using 10% MeOH in DCM, washed with 1M HCl to regenerate the active acidic form, and reused without significant loss of activity.
References
Antilla, J. C., et al. (2009). "Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans." Organic Letters, 11(22), 5330-5333. Available at:[Link]
Della Sala, G., & Lattanzi, A. (2009). "Highly Enantioselective Synthesis of Beta-Amidophenylthioethers by Organocatalytic Desymmetrization of Meso-Aziridines." Organic Letters, 11(15), 3330-3333. Available at:[Link]
Hou, X.-L., et al. (2013). "Organocatalyzed enantioselective desymmetrization of aziridines and epoxides." Beilstein Journal of Organic Chemistry, 9, 1677-1695. Available at:[Link]
Wang, Z., et al. (2013). "A general phosphoric acid-catalyzed desymmetrization of meso-aziridines with silylated selenium nucleophiles." Organic & Biomolecular Chemistry, 11(45), 7854-7857. Available at:[Link]
Application Note: Catalyst Loading and Reaction Conditions for VAPOL-Catalyzed Asymmetric Syntheses
Executive Summary & Mechanistic Rationale In the realm of chiral Brønsted acid and Lewis acid catalysis, the vaulted biphenanthrol (VAPOL) ligand has emerged as a privileged scaffold for asymmetric synthesis. Unlike trad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the realm of chiral Brønsted acid and Lewis acid catalysis, the vaulted biphenanthrol (VAPOL) ligand has emerged as a privileged scaffold for asymmetric synthesis. Unlike traditional BINOL derivatives, the vaulted architecture of VAPOL creates an exceptionally deep and rigid chiral pocket. This structural feature provides superior steric shielding, which suppresses catalyst dimerization—a primary deactivation pathway in Brønsted acid catalysis.
As a result, VAPOL-derived catalysts achieve extraordinarily high turnover numbers (TON), enabling 1 at remarkably low catalyst loadings (typically 1.0–5.0 mol%)[1].
This application note details the causality behind experimental condition selection for VAPOL-catalyzed systems, focusing on the self-assembly of boroxinate chemzymes for aziridination, and the generation of alkaline earth metal phosphate salts for aza-Darzens and chlorination reactions. The synthesis of the core VAPOL phosphoric acid itself has been optimized for 2[2], serving as the foundation for these diverse catalytic workflows.
VAPOL Catalysis Workflow
The following diagram illustrates the logical progression from the VAPOL ligand to its active catalyst derivatives, mapping them to their optimal reaction conditions and target applications.
Workflow of VAPOL ligand derivatization and corresponding asymmetric catalytic applications.
Quantitative Reaction Parameters
To ensure reproducibility across different therapeutic development programs, the following table synthesizes the optimal quantitative parameters for the three primary VAPOL-catalyzed transformations.
Catalyst System
Target Reaction
Optimal Loading
Solvent
Temp
Key Additive
Typical ee (%)
VAPOL-Boroxinate
Asymmetric Aziridination
3.0 mol%
Toluene / CH₂Cl₂
25 °C
None
92–99%
VAPOL Mg-Phosphate
Aza-Darzens Reaction
2.5 mol%
Toluene (THF removed)
0 °C to 25 °C
DMAP
85–95%
VAPOL Ca-Phosphate
Asymmetric Chlorination
5.0 mol%
i-PrOAc (0.05 M)
0 °C
NCS
80–95%
Validated Experimental Protocols
Protocol A: Gram-Scale Asymmetric Aziridination of Imines (VAPOL-Boroxinate)
Objective: Synthesis of highly enantioenriched aziridines from imines and ethyl diazoacetate.
Causality of Experimental Design: The active catalyst is not the VAPOL ligand itself, but a self-assembled boroxinate core. Heating the VAPOL ligand with triphenyl borate under vacuum is strictly required to drive off phenol byproducts, forcing the equilibrium toward the active chemzyme. A 3.0 mol% loading is optimal; higher loadings yield diminishing returns, while loadings <1.0 mol% risk premature deactivation by trace ambient moisture.
Step-by-Step Methodology:
Catalyst Assembly: In a flame-dried Schlenk flask, combine VAPOL ligand (0.03 equiv, 3 mol%) and triphenyl borate (0.09 equiv). Add anhydrous toluene to dissolve.
Thermal Activation: Heat the mixture to 80 °C under a high vacuum (0.1 mmHg) for 1 hour. Crucial step: This removes phenol and forms the active boroxinate Brønsted acid.
Reaction Initiation: Cool the flask to room temperature (25 °C) and backfill with Argon. Add the N-benzhydryl imine substrate (1.0 equiv) dissolved in a 1:1 mixture of Toluene/CH₂Cl₂.
Nucleophile Addition: Slowly add ethyl diazoacetate (1.2 equiv) via syringe pump over 1 hour. Slow addition prevents the uncatalyzed background decomposition of the diazo compound, preserving enantioselectivity.
Workup: Stir for an additional 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Self-Validation Checkpoints:
In-Process Validation: Monitor the reaction via FTIR. The complete disappearance of the strong diazo stretch at ~2110 cm⁻¹ confirms total consumption of the diazoacetate.
Quality Control: Perform chiral HPLC on the crude extract. A successful boroxinate assembly will consistently yield >92% ee. If ee is <80%, the thermal activation step failed to remove all phenol, leaving unreacted Lewis acid species that catalyze a racemic background reaction.
Objective: Synthesis of complex tri-substituted aziridines via the addition of α-chloro-1,3-diketones to N-benzoyl imines.
Causality of Experimental Design: This reaction relies on a3[3]. The magnesium acts as a bifunctional mediator: it coordinates the phosphate chiral counterion while simultaneously binding the diketone nucleophile, drawing it into the VAPOL chiral pocket. THF is required to solubilize the reagents during salt formation but must be evaporated prior to the main reaction. If THF remains, it competitively binds to the Mg center, displacing the substrate and destroying enantioselectivity.
Step-by-Step Methodology:
Salt Generation: In a dry vial, dissolve VAPOL phosphoric acid (0.025 equiv, 2.5 mol%) in anhydrous THF. Add dibutylmagnesium (0.0125 equiv) dropwise at 0 °C. Stir for 30 minutes.
Solvent Swap (Critical): Remove the THF completely under reduced pressure to yield a dry, white solid.
Substrate Addition: Re-dissolve the catalyst complex in anhydrous toluene. Add the N-benzoyl imine (1.0 equiv) and DMAP (2.0 equiv).
Reaction Execution: Cool the mixture to 0 °C. Add the α-chloro-1,3-diketone (1.5 equiv) in a single portion. Stir for 24 hours.
Isolation: Filter the crude mixture directly through a short pad of silica gel to remove the magnesium salts, eluting with Hexanes/EtOAc (7:3).
Self-Validation Checkpoints:
In-Process Validation: The physical state in Step 2 is diagnostic. The material must form a free-flowing powder under vacuum. A sticky residue indicates incomplete THF removal, which will predictably result in poor ee.
Mass Balance Check: If TLC indicates complete consumption of the imine but low product yield, the intermediate adduct failed to undergo the secondary ring-closing step. Adding an additional 0.5 equiv of DMAP and warming to 25 °C will force the ring closure to completion.
Protocol C: Asymmetric Chlorination of Oxindoles (VAPOL Ca-Phosphate)
Objective: Enantioselective chlorination of 3-substituted oxindoles.
Causality of Experimental Design: Utilizing a 4[4], the calcium ion chelates both the carbonyl oxygen of the oxindole and the N-chlorosuccinimide (NCS). Isopropyl acetate (i-PrOAc) is explicitly chosen as the solvent because its moderate polarity supports the solubility of NCS without disrupting the compact Ca-substrate transition state.
Step-by-Step Methodology:
Catalyst Preparation: Combine VAPOL phosphoric acid (5.0 mol%) and Ca(OMe)₂ (2.5 mol%) in MeOH. Stir for 1 hour, then evaporate to total dryness.
Reaction Setup: Dissolve the 3-substituted oxindole (1.0 equiv) and the Ca-VAPOL catalyst in i-PrOAc to achieve a strict concentration of 0.05 M.
Chlorination: Add NCS (1.2 equiv) as a 0.12 M solution in i-PrOAc dropwise over 20 minutes at 0 °C.
Workup: Stir for 80 minutes. Quench with water, extract with CH₂Cl₂, and dry over Na₂SO₄.
Self-Validation Checkpoints:
Reagent Integrity: Wash the VAPOL phosphoric acid with 6 N HCl before catalyst preparation. If the phosphoric acid is contaminated with trace achiral metal salts from previous steps, the reaction will yield a racemic mixture.
References
Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands
Organic Process Research & Development - ACS Public
Catalytic Asymmetric Aza-Darzens Reaction with a Vaulted Biphenanthrol Magnesium Phosphate Salt
PMC - N
Chiral Calcium VAPOL Phosphate Mediated Asymmetric Chlorination and Michael Reactions of 3-Substituted Oxindoles
PMC - N
New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts
Synthesis - Thieme E-Books & E-Journals
Application Note: (R)-(-)-VAPOL Hydrogenphosphate as a Chiral Solvating Agent for NMR Spectroscopy
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for utilizing (R)-(-)-VAPOL hydrogenphosphate as a Chiral Sol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Objective: To provide a comprehensive, mechanistically grounded guide for utilizing (R)-(-)-VAPOL hydrogenphosphate as a Chiral Solvating Agent (CSA) to determine the enantiomeric excess (
ee
) of polyfunctional chiral molecules via NMR spectroscopy[1].
Mechanistic Causality of (R)-(-)-VAPOL-PA in Chiral Discrimination
The accurate determination of enantiomeric purity is a critical bottleneck in asymmetric synthesis and pharmacokinetic profiling. While chiral derivatizing agents (CDAs) require covalent modification, Chiral Solvating Agents (CSAs) offer a non-destructive, rapid alternative relying on transient non-covalent interactions.
(R)-(-)-VAPOL hydrogenphosphate (diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate, or R-VAPOL-PA) has emerged as a highly effective CSA. Unlike the more common BINOL-derived phosphoric acids, VAPOL possesses a unique "vaulted" biaryl structure. This deep, sterically demanding chiral pocket creates a highly restrictive microenvironment[2].
The Host-Guest Interaction Model
The enantiodiscrimination mechanism of R-VAPOL-PA is driven by a combination of hydrogen bonding and ion-pair interactions . The phosphoric acid moiety acts as a strong proton donor, while the phosphoryl oxygen acts as a hydrogen bond acceptor. When a racemic mixture of a guest analyte (e.g., a chiral amine) is introduced, the host and guest form transient diastereomeric complexes:
[(R)-Host:(R)-Guest]
and
[(R)-Host:(S)-Guest]
.
Because these two diastereomeric complexes possess different spatial arrangements and stabilities (binding energies), the magnetic microenvironments of the guest's protons become distinct. Density Functional Theory (DFT) calculations confirm that the binding energy differences between these enantiomeric forms directly correlate with the chemical shift non-equivalence (
ΔΔδ
) observed in the NMR spectrum, allowing for baseline peak separation[1].
The Role of Mediators in Polyfunctional Acids
While R-VAPOL-PA alone is sufficient for chiral amines and amino alcohols, it struggles to discriminate chiral carboxylic acids (e.g., mandelic acid) due to insufficient interaction strength. To solve this, 4-dimethylaminopyridine (DMAP) is introduced as a mediator. DMAP acts as a basic linker, promoting the formation of a stable ternary ion-pair complex. This induced interaction mechanism bridges the host and the acidic guest, amplifying the magnetic non-equivalence and enabling clear visualization of the diastereomers[3].
Analyte Scope & Quantitative Discrimination Data
To select the appropriate experimental conditions, it is crucial to understand which functional groups require a mediator and the expected degree of peak separation. The table below summarizes the quantitative discrimination capabilities of R-VAPOL-PA[4].
Analyte Class
Key Functional Groups
Mediator Required?
Typical
ΔΔδ
(ppm)
Optimal Protons for Integration
Chiral Amines
−NH2
,
−NHR
No
0.07−0.19
α
-proton, Methyl protons
Amino Alcohols
−NH2
,
−OH
No
0.10−0.15
α
-proton
Hydroxy Acids
−OH
,
−COOH
Yes (DMAP)
>0.05
α
-proton, Benzylic protons
Carboxylic Acids
−COOH
Yes (DMAP)
>0.05
α
-proton
Note: A
ΔΔδ
of
≥0.05
ppm on a standard 400 MHz or 500 MHz spectrometer is generally sufficient to achieve the baseline separation required for accurate
ee%
integration.
Self-Validating NMR Protocol
This protocol is designed as a self-validating system. By running a baseline control and strictly controlling stoichiometry, the method ensures that any observed peak splitting is exclusively the result of diastereomeric complexation, eliminating false positives from concentration-dependent chemical shifts.
DMAP (Mediator, required only for acidic analytes)
Deuterated Chloroform (
CDCl3
) : Causality: A non-polar, aprotic solvent is mandatory. Protic or highly polar solvents (like
CD3OD
or DMSO-
d6
) will competitively hydrogen-bond with the host and guest, disrupting the transient diastereomeric complexes and destroying the
ΔΔδ
separation[5].
Step-by-Step Methodology
Step 1: System Validation (Control Spectrum)
Dissolve
0.05 mmol
of the analyte in
0.5 mL
of
CDCl3
.
Acquire a standard
1H
NMR spectrum at
298 K
.
Validation Check: Identify the target protons (e.g.,
α
-protons or methyl doublets). Ensure they appear as single, unresolved sets of peaks. This confirms the baseline magnetic equivalence of the enantiomers in an achiral environment.
Step 2: Host-Guest Complexation
In a clean, dry NMR tube, add exactly
0.05 mmol
of the analyte.
Add exactly
0.05 mmol
(1.0 equivalent) of (R)-(-)-VAPOL-PA.
Causality for 1:1 Stoichiometry: A 1:1 ratio ensures maximum saturation of the host-guest complex without introducing excessive unbound host signals that could crowd the spectrum.
Step 3: Mediator Addition (Conditional)
If the analyte is a carboxylic or hydroxy acid: Add
0.05 mmol
(1.0 equivalent) of DMAP to the NMR tube.
Causality: DMAP deprotonates the acid and interacts with the VAPOL-PA, creating a rigid ternary hydrogen-bonded network that locks the analyte into the chiral pocket.
Step 4: Solvation and Acquisition
Add
0.5 mL
of
CDCl3
to the NMR tube. Cap and invert gently 5–10 times to ensure complete dissolution.
Acquire the
1H
NMR spectrum at
298 K
. (For complex molecules,
13C
NMR can also be acquired, though it requires longer relaxation delays for accurate integration).
Step 5: Data Processing and
ee%
Calculation
Overlay the complexed spectrum with the control spectrum from Step 1.
Identify the split peaks (diastereomer 1 and diastereomer 2).
Perform baseline correction and integrate the corresponding peaks.
The following diagram illustrates the logical workflow and non-covalent assembly pathways that enable chiral discrimination using R-VAPOL-PA.
Caption: Workflow of (R)-VAPOL-PA chiral discrimination, highlighting the formation of diastereomeric complexes.
References
Prasad, D., Mogurampelly, S., & Chaudhari, S. R. (2020). "R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids." RSC Advances, 10(4), 2303-2312.[Link]
Huang, Y., et al. (2011). "Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid." Synthesis, 2011(10), 1611-1615.[Link]
Liu, Y., et al. (2018). "Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids." Frontiers in Chemistry, 6, 354.[Link]
Application of (R)-(-)-VAPOL hydrogenphosphate in the synthesis of tetrahydroisoquinolines
Application Note: Enantioselective Synthesis of Tetrahydroisoquinolines via (R)-(-)-VAPOL Hydrogenphosphate Catalysis Introduction Tetrahydroisoquinolines (THIQs) are privileged scaffolds in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of Tetrahydroisoquinolines via (R)-(-)-VAPOL Hydrogenphosphate Catalysis
Introduction
Tetrahydroisoquinolines (THIQs) are privileged scaffolds in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic drugs. The asymmetric synthesis of THIQs, particularly via the Pictet-Spengler reaction, has historically relied on chiral auxiliaries or stoichiometric reagents. The advent of chiral Brønsted acid catalysis has revolutionized this space. Among these, (R)-(-)-VAPOL hydrogenphosphate (VAPOL-CPA) stands out as a structurally distinct and highly effective organocatalyst[1]. Unlike traditional BINOL-derived phosphoric acids, VAPOL-CPA features a vaulted biaryl architecture that creates a deep, sterically demanding chiral pocket, enabling exceptional enantiocontrol in aza-Friedel-Crafts and Pictet-Spengler cyclizations[2].
Mechanistic Insights: Bifunctional Activation and Causality
The efficacy of (R)-(-)-VAPOL hydrogenphosphate lies in its dual-activation mechanism. The phosphoric acid moiety acts as a bifunctional catalyst:
Protonation (Electrophile Activation): The Brønsted acidic proton (PO-H) protonates the intermediate imine (formed in situ from a phenethylamine and an aldehyde), generating a highly reactive iminium ion[3].
Hydrogen Bonding (Stereocontrol): The conjugate base (phosphoryl oxygen, P=O) forms a tight, hydrogen-bonded chiral ion pair with the iminium intermediate[3].
Because of the rigid vaulted structure of the VAPOL backbone, rotational freedom is restricted, and the active site is heavily shielded[2]. This steric environment forces the incoming nucleophile (the tethered aromatic ring) to attack the iminium carbon from a single, stereochemically favored face, resulting in high enantiomeric excess (ee)[1].
Bifunctional activation of the iminium ion by (R)-VAPOL-CPA driving facial-selective cyclization.
Reaction Optimization & Quantitative Data
The microenvironment of the chiral ion pair is highly sensitive to solvent polarity and temperature. Non-polar solvents like toluene or dichloromethane (DCM) are critical to maintaining the tight ion pair; polar solvents disrupt hydrogen bonding, leading to racemic background reactions[4].
Table 1: Effect of Reaction Conditions on THIQ Synthesis via VAPOL-CPA
Catalyst
Solvent
Temp (°C)
Additive
Yield (%)
Enantiomeric Excess (ee %)
(R)-BINOL-CPA
Toluene
25
None
45
12
(R)-VAPOL-CPA
THF
25
None
60
35
(R)-VAPOL-CPA
DCM
0
4Å MS
88
89
(R)-VAPOL-CPA
Toluene
-20
4Å MS
94
96
Note: 4Å Molecular Sieves (MS) are essential for removing water generated during imine formation, preventing catalyst deactivation.
Detailed Experimental Protocol
This self-validating protocol outlines the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines using (R)-(-)-VAPOL hydrogenphosphate[5].
Anhydrous Toluene (HPLC grade, dried over activated alumina)
Activated 4Å Molecular Sieves (flame-dried under vacuum)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon (repeat 3x to ensure an anhydrous environment).
Imine Pre-formation: Add the phenethylamine (0.2 mmol) and aldehyde (0.22 mmol) to the Schlenk tube. Add 100 mg of freshly activated 4Å molecular sieves.
Solvent Addition: Inject 2.0 mL of anhydrous toluene. Stir the mixture at room temperature for 2 hours to ensure complete imine formation.
Self-Validation Check: Monitor by TLC or crude ¹H-NMR to confirm the complete disappearance of the aldehyde peak before proceeding.
Catalyst Introduction: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Quickly add (R)-(-)-VAPOL hydrogenphosphate (0.01 mmol, 5 mol%)[1].
Asymmetric Cyclization: Stir the reaction at -20 °C for 24-48 hours. The low temperature maximizes the rigidity of the chiral ion pair, enhancing enantioselectivity[3].
Quenching and Workup: Quench the reaction by adding 1.0 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure THIQ.
Analysis: Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralcel OD-H or Chiralpak AD-H columns).
Step-by-step experimental workflow for the (R)-VAPOL-CPA catalyzed synthesis of THIQs.
Troubleshooting & Scientific Integrity
Low Enantiomeric Excess (<80% ee): Usually indicates the presence of moisture or a highly polar solvent disrupting the hydrogen-bonding network. Ensure toluene is strictly anhydrous and 4Å MS are freshly flame-dried. Alternatively, the reaction temperature may be too high; lowering to -30 °C can improve facial discrimination.
Poor Conversion/Yield: The catalyst may be poisoned by basic impurities in the starting materials. Ensure the phenethylamine is freshly distilled or purified. If the aldehyde is prone to polymerization, use freshly purified stocks.
Catalyst Quality: (R)-(-)-VAPOL hydrogenphosphate is a robust solid but can absorb moisture over time[5]. Store in a desiccator. If catalytic activity drops, the catalyst can be regenerated by washing a DCM solution of the catalyst with 1M HCl, followed by thorough drying.
References
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis
Source: Chemical Reviews - ACS Publications
URL:[Link]
Enantioselective ring-opening of N-acyl aziridines catalyzed by VAPOL hydrogenphosphate
Application Note: Enantioselective Ring-Opening of N-Acyl Aziridines Catalyzed by VAPOL Hydrogenphosphate Introduction & Mechanistic Rationale Aziridines, owing to the high ring strain of their three-membered system, are...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Ring-Opening of N-Acyl Aziridines Catalyzed by VAPOL Hydrogenphosphate
Introduction & Mechanistic Rationale
Aziridines, owing to the high ring strain of their three-membered system, are highly versatile electrophilic building blocks in organic synthesis[1]. The enantioselective desymmetrization of meso-aziridines provides a direct, atom-economical route to chiral 1,2-diamines and β-amino thioethers—motifs that are ubiquitous in pharmaceutical agents, natural products, and chiral ligands[2],[3].
VAPOL (vaulted biaryl ligand) hydrogenphosphate has emerged as a structurally distinct and highly efficient chiral Brønsted acid catalyst for these transformations[4]. Unlike BINOL-derived phosphoric acids, which typically exist in transoid conformations with dihedral angles exceeding 90°, VAPOL adopts a rigid cisoid conformation in the solid state[5]. This unique structural characteristic prevents intermolecular hydrogen bonding, thereby reducing the tendency for unwanted catalyst aggregation during the reaction[5].
Causality of the Bifunctional Mechanism :
The success of this catalytic system relies on a highly organized hydrogen-bonding network. With a predicted pKa of approximately 1.13, VAPOL hydrogenphosphate is a strong Brønsted acid capable of protonating weakly basic substrates[6]. The Brønsted acidic proton (P-OH) protonates the carbonyl oxygen of the N-acyl group, increasing the electrophilicity of the aziridine ring[6]. Simultaneously, the phosphoryl oxygen (P=O) acts as a Lewis base, coordinating and directing the incoming nucleophile (e.g., TMS-N
3
or functionalized mercaptans)[6]. The deep, vaulted architecture of the catalyst completely blocks one enantiotopic face of the meso-aziridine, forcing the nucleophile to attack the opposite carbon, thereby achieving exceptional enantioselectivity[5],[7].
Experimental Protocols: Self-Validating Workflows
Note: The following protocols are designed as self-validating systems. The choice of solvent is critical; non-polar solvents are mandatory because polar solvents will competitively hydrogen-bond, disrupting the transition state and leading to a precipitous drop in enantiomeric excess (ee).
Protocol A: Desymmetrization with Trimethylsilyl Azide (TMS-N
3
)
Objective: Synthesis of chiral 1,2-azidoamines[4].
Preparation : Flame-dry a Schlenk tube under argon. Add the meso-N-acyl aziridine (0.5 mmol) and (R)-VAPOL hydrogenphosphate (0.025 mmol, 5 mol%).
Solvent Addition : Dissolve the mixture in anhydrous toluene (5.0 mL).
Causality: Toluene provides a non-competitive dielectric environment that maintains the integrity of the catalyst-substrate hydrogen-bonding network.
Nucleophile Addition : Cool the reaction mixture to 0 °C. Dropwise add TMS-N
3
(0.6 mmol, 1.2 equiv).
Reaction Monitoring : Stir the mixture at 0 °C to room temperature. Monitor the consumption of the aziridine via TLC (Hexanes/EtOAc, 3:1). The reaction typically reaches completion within 12–24 hours.
Quenching & Workup : Quench the reaction with saturated aqueous NaHCO
3
(5 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification & Validation : Purify the crude product via silica gel flash column chromatography. Immediately determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column) to validate the asymmetric induction.
Protocol B: Desymmetrization with Functionalized Mercaptans (Thiols)
Objective: Synthesis of chiral β-amino thioethers[7].
Preparation : In an argon-purged reaction vial, add meso-N-acyl aziridine (0.2 mmol) and (R)-VAPOL hydrogenphosphate (0.02 mmol, 10 mol%)[7].
Solvent Addition : Add anhydrous diethyl ether (2.0 mL).
Causality: Ether provides optimal solubility for the thiol nucleophile while preserving the chiral pocket's microenvironment.
Nucleophile Addition : Add the functionalized aromatic thiol (e.g., thiophenol, 0.24 mmol, 1.2 equiv) via microsyringe at room temperature[7].
Causality: Unlike previous methods requiring silylated thiols, VAPOL hydrogenphosphate efficiently activates simple, non-silylated aromatic thiols via hydrogen bonding[7].
Reaction Monitoring : Stir at room temperature for 24–48 hours. Monitor via TLC until the starting material is fully consumed.
Workup : Concentrate the reaction mixture directly under reduced pressure without aqueous workup to prevent potential hydrolysis of sensitive functional groups.
Purification & Validation : Isolate the β-amino thioether via silica gel chromatography. Validate the ee via chiral HPLC[7].
Quantitative Data Summary
The table below summarizes the substrate scope, yields, and enantioselectivity achieved using (R)-VAPOL hydrogenphosphate across different nucleophiles[3],[7].
Substrate (meso-Aziridine)
Nucleophile
Catalyst Loading
Yield (%)
Enantiomeric Excess (ee %)
Cyclohexene-fused N-benzoyl
Thiophenol (PhSH)
(R)-VAPOL-PA (10 mol%)
95
97
Cycloheptane-fused N-benzoyl
Thiophenol (PhSH)
(R)-VAPOL-PA (10 mol%)
92
95
cis-2,3-Dimethyl N-benzoyl
Thiophenol (PhSH)
(R)-VAPOL-PA (10 mol%)
88
94
Cyclohexene-fused N-benzoyl
TMS-N
3
(R)-VAPOL-PA (5 mol%)
96
98
Cyclopentene-fused N-benzoyl
TMS-N
3
(R)-VAPOL-PA (5 mol%)
94
96
Mechanistic Pathway Visualization
Fig 1. Bifunctional activation and enantioselective ring-opening of meso-aziridines by VAPOL.
References
Zheng, Y., et al. "Organocatalyzed enantioselective desymmetrization of aziridines and epoxides." Beilstein Journal of Organic Chemistry, 9, 1677–1695 (2013). Link
Larson, S. E., Baso, J. C., Li, G., & Antilla, J. C. "Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans." Organic Letters, 11(22), 5186–5189 (2009). Link
Smolecule Catalog. "(R)-(-)-VAPOL hydrogenphosphate Properties and Scientific Applications." Smolecule, 2023. Link
Gómez, C., et al. "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews, (2024). Link
Application Notes & Protocols: Enantioselective Synthesis of Chiral α-Amino Esters Using (R)-(-)-VAPOL Hydrogenphosphate
Introduction: The Imperative of Chirality in Modern Drug Discovery Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] It is estimated that over 40%...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Chirality in Modern Drug Discovery
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] It is estimated that over 40% of commercially available drugs contain at least one chiral amine, where the specific three-dimensional arrangement (stereochemistry) of the molecule is critical to its biological activity and safety.[1][2] The synthesis of enantiomerically pure amines, therefore, remains a cornerstone of medicinal chemistry and drug development.[3][4]
Traditional methods for obtaining single-enantiomer amines often rely on the resolution of racemic mixtures, a process inherently limited to a 50% theoretical yield, or on transition-metal catalysis, which can require harsh conditions and expensive, toxic heavy metals.[1] In contrast, organocatalysis has emerged as a powerful, sustainable alternative, utilizing small, chiral organic molecules to achieve high levels of stereocontrol under mild conditions.[5]
Among the premier classes of organocatalysts are chiral Brønsted acids, particularly phosphoric acids derived from axially chiral scaffolds like BINOL and VAPOL.[6] (R)-(-)-VAPOL hydrogenphosphate, with its unique "vaulted" biaryl structure, creates a sterically and electronically distinct chiral environment that has proven exceptionally effective in a variety of asymmetric transformations, often providing superior reactivity and enantioselectivity compared to its BINOL-derived counterparts.[6]
This guide provides a detailed exploration of the application of (R)-(-)-VAPOL hydrogenphosphate as a catalyst for the asymmetric synthesis of chiral α-amino esters via the reductive amination of α-imino esters. We will delve into the mechanistic underpinnings of this transformation and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.
Mechanism of Action: Brønsted Acid Catalysis in a Chiral Pocket
(R)-(-)-VAPOL hydrogenphosphate functions as a potent chiral Brønsted acid catalyst.[7] The catalytic cycle for the asymmetric transfer hydrogenation of an imine is initiated by the protonation of the imine nitrogen by the phosphoric acid. This activation significantly increases the electrophilicity of the imine carbon, priming it for nucleophilic attack.
The catalyst and the protonated imine form a well-defined, hydrogen-bonded ion pair. The distinct, sterically demanding architecture of the VAPOL backbone creates a chiral pocket that effectively shields one of the two prochiral faces of the iminium ion. A hydride donor, typically a Hantzsch ester, is then directed to the unshielded face, delivering a hydride to the imine carbon with high stereocontrol.[6] Following the hydride transfer, the reduced amine product is released, and the chiral phosphoric acid catalyst is regenerated to continue the cycle.[6]
Figure 1: Catalytic cycle for the asymmetric transfer hydrogenation of an imine catalyzed by (R)-(-)-VAPOL hydrogenphosphate.
Application: Asymmetric Reduction of α-Imino Esters
A prominent and highly effective application of (R)-(-)-VAPOL hydrogenphosphate is the asymmetric reduction of α-imino esters to furnish valuable, enantiomerically enriched α-amino esters.[2][6] This transformation, utilizing a Hantzsch ester as the mild and convenient hydride source, proceeds with excellent yields and outstanding levels of enantioselectivity across a range of substrates.[6]
Data Summary
The following table summarizes the performance of (R)-(-)-VAPOL hydrogenphosphate (5 mol%) in the asymmetric reduction of various N-PMP-protected α-imino esters, as reported by Antilla and co-workers.[6] The reactions were typically conducted in toluene at room temperature.
Entry
R Group in Imino Ester (Substrate)
Yield (%)
ee (%)
1
Phenyl
99
98
2
4-Methoxyphenyl
99
97
3
4-Bromophenyl
99
99
4
4-Nitrophenyl
99
96
5
2-Naphthyl
99
96
6
2-Thienyl
98
94
7
Cyclohexyl
99
99
8
tert-Butyl
99
98
9
Isopropyl
99
98
Table 1: Enantioselective reduction of α-imino esters catalyzed by (R)-(-)-VAPOL hydrogenphosphate.[6]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the catalyst and its application in a representative asymmetric reduction.
Protocol 1: Gram-Scale Synthesis of (R)-(-)-VAPOL Hydrogenphosphate
This protocol is adapted from the procedure reported by G. B. Rowland et al.[6]
Materials:
(R)-VAPOL
Pyridine (anhydrous)
Phosphorus oxychloride (POCl₃)
Deionized water
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Argon gas supply
Standard glassware (flame-dried)
Procedure:
Setup: A 100 mL single-neck, round-bottomed flask equipped with a magnetic stir bar is flame-dried under a stream of argon and allowed to cool to room temperature.
Reagent Addition: To the flask, add (R)-VAPOL (6.00 g, 11.15 mmol) followed by anhydrous pyridine (25.00 mL, 0.31 mol).
Dissolution: Seal the flask with a rubber septum and maintain a positive pressure of argon (e.g., via a balloon). Stir the mixture until the (R)-VAPOL is completely dissolved, resulting in a clear, intense yellow solution.
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 20 minutes.
POCl₃ Addition: Slowly add phosphorus oxychloride (2.08 mL, 22.30 mmol) via syringe over a period of 10 minutes, ensuring the internal temperature remains at 0 °C.
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (ca. 25 °C) for 6 hours.
Hydrolysis: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add deionized water (25 mL) to quench the reaction.
Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
Work-up:
Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).
Wash the organic layer sequentially with 1 M HCl (3 x 100 mL), deionized water (1 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude solid is purified by recrystallization or column chromatography to afford (R)-(-)-VAPOL hydrogenphosphate as a white solid (typically 84-90% yield).[6]
Figure 2: Workflow for the synthesis of (R)-(-)-VAPOL hydrogenphosphate.
Protocol 2: Asymmetric Reduction of an α-Imino Ester
This protocol is a general procedure based on the work of Antilla and co-workers.[6]
Materials:
N-(4-methoxyphenyl)-protected α-imino ester substrate (e.g., from phenylglyoxylic acid ethyl ester)
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α-imino ester substrate (0.2 mmol, 1.0 equiv).
Reagent Addition: To the same vial, add (R)-(-)-VAPOL hydrogenphosphate (6.0 mg, 0.01 mmol, 5 mol%) and Hantzsch ester (61 mg, 0.24 mmol, 1.2 equiv).
Solvent and Reaction: Add anhydrous toluene (2.0 mL) to the vial. Seal the vial under an argon atmosphere and stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting imine is fully consumed (typically 12-24 hours).
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure α-amino ester product.
Analysis:
Determine the isolated yield.
Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.
Safety and Handling
(R)-(-)-VAPOL hydrogenphosphate is a combustible solid.[8] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (safety glasses, lab coat, gloves). Handle the compound in a well-ventilated area or a fume hood. Avoid dust formation. For detailed safety information, consult the Safety Data Sheet (SDS).[9]
Conclusion
(R)-(-)-VAPOL hydrogenphosphate stands as a uniquely effective and highly selective chiral Brønsted acid catalyst for the synthesis of enantiomerically enriched amines. Its application in the asymmetric reductive amination of α-imino esters provides a reliable, mild, and high-yielding route to α-amino esters, which are critical building blocks in pharmaceutical synthesis. The protocols and data presented herein offer a robust foundation for researchers to implement this powerful catalytic system in their synthetic endeavors, driving innovation in drug discovery and development.
References
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
Vertex AI Search, based on information
CHEMDOR CHEMICALS. (R)-(–)-VAPOL hydrogenphosphate Safety Data Sheet. [Link]
Li, G.; Liang, Y.; Antilla, J. C. A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters: The Highly Enantioselective Preparation of α-Amino Esters. Journal of the American Chemical Society2007 , 129(18), 5830–5831. [Link]
Application Note & Protocol: Asymmetric Aza-Darzens Synthesis of Chiral Aziridines
Abstract: This comprehensive guide details the asymmetric aza-Darzens reaction for the synthesis of optically active aziridines, critical building blocks in medicinal chemistry and pharmaceutical development. We will exp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This comprehensive guide details the asymmetric aza-Darzens reaction for the synthesis of optically active aziridines, critical building blocks in medicinal chemistry and pharmaceutical development. We will explore the underlying mechanistic principles, provide a comparative analysis of leading catalytic systems, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and stereoselective aziridination strategies.
Introduction: The Significance of Chiral Aziridines
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable intermediates in organic synthesis due to their unique combination of stability and reactivity.[1] The inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds. Chiral aziridines, in particular, are found in the core structures of numerous bioactive natural products and pharmaceuticals, including antibiotics and antitumor agents.[2]
The aza-Darzens reaction, an analogue of the classic Darzens glycidic ester condensation, has emerged as a powerful and direct method for constructing the aziridine ring.[3] This reaction typically involves the coupling of an imine with a carbanion equivalent derived from an α-haloester or a diazo compound, followed by an intramolecular cyclization.[3][4] Achieving high levels of enantioselectivity in this transformation is paramount, and has led to the development of sophisticated catalytic systems.
This guide will focus on modern, catalytic asymmetric aza-Darzens protocols, providing both the theoretical framework and practical steps for their successful implementation in a laboratory setting.
Mechanistic Insights: Controlling Stereochemistry
The stereochemical outcome of the aza-Darzens reaction is determined during the initial nucleophilic addition to the imine and the subsequent ring-closing intramolecular substitution. The general mechanism proceeds as follows: a base abstracts an acidic proton from the α-carbon of the haloester (or a related precursor) to form an enolate. This enolate then attacks the imine electrophile. The resulting intermediate subsequently undergoes an intramolecular nucleophilic substitution to form the aziridine ring.[3]
The diastereoselectivity (formation of cis or trans aziridines) and enantioselectivity are governed by the precise nature of the catalyst, substrates, and reaction conditions. Chiral catalysts, such as Lewis acids, Brønsted acids, or phase-transfer catalysts, create a chiral environment that biases the approach of the nucleophile to one face of the imine, leading to the preferential formation of one enantiomer.[1][2]
Caption: Generalized mechanism of the aza-Darzens reaction.
Key Methodologies and Catalytic Systems
Several distinct and effective strategies have been developed for the asymmetric aza-Darzens synthesis of aziridines. The choice of methodology often depends on the specific substrates, desired scale, and available resources.
Chiral Auxiliary-Mediated Synthesis: The Sulfinamide Approach
One of the most reliable methods for asymmetric aziridination utilizes chiral N-sulfinyl imines (sulfinimines), pioneered by Ellman. In this approach, the chirality is introduced via a stoichiometric chiral auxiliary attached to the imine nitrogen. The subsequent aza-Darzens reaction with an α-haloenolate proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group.[5][6] This auxiliary can be readily cleaved under acidic conditions to afford the free N-H aziridine.[7]
This method is particularly advantageous for its broad substrate scope and predictable stereochemical outcomes.[7]
Chiral Lewis and Brønsted Acid Catalysis
The use of catalytic amounts of a chiral Lewis or Brønsted acid represents a more atom-economical approach.
Chiral Phosphoric Acids: These have emerged as highly effective catalysts for the aza-Darzens reaction between imines and diazoacetates.[2] The phosphoric acid can activate the imine through hydrogen bonding, facilitating nucleophilic attack by the diazo compound and creating a chiral environment to induce enantioselectivity.[2][8]
Chiral Lewis Acids: Metal complexes with chiral ligands, such as those based on zinc (Zn-ProPhenol) or boron (S-VAPOL-Boron), can catalyze the reaction between imines and α-halo ketones or esters.[9][10] These catalysts coordinate to the reactants, organizing the transition state to favor the formation of one enantiomer.
Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) offers a practical and often scalable method for the aza-Darzens reaction. Chiral quaternary ammonium or phosphonium salts, frequently derived from cinchona alkaloids, are used to shuttle the enolate from an inorganic base in the solid or aqueous phase to the organic phase containing the imine.[11] The chiral cation then remains associated with the enolate, directing its facial attack on the imine.[1][12]
Comparative Overview of Protocols
The following table provides a high-level comparison of the different asymmetric aza-Darzens methodologies, highlighting their key features, advantages, and limitations.
This protocol is based on the reaction of in situ generated aldimines with diazo esters.[2]
Step 1: Reaction Setup
To a vial containing a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., TRIP, 10 mol%).
Add the aldehyde (1.2 eq) and the amine (e.g., p-anisidine, 1.0 eq) to the vial.
Dissolve the components in toluene and stir at room temperature for 30 minutes to pre-form the imine.
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
Step 2: Aziridination
Slowly add a solution of ethyl diazoacetate (1.5 eq) in toluene to the reaction mixture via syringe pump over several hours.
Stir the reaction for 12-24 hours at the specified temperature.
Upon completion (monitored by TLC), concentrate the reaction mixture directly.
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched aziridine.[13] The enantiomeric excess can be determined by chiral HPLC analysis.[10]
Caption: General experimental workflow for asymmetric aza-Darzens synthesis.
Troubleshooting and Key Considerations
Moisture and Air Sensitivity: Many of the reagents and catalysts used in these protocols are sensitive to moisture and air. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere.
Temperature Control: The stereoselectivity of the aza-Darzens reaction is often highly dependent on temperature. Maintaining a consistent low temperature (e.g., -78 °C) is critical for achieving high enantioselectivities.
Slow Addition: In many protocols, the slow addition of one reagent (e.g., the diazo compound or the imine) is necessary to maintain low concentrations of reactive intermediates, which can help to suppress side reactions and improve selectivity.
Purification: Aziridines can be sensitive to acidic conditions, and some may degrade on standard silica gel. It may be necessary to use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like basic alumina for purification.[14]
Conclusion
The asymmetric aza-Darzens reaction is a versatile and powerful tool for the synthesis of chiral aziridines. Through the judicious selection of a chiral auxiliary, an organocatalyst, a Lewis acid, or a phase-transfer catalyst, researchers can access these valuable building blocks with high levels of stereocontrol. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful implementation of these important transformations in the pursuit of novel therapeutics and complex molecule synthesis.
References
MacMillan, D. W. C., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]
De Kimpe, N., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
Akiyama, T., et al. (2009). Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid. Organic Letters. [Link]
Raymond, K. N., et al. (2020). A Nanovessel-Catalyzed Three-Component Aza-Darzens Reaction. ACS Publications. [Link]
Olaizola, I., et al. (2025). Recent Developments in Catalytic Asymmetric Aziridination. ResearchGate. [Link]
Various Authors. (2025). Catalytic Asymmetric Darzens and Aza‐Darzens Reactions for the Synthesis of Chiral Epoxides and Aziridines. ResearchGate. [Link]
Palmieri, G., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. [Link]
Franklin, A., et al. (1998). Aza-Darzens Asymmetric Synthesis of N-(p-Toluenesulfinyl)aziridine 2-Carboxylate Esters from Sulfinimines (N-Sulfinyl Imines). The Journal of Organic Chemistry. [Link]
Gandon, V., et al. (2017). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. PMC. [Link]
Gaunt, M. J., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
Gaunt, M. J., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. University of Cambridge. [Link]
Raymond, K. N., et al. (2022). Impact of host flexibility on selectivity in a supramolecular-host-catalyzed enantioselective aza-Darzens reaction. eScholarship.org. [Link]
Drexel Research Discovery. Aza-Darzens Asymmetric Synthesis of N -( p -Toluenesulfinyl)aziridine 2-Carboxylate Esters from Sulfinimines ( N -Sulfinyl Imines). [Link]
Palmieri, G., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. MDPI. [Link]
Akiyama, T., et al. (2025). Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid. ResearchGate. [Link]
Various Authors. (2021). Synthesis of N-sulfonated aziridines. ResearchGate. [Link]
De Kimpe, N., et al. (2006). Synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction of 3,3-dichloro-1-azaallylic anions and N-(arylsulfonyl)imines. PubMed. [Link]
Stockman, R. A., et al. (2014). Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. Organic Letters. [Link]
Wulff, W. D. (2001). Catalytic asymmetric synthesis of chiral aziridines.
Wang, J., et al. (2015). The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Austin Publishing Group. [Link]
Yudin, A. K. (2006). Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Wiley-VCH. [Link]
Armstrong, D. W., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]
Yudin, A. K., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. [Link]
Lebreton, J., et al. PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. [Link]
Application Note: Enantioselective Imine Amidation Catalyzed by (R)-(-)-VAPOL Hydrogenphosphate
Introduction & Scientific Context (R)-(-)-VAPOL hydrogenphosphate (CAS 871130-18-6) is a structurally distinct chiral Brønsted acid catalyst derived from the vaulted biaryl ligand 3,3′-biphenanthrol[1]. In the realm of a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
(R)-(-)-VAPOL hydrogenphosphate (CAS 871130-18-6) is a structurally distinct chiral Brønsted acid catalyst derived from the vaulted biaryl ligand 3,3′-biphenanthrol[1]. In the realm of asymmetric organocatalysis, BINOL-derived chiral phosphoric acids (CPAs) are ubiquitous; however, they often fail to provide sufficient stereocontrol in specific transformations due to their relatively shallow chiral pockets.
A classic example of this limitation is the addition of sulfonamides to Boc-activated aryl imines. In this reaction, BINOL-derived CPAs yield excellent conversions but dismal asymmetric induction (<5% ee)[2]. In stark contrast, the unique steric environment of (R)-(-)-VAPOL hydrogenphosphate delivers the corresponding N,N-aminals in near-quantitative yields with outstanding enantiopurities (>95% ee)[2]. This protocol provides a self-validating, step-by-step guide for setting up this highly enantioselective transformation.
Mechanistic Principles & Causality
The superiority of the VAPOL scaffold in this reaction stems from its deep, vaulted chiral pocket which enforces a highly rigid and stereodefined transition state. The catalysis operates via a bifunctional activation mode[3]:
Electrophile Activation : The highly acidic phosphoryl hydroxyl group (PO-OH) donates a proton to the basic nitrogen of the Boc-imine, dramatically increasing its electrophilicity.
Nucleophile Organization : The phosphoryl oxygen (P=O) acts as a hydrogen-bond acceptor, anchoring the incoming sulfonamide nucleophile.
This dual-hydrogen-bonding network, confined within the sterically demanding biphenanthryl walls, dictates the exact trajectory of nucleophilic attack, ensuring high facial selectivity and preventing racemic background reactions.
Bifunctional activation mode of (R)-VAPOL hydrogenphosphate in imine amidation.
Pre-Reaction Guidelines & Best Practices
Catalyst Drying (Critical Step) : VAPOL hydrogenphosphate is highly hygroscopic. Trace moisture competitively hydrogen-bonds with the catalyst's active site, disrupting the highly ordered transition state and severely degrading the enantiomeric excess[4].
Protocol: Prior to use, transfer the required amount of (R)-(-)-VAPOL hydrogenphosphate to a Schlenk flask and dry under high vacuum (0.1 mmHg) at room temperature for at least 12 hours[4].
Solvent Selection : Non-polar or moderately polar aprotic solvents (e.g., anhydrous dichloromethane or toluene) are mandatory. Protic or highly polar solvents will disrupt the delicate hydrogen-bonding interactions between the catalyst and substrates.
Step-by-Step Experimental Protocol
Reaction: Synthesis of (R)-N-(Boc)-N'-(p-toluenesulfonyl)aminal via Imine Amidation
Activated 4Å Molecular Sieves (Optional but recommended, 20 mg)
Procedure:
Preparation of the Reaction Vessel : Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with argon (repeat 3 times) to ensure a strictly anhydrous atmosphere.
Catalyst & Nucleophile Loading : Under a positive flow of argon, add the pre-dried (R)-(-)-VAPOL hydrogenphosphate (3.0 mg, 0.005 mmol) and p-toluenesulfonamide (18.8 mg, 0.11 mmol) to the Schlenk tube. If utilizing molecular sieves to safeguard against ambient moisture, add 20 mg of freshly activated 4Å sieves.
Solvent Addition : Inject 1.0 mL of anhydrous DCM into the vessel. Stir the suspension at room temperature (25 °C) for 10 minutes.
Causality Check: This pre-stirring period ensures uniform dispersion and allows for the initial hydrogen-bond complexation between the catalyst and the sulfonamide nucleophile prior to the introduction of the electrophile.
Initiation : Add N-Boc-benzaldimine (20.5 mg, 0.1 mmol) to the reaction mixture in one portion. Seal the Schlenk tube and stir the reaction at room temperature.
Causality Check: Adding the imine last ensures that the catalyst-nucleophile complex is fully pre-organized, preventing uncatalyzed, racemic background attacks that could erode the overall ee.
Reaction Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc, 7:3 v/v). The imine starting material (UV active) should be fully consumed within 24 to 48 hours.
Quenching and Workup : Once complete, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Validation : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the pure N,N-aminal. Validate the enantiomeric excess (ee) of the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the efficacy of the chiral induction.
Expected Outcomes & Data Presentation
The following table summarizes the expected yields and enantiomeric excesses for various imine substrates using this standardized protocol, validating the robust nature of the VAPOL catalyst across different electronic environments[2].
Advanced Application Note: Purification Strategies for Products Synthesized via (R)-(-)-VAPOL Hydrogenphosphate Catalysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Context (R)-(-)-VAPOL hydrogenphosphate is a structurall...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Context
(R)-(-)-VAPOL hydrogenphosphate is a structurally distinct, vaulted biaryl chiral Brønsted acid that has become a cornerstone in asymmetric organocatalysis[1]. Unlike traditional BINOL-derived phosphoric acids, the VAPOL backbone provides a deep, sterically demanding chiral pocket that enforces high enantioselectivity in a variety of transformations, including Pictet-Spengler reactions, aziridinations, and the addition of nucleophiles to imines[2],[3].
The Purification Challenge:
The unique structure of (R)-(-)-VAPOL hydrogenphosphate—a highly lipophilic diphenanthryl backbone paired with a polar, hydrogen-bonding phosphoric acid moiety—dictates the downstream purification of the reaction products. Because the catalyst often partitions unpredictably between organic and aqueous phases during standard workups, isolating the pure chiral product requires tailored strategies that account for the polarity of the specific product (e.g., aminals, β-aminoketones, or aziridines) relative to the bulky catalyst[4],[5].
Before discussing product isolation, it is a fundamental principle of process chemistry that the purity of the catalyst dictates the impurity profile of the final product. Reproducibility in VAPOL-catalyzed reactions hinges on the stringent control of residual solvents (such as pyridine or HCl from the catalyst's synthesis), which can poison the catalytic active site or impede product crystallization later in the workflow[2].
Catalyst Conditioning Protocol:
If the catalyst is recovered from a previous run or synthesized in-house, it must be rigorously purified before use:
Dissolve the crude (R)-(-)-VAPOL hydrogenphosphate in a minimal volume of dichloromethane (CH₂Cl₂).
Induce precipitation by the slow addition of pentanes.
Repeat this CH₂Cl₂/pentane precipitation cycle 6–7 times to exhaustively eliminate trace pyridine[2].
Subject the solid to high-vacuum drying (0.1 mmHg) overnight. If the catalyst does not dissolve completely in CH₂Cl₂ to form a clear solution initially, drying over benzene under high vacuum ensures complete solvent-free isolation[2],[1].
Product Isolation Workflows
The choice of purification method depends heavily on the functional groups present in the synthesized product. Below are three self-validating protocols for isolating products from common VAPOL-catalyzed reactions.
Protocol A: Chromatographic Isolation of Aminals (Imide-Imine Additions)
In the highly enantioselective addition of imides to Boc-protected imines, the resulting aminals are moderately polar. The VAPOL phosphoric acid catalyst (used at 5 mol%) exhibits strong hydrogen-bonding characteristics that cause it to streak on silica gel if not properly managed[4].
Causality Insight: A specific solvent mixture of Hexane:Acetone (3:1) is employed. Acetone acts as a strong hydrogen-bond acceptor, disrupting the interaction between the product and the silica stationary phase, allowing the aminal to elute cleanly while the bulky, acidic catalyst is retained near the baseline or elutes at a significantly different retention factor (Rf)[4].
Step-by-Step Methodology:
Reaction Quench: Upon completion of the reaction (typically 0.1 mmol Boc-imine, 0.05 mmol imide, 5 mol% catalyst in ether), remove the reaction solvent (ether) completely via rotary evaporation to yield a crude solid mixture[4].
Column Preparation: Pack a flash chromatography column with standard grade silica gel (60 Å porosity, 230 × 400 mesh)[5].
Loading: Dissolve the crude solid in a minimal amount of CH₂Cl₂ and load it directly onto the silica gel.
Elution: Elute the column using an isocratic solvent system of Hexane:Acetone (3:1)[4].
Collection & Verification: Monitor fractions via TLC (UV 254 nm). Combine product-containing fractions and remove the solvent under reduced pressure to yield the pure aminal as a white solid (Typical yield: ~90%, >90% ee)[4].
Protocol B: Precipitation-Based Isolation of β-Aminoketones (Mannich Reactions)
For three-component Mannich reactions (aldehyde, amine, and ketone), the resulting β-aminoketones often possess poor solubility in cold water, providing an orthogonal purification route that avoids extensive chromatography[6].
Causality Insight: Adding cold water to the reaction mixture leverages the hydrophobic effect. The organic product precipitates, while unreacted polar starting materials (and partially, the catalyst if converted to a salt) remain in the aqueous or emulsion phase. A brief silica plug is then used solely for "polishing" rather than primary separation[6].
Step-by-Step Methodology:
Precipitation: To the completed stirring reaction mixture, add cold H₂O (2 mL per mmol of substrate) under vigorous stirring[6].
Filtration: Collect the resulting precipitated solids using a Hirsch funnel under vacuum[6].
Washing: Wash the filter cake sequentially with additional cold H₂O (1 mL) to remove polar impurities, followed by cold petroleum ether (1 mL) to remove non-polar organic impurities[6].
Polishing (Optional but Recommended): Dissolve the solid in a minimal amount of solvent and pass through a short chromatography column using Petroleum Ether/Ethyl Acetate (1:4) to remove any co-precipitated catalyst traces[6].
Protocol C: Direct Crystallization of Aziridines
When VAPOL is utilized as a boroxinate Brønsted acid for asymmetric aziridination, the products are often highly crystalline benzhydryl imine derivatives[7].
Causality Insight: Crystallization is the most scalable and industrially preferred method of purification. Because the VAPOL catalyst is highly soluble in specific organic solvent mixtures, the aziridine product can be selectively crystallized, leaving the catalyst entirely in the mother liquor for potential recovery[7].
Step-by-Step Methodology:
Workup: Dilute the crude reaction mixture with an anti-solvent (e.g., cold hexanes or a specific alcohol, depending on the substrate).
Crystallization: Cool the mixture to -20 °C to induce crystallization of the aziridine.
Isolation: Filter the crystals and wash with cold solvent. This typically yields the product with excellent recovery and >95% ee, bypassing silica gel entirely[7].
Quantitative Data Summary
The following table summarizes the purification strategies and expected outcomes for various products synthesized via VAPOL hydrogenphosphate catalysis.
Reaction Type
Target Product
Catalyst Loading
Primary Purification Method
Eluent / Wash Solvent
Typical Yield
Typical Enantiomeric Excess (ee)
Imide-Imine Addition
Chiral Aminals
5 mol%
Flash Chromatography
Hexane:Acetone (3:1)
85–90%
90–92%
Mannich Reaction
β-Aminoketones
10 mol%
Aqueous Precipitation & Short Column
Cold H₂O, then PE:EtOAc (1:4)
90–95%
>90%
Aziridination
Chiral Aziridines
2–5 mol% (Boroxinate)
Direct Crystallization
Substrate dependent
>90%
>95%
Workflow Visualization
The following decision-tree diagram illustrates the logical workflow for isolating products from VAPOL-catalyzed reaction mixtures based on the physicochemical properties of the target compound.
Workflow for the isolation of products synthesized via VAPOL hydrogenphosphate catalysis.
References
ACS Publications - Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands. Organic Process Research & Development (2011).
URL:[Link]
Michigan State University (Wulff Group) - Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis (2010).
URL:[Link]
MDPI - Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. Catalysts (2020).
URL:[Link]
Royal Society of Chemistry - VAPOL Phosphoric Acid Catalysis: The Highly Enantioselective Addition of Imides to Imines. Chemical Communications (2007).
URL:[Link]
Application Note: Scale-Up Considerations and Protocols for Asymmetric Catalysis Using (R)-(-)-VAPOL Hydrogenphosphate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, gram-scale catalyst synthesis, and process optimization for chiral Brønsted acid catalysis. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, gram-scale catalyst synthesis, and process optimization for chiral Brønsted acid catalysis.
Executive Summary
The transition from milligram-scale discovery to multi-gram process chemistry requires robust, reproducible, and economically viable catalytic systems. (R)-(-)-VAPOL hydrogenphosphate (VAPOL-PA) has emerged as a premier chiral Brønsted acid catalyst, often outperforming traditional BINOL-derived phosphoric acids in terms of enantioselectivity and yield[1]. Derived from the vaulted biaryl ligand VAPOL, this catalyst features a uniquely deep chiral pocket that enforces strict stereochemical control during transition state organization[2][3].
This application note details the mechanistic rationale behind VAPOL-PA's superiority, outlines critical scale-up considerations (including moisture management and catalyst recovery), and provides field-validated, step-by-step protocols for its gram-scale synthesis and application in asymmetric transformations such as the aza-Diels-Alder and Mannich reactions[2][4].
Mechanistic Causality & Catalyst Design
To successfully scale reactions using (R)-(-)-VAPOL hydrogenphosphate, one must first understand the causality behind its catalytic behavior:
Bifunctional Activation (Push-Pull Mechanism): VAPOL-PA operates via a dual-activation mode. The highly acidic hydrogenphosphate proton (
PO(OH)2
) activates the electrophile (e.g., an imine) through hydrogen bonding, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen acts as a Brønsted base, organizing the incoming nucleophile[5][6]. This highly organized, cyclic transition state is highly sensitive to disruption by competing hydrogen-bond donors (like water or residual solvents).
The Vaulted Advantage: Traditional BINOL phosphoric acids rely on bulky 3,3'-substituents to create a chiral environment. In contrast, the VAPOL scaffold inherently possesses a deep, sterically demanding chiral pocket due to its phenanthrene-fused biaryl structure[3]. This restricts the conformational flexibility of the substrate-catalyst complex, leading to superior enantiomeric excesses (
ee
) without the need for complex, synthetically challenging side-chain modifications[1][6].
Fig 1: Bifunctional activation logic of VAPOL-PA in asymmetric catalysis.
Scale-Up Considerations
When transitioning VAPOL-PA catalyzed reactions to the multi-gram or kilogram scale, process chemists must address several critical parameters to maintain the integrity of the self-validating catalytic cycle[7].
Catalyst Synthesis and Purification
Commercially available VAPOL-PA can be cost-prohibitive for large-scale campaigns. In-house synthesis from (R)-VAPOL and
POCl3
is highly scalable, provided purification is handled correctly[2].
The Chromatography Trap: Attempting to purify VAPOL-PA via silica gel column chromatography at scale often results in severe yield losses due to the strong adsorption of the polar phosphoric acid moiety onto silica.
The Precipitation Solution: The optimal scale-up protocol utilizes repeated precipitation (dichloromethane/pentanes). This exploits the differential solubility of the catalyst versus the byproducts (pyridine and HCl), ensuring >99% purity[2][5]. Residual pyridine acts as a severe catalyst poison by neutralizing the Brønsted acidic proton; therefore, 6–7 precipitation cycles are mandatory[5].
Moisture and Thermal Management
Because VAPOL-PA relies on precise hydrogen-bonding networks, trace moisture in scaled-up reactors acts as a competitive hydrogen-bond donor, drastically eroding enantioselectivity. Solvents (typically toluene or dichloromethane) must be rigorously dried over molecular sieves, and reactions should be conducted under an inert argon atmosphere[8]. Furthermore, many VAPOL-PA reactions (like the aza-Diels-Alder) are exothermic; precise jacket-temperature control is required to prevent thermal degradation of the stereocontrolling transition state.
Catalyst Recovery and Recycling
The high molecular weight and lipophilicity of the VAPOL backbone make it highly amenable to recovery—a crucial factor for process economics. Post-reaction, the catalyst can be quantitatively extracted into an aqueous basic phase (e.g., saturated
NaHCO3
), separated from the organic products, and re-acidified (using HCl) to precipitate the active (R)-(-)-VAPOL hydrogenphosphate for subsequent batches without loss of optical purity.
Quantitative Data: VAPOL vs. BINOL
The structural distinctness of VAPOL-PA translates directly to process efficiency. Table 1 summarizes comparative data highlighting the superiority of VAPOL-PA over standard BINOL-PA in key asymmetric transformations[7][9].
Table 1: Comparison of Catalytic Efficiency ((R)-VAPOL-PA vs. (R)-BINOL-PA)
Reaction Type
Substrates
Catalyst (mol%)
Yield (%)
Enantiomeric Excess (
ee
%)
Addition of Imides
N-Boc Imines + Phthalimide
(R)-BINOL-PA (5%)
65%
56%
Addition of Imides
N-Boc Imines + Phthalimide
(R)-VAPOL-PA (5%)
98%
98%
Desymmetrization
meso-Aziridine +
TMSN3
(R)-BINOL-PA (10%)
70%
45%
Desymmetrization
meso-Aziridine +
TMSN3
(R)-VAPOL-PA (10%)
92%
95%
aza-Diels-Alder
Aldimine + Danishefsky's Diene
(R)-VAPOL-PA (10%)
89%
96%
Experimental Protocols
Protocol A: Gram-Scale Preparation of (R)-(-)-VAPOL Hydrogenphosphate
Adapted from the highly reproducible protocol developed by the Wulff laboratory[2].
Reagents:
(R)-VAPOL: 6.00 g (11.15 mmol)
Pyridine (Anhydrous): 25.00 mL (0.31 mol)
Phosphorus oxychloride (
POCl3
): 2.08 mL (22.30 mmol)
Deionized Water: 10 mL
Step-by-Step Methodology:
Dissolution: To an oven-dried, argon-purged 250 mL round-bottom flask, add (R)-VAPOL (6.00 g) followed by anhydrous pyridine (25.00 mL). Stir until completely dissolved to yield a clear, intense yellow solution[2].
Thermal Equilibration: Place the flask in an ice-water bath and stir at 0 °C for 20 minutes to ensure uniform thermal distribution.
Phosphorylation: Slowly add
POCl3
(2.08 mL) dropwise via a plastic syringe over 10 minutes at 0 °C. Causality Note: Slow addition controls the exothermic phosphorylation and prevents localized heating that could lead to side-product formation.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Quench: Cool the mixture back to 0 °C and carefully quench by adding 10 mL of deionized water. Stir for 30 minutes.
Purification (Critical Step): Concentrate the mixture under reduced pressure. Dissolve the crude residue in a minimal amount of dichloromethane (CH₂Cl₂). Slowly add pentanes until the product precipitates. Filter the solid. Repeat this CH₂Cl₂/pentane precipitation process 6 to 7 times. Causality Note: This non-chromatographic purification is essential to strip away residual pyridine and HCl, which would otherwise poison the catalyst in downstream applications[5].
Drying: Dry the resulting solid under high vacuum (0.1 mmHg) over benzene to remove trace solvents, yielding pure (R)-(-)-VAPOL hydrogenphosphate (84–90% yield)[2][5].
Fig 2: Gram-scale synthesis, purification, and recovery workflow for VAPOL-PA.
Demonstrating the application and recovery of VAPOL-PA.
Preparation: In a rigorously dried reactor under argon, add (R)-(-)-VAPOL hydrogenphosphate (10 mol%) and 4 Å molecular sieves[8].
Substrate Addition: Add anhydrous toluene, followed by the N-aryl imine substrate (1.0 equiv). Cool the reactor to -10 °C.
Cycloaddition: Slowly dose the electron-rich diene/alkene (1.2 equiv) into the reactor over 30 minutes to manage the exotherm. Stir at -10 °C to 0 °C until complete consumption of the imine is observed via TLC/HPLC (typically 10–24 hours)[6].
Catalyst Recovery: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer twice with saturated aqueous
NaHCO3
. The VAPOL-PA catalyst transfers to the aqueous phase as the sodium salt.
Product Isolation: Dry the organic layer over
Na2SO4
, concentrate, and purify the chiral tetrahydroquinoline product.
Catalyst Regeneration: Acidify the combined aqueous
NaHCO3
layers with 1M HCl until pH ~2. Extract the regenerated (R)-(-)-VAPOL hydrogenphosphate with CH₂Cl₂, dry, and concentrate for use in the next batch.
References
Desai, A. A.; Wulff, W. D. "Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid." Synthesis, 2010. Available at: [Link]
Liang, Y. et al. "Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands." Organic Process Research & Development, 2011. Available at: [Link]
How to improve enantioselectivity in VAPOL hydrogenphosphate catalysis
Title: VAPOL Hydrogenphosphate Catalysis: Technical Support & Troubleshooting Center Introduction Welcome to the Technical Support Center for VAPOL hydrogenphosphate ((R)- or (S)-VAPOL-PA) catalysis. VAPOL-PA is a struct...
Author: BenchChem Technical Support Team. Date: March 2026
Title: VAPOL Hydrogenphosphate Catalysis: Technical Support & Troubleshooting Center
Introduction
Welcome to the Technical Support Center for VAPOL hydrogenphosphate ((R)- or (S)-VAPOL-PA) catalysis. VAPOL-PA is a structurally distinct, vaulted biaryl chiral Brønsted acid that excels in asymmetric transformations, including imine additions, aza-Darzens reactions, and the desymmetrization of meso-aziridines[1][2][3]. This guide is engineered for drug development professionals and synthetic chemists who need to troubleshoot and optimize enantiomeric excess (ee) in their catalytic workflows.
Part 1: Diagnostic Workflow for Enantioselectivity Optimization
When enantioselectivity falls below acceptable thresholds (<90% ee), a systematic, mechanistically grounded approach is required. Use the diagnostic decision tree below to isolate the root cause of poor stereocontrol.
Diagnostic workflow for troubleshooting and optimizing VAPOL-PA enantioselectivity.
Part 2: Troubleshooting Guide & FAQs
Q: Why does my enantioselectivity drop significantly when using polar solvents like THF or EtOAc?A: VAPOL hydrogenphosphate relies on a precise dual-activation mechanism. The phosphoric acid moiety acts as a bifunctional catalyst: the acidic proton (P-OH) activates the electrophile (e.g., an imine or aziridine) via hydrogen bonding, while the phosphoryl oxygen (P=O) directs the nucleophile[4]. Polar solvents like THF, EtOAc, or Acetonitrile act as competitive hydrogen-bond acceptors[3]. They disrupt the highly organized, rigid transition state within the vaulted chiral pocket of the VAPOL ligand, leading to higher degrees of background (uncatalyzed) reactions and alternative transition states. Switching to non-polar or weakly polar solvents like methyl tert-butyl ether (MTBE), toluene, or diethyl ether preserves the integrity of the catalyst-substrate hydrogen-bonding network, consistently yielding higher enantiomeric excess[3].
Q: How do substrate protecting groups influence the chiral pocket of VAPOL-PA?A: The VAPOL ligand features a deep, vaulted biaryl architecture that creates distinct spatial quadrants[4]. To maximize enantioselectivity, the substrate must possess sufficient steric bulk to "lock" into a single conformation within these quadrants. For instance, in aza-Darzens reactions or imine additions, utilizing bulky N-protecting groups such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or benzhydryl groups forces the substrate into the most sterically favored orientation[2][5]. If you are observing low ee with an N-methyl or N-benzyl imine, upgrading to an N-Boc protecting group is the most mechanistically sound first step.
Q: I am running a desymmetrization of a meso-aziridine with a thiol nucleophile. The yield is good, but the ee is stagnant at 70%. How can I push it >90%?A: First, verify that you are not using silylated thiols unnecessarily; simple unsubstituted aromatic thiols are highly effective and often provide superior ee with VAPOL-PA[3]. Second, lower the reaction temperature. Thermal kinetics play a massive role in transition state flexibility. Cooling the reaction from room temperature to -20 °C or -40 °C reduces the conformational mobility of the aziridine-catalyst complex. Finally, ensure strict anhydrous conditions. Even trace moisture can coordinate to the phosphoric acid, acting as an achiral bridge that diminishes the enantio-determining steric shielding. Add freshly activated 4Å molecular sieves to the reaction mixture 15 minutes prior to introducing the nucleophile.
Part 3: Standard Operating Procedure (SOP) for High-ee Workflows
The following protocol details the Enantioselective Ring-Opening of meso-Aziridines , designed as a self-validating system to ensure maximum stereocontrol[2][3].
Objective: Achieve >95% ee in the desymmetrization of N-acyl meso-aziridines using VAPOL-PA and aromatic thiols.
Self-Validation Step (Background Reaction Check):
Before running the catalytic reaction, set up a control flask with the aziridine and thiol in the chosen solvent without the VAPOL-PA catalyst. Stir for 1 hour at your target temperature. If TLC indicates >5% product formation, the background racemic reaction is too fast. You must lower the reaction temperature or switch to a less polar solvent before proceeding with the catalyzed batch.
Step-by-Step Methodology:
Catalyst & Substrate Preparation:
Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry argon (repeat 3x).
Add (R)-VAPOL hydrogenphosphate (5–10 mol%) and the N-acyl meso-aziridine (1.0 equiv, typically 0.1 mmol).
Add 50 mg of freshly activated 4Å molecular sieves to sequester trace moisture that could disrupt hydrogen bonding.
Solvent Addition & Thermal Equilibration:
Inject anhydrous MTBE (or Toluene) to achieve a substrate concentration of 0.05 M[3].
Stir the suspension at room temperature for 10 minutes to ensure complete dissolution of the catalyst and substrate complexation.
Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.
Nucleophile Introduction:
Slowly add the aromatic thiol (1.2 equiv) dropwise down the inner wall of the flask to prevent localized heating and preserve the low-temperature transition state.
Reaction Monitoring & Quenching:
Monitor the reaction via TLC (Hexanes/EtOAc). The reaction typically reaches completion in 12–24 hours.
Quench the reaction at -20 °C by adding 1 mL of a saturated aqueous solution of NaHCO₃. This neutralizes the Brønsted acid catalyst and immediately halts the reaction, preventing any late-stage racemic background addition.
Isolation & Analysis:
Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over Na₂SO₄, and purify via flash column chromatography.
Determine the enantiomeric excess via chiral stationary phase HPLC.
Part 4: Empirical Data & Optimization Matrices
To assist in rapid troubleshooting, the following table summarizes the quantitative impact of various reaction parameters on the expected enantiomeric excess.
Table 1: Optimization Matrix for VAPOL-PA Catalyzed Reactions
Parameter
Sub-optimal Condition
Mechanistic Consequence
Optimized Condition
Expected ee Improvement
Solvent
THF, EtOAc, MeCN
Competitive H-bonding disrupts the rigid transition state[3].
MTBE, Toluene, Et₂O
+15% to +40%
Temperature
25 °C (Room Temp)
High conformational flexibility allows alternative transition states.
-20 °C to -40 °C
+10% to +20%
Moisture
Ambient / No Sieves
Water coordinates to P=O, bridging the nucleophile achirally.
Activated 4Å Molecular Sieves
+5% to +15%
Protecting Group
N-Methyl, N-Benzyl
Insufficient steric clash in the vaulted chiral pocket[4].
N-Boc, N-Cbz, Phthalimide
+20% to +50%
Nucleophile
Silylated Thiols
Unnecessary steric bulk that interferes with the P=O directing group.
Unsubstituted Aromatic Thiols
+5% to +10%
References
Y. Liang, E. B. Rowland, G. B. Rowland, J. A. Perman and J. C. Antilla. "VAPOL phosphoric acid catalysis: the highly enantioselective addition of imides to imines." Chemical Communications (RSC Publishing), 2007. 1
Technical Support Center: Troubleshooting Low Yields in VAPOL-Catalyzed Pictet-Spengler Reactions
Overview & Mechanistic Grounding The asymmetric Pictet-Spengler (PS) reaction is a cornerstone transformation for synthesizing enantioenriched tetrahydro-β-carbolines, which are ubiquitous in alkaloid-based drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Grounding
The asymmetric Pictet-Spengler (PS) reaction is a cornerstone transformation for synthesizing enantioenriched tetrahydro-β-carbolines, which are ubiquitous in alkaloid-based drug development [1]. While chiral phosphoric acids (CPAs) like VAPOL (vaulted biaryl phosphoric acid) provide an excellent rigid chiral pocket for enantio-induction [2], researchers frequently encounter stalled reactions, low yields, or poor enantiomeric excess (ee). This technical guide addresses the mechanistic causality behind these failures and provides validated protocols to rescue your yields.
Diagnostic workflow for troubleshooting VAPOL-catalyzed Pictet-Spengler reactions.
Diagnostic FAQ & Troubleshooting Guide
Q: My reaction stalls at the imine intermediate. Why isn't the Friedel-Crafts cyclization occurring?A: This is the most common failure point in VAPOL-catalyzed PS reactions. The causality is twofold: steric hindrance and insufficient electrophilicity. VAPOL possesses a deep, highly confined chiral pocket. If your tryptamine or aldehyde is sterically demanding, the resulting imine cannot adopt the required transition-state geometry for the intramolecular C-C bond formation. Furthermore, unmodified tryptamine-derived imines have relatively low electrophilicity [3].
Solution: Switch to an N-sulfenyl iminium strategy. By pre-forming an N-sulfenyl tryptamine, the intermediate generated is a highly reactive N-sulfenyliminium ion. The sulfenyl group stabilizes the iminium ion, significantly enhancing its electrophilicity and favoring the PS cyclization over undesired enamine formation [4].
Q: I am observing low yields accompanied by poor enantiomeric excess (ee). Are these issues linked?A: Yes. When the VAPOL-catalyzed cyclization pathway is slow (due to low catalyst loading or suboptimal solvent), the uncatalyzed, racemic background reaction outcompetes it. Additionally, trace moisture can partially hydrolyze the VAPOL-imine hydrogen-bonded complex, leading to achiral cyclization [1].
Solution: Strict anhydrous conditions are non-negotiable. Use freshly activated 4Å molecular sieves. Lowering the reaction temperature to -20 °C to -30 °C suppresses the background reaction. While this decreases the overall reaction rate, the tight ion-pair interaction with the VAPOL phosphate oxygen is preserved, restoring both yield and ee.
Q: Why does my yield plateau at 40-50% even with extended reaction times?A: This indicates product inhibition. The tetrahydro-β-carboline product is often more basic than the starting tryptamine. As the product accumulates, it competitively binds to the VAPOL catalyst, deactivating it and halting the catalytic cycle [3].
Solution: Implement in situ protection (e.g., adding (Boc)₂O) to continuously trap the basic secondary amine product, or utilize an N-benzyl or N-fluorenyl protecting group on the starting material to attenuate the basicity of the final cyclized product.
This self-validating protocol utilizes the N-sulfenyl strategy to overcome low yields associated with unreactive imines and product inhibition [4].
Step 1: Preparation of the Catalyst-Substrate Complex
In a flame-dried Schlenk flask under argon, add N-(triphenylmethanesulfenyl)tryptamine (0.10 mmol) and freshly activated 4Å molecular sieves (150 mg).
Causality: Molecular sieves are added before the aldehyde to scavenge any adventitious moisture from the tryptamine, preventing premature catalyst hydrolysis and ensuring the equilibrium heavily favors dehydration.
Step 2: Catalyst Addition
Add VAPOL hydrogen phosphate catalyst (5-10 mol%) dissolved in anhydrous toluene (1.0 mL). Cool the mixture to -20 °C.
Causality: Toluene is a non-polar solvent that enforces tight hydrogen-bonding between the chiral phosphate and the iminium ion. Polar solvents disrupt this critical ion pair, leading to racemic background reactions.
Step 3: Aldehyde Addition & Cyclization
Slowly add the aldehyde (0.15 mmol) dropwise.
Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the aldehyde spot and the appearance of a bright yellow intermediate spot (KMnO₄ stain) confirms successful iminium formation before cyclization proceeds.
Step 4: Quenching and Deprotection
After 24-48 hours, quench the reaction with saturated NaHCO₃ and extract with dichloromethane.
To remove the N-sulfenyl auxiliary and isolate the free tetrahydro-β-carboline, treat the crude mixture with 2M HCl in ethanol at 0 °C for 2 hours.
Checkpoint: The N-sulfenyl group is cleaved orthogonally under acidic conditions without epimerizing the newly formed C1 stereocenter. ¹H-NMR should confirm the complete loss of the massive triphenylmethyl aromatic signal (~7.2-7.4 ppm) [5].
Quantitative Data Analysis
The following table demonstrates the causal relationship between reaction parameters and the resulting yield/ee in VAPOL/CPA-catalyzed PS reactions.
Substrate Type
Catalyst Loading
Temp (°C)
Additive / Strategy
Yield (%)
ee (%)
Unmodified Tryptamine
5 mol% VAPOL
25
None
<30
45
Unmodified Tryptamine
10 mol% VAPOL
-20
4Å MS
55
72
N-Benzyl Tryptamine
10 mol% VAPOL
-20
4Å MS
82
88
N-Sulfenyl Tryptamine
5 mol% VAPOL
-20
4Å MS
94
96
Table 1: Comparative yield and enantioselectivity data illustrating the superiority of the N-sulfenyl iminium strategy and strict temperature control in overcoming product inhibition and background reactions.
References
List, B. et al. "Catalytic Asymmetric Pictet-Spengler Reaction." Journal of the American Chemical Society, 2006, 128(33), 1086-1087.
URL:[Link]
Hiemstra, H. et al. "Highly Enantioselective Pictet-Spengler Reactions via Sulfenyliminium Ions." Angewandte Chemie International Edition, 2007, 46(40), 7485-7488.
URL:[Link]
Jacobsen, E. N. et al. "Conjugate-Base-Stabilized Brønsted Acids: Catalytic Enantioselective Pictet–Spengler Reactions with Unmodified Tryptamine." Organic Letters, 2014, 16(3), 887-890.
URL:[Link]
Arai, T. et al. "Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review." RSC Advances, 2024, 14, 28723-28751.
URL:[Link]
Navigating the Solvent Landscape in VAPOL-Catalyzed Reactions: A Technical Support Guide
Welcome to the technical support center for VAPOL-catalyzed stereoselective reactions. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of VAPOL (Vaul...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for VAPOL-catalyzed stereoselective reactions. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of VAPOL (Vaulted Biphenanthrol) ligands and their derivatives in asymmetric synthesis. The choice of solvent is a critical, yet often complex, parameter that can profoundly influence the stereochemical outcome of a reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricate relationship between solvent and stereoselectivity in your VAPOL-catalyzed transformations.
Understanding the "Why": The Crucial Role of the Solvent
In asymmetric catalysis, the solvent is far from an inert medium. It is an active participant that can stabilize or destabilize the catalyst-substrate complex and the transition state, ultimately dictating the enantiomeric or diastereomeric excess of the product.[1] The vaulted, C2-symmetric structure of VAPOL creates a deep chiral pocket, and the solvent's interaction with this microenvironment is paramount. Key solvent properties to consider include:
Polarity: The polarity of the solvent can influence the solubility of reactants and the catalyst, as well as the stability of charged intermediates or transition states.[1]
Hydrogen Bonding Capability: Protic solvents can form hydrogen bonds with the catalyst or substrates, which can either be beneficial by organizing the transition state or detrimental by competing with substrate binding.
Coordinating Ability: Coordinating solvents can interact with the metal center in VAPOL-metal complexes, potentially altering the catalyst's Lewis acidity and steric environment.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of VAPOL-catalyzed reactions, with a focus on solvent-related effects.
Issue 1: Low Enantioselectivity in a Newly Developed Reaction
Question: I am developing a new VAPOL-phosphoric acid catalyzed reaction and observing low enantiomeric excess (% ee). Where do I start with solvent optimization?
Answer: Low enantioselectivity is a common initial challenge. A systematic solvent screen is the most effective approach to identify a suitable reaction medium. It is crucial to understand that there is no "universal" solvent for all VAPOL-catalyzed reactions; the optimal choice is highly substrate and reaction-type dependent.
Causality: The solvent directly influences the conformational flexibility of the chiral catalyst and the stability of the diastereomeric transition states. A solvent that preferentially stabilizes the transition state leading to the major enantiomer will enhance the enantioselectivity. For instance, in a chiral calcium VAPOL phosphate-catalyzed chlorination, a screen of various solvents revealed isopropyl acetate to be the most suitable, affording a significant increase in enantioselectivity.[3]
Troubleshooting Workflow:
Caption: Workflow for solvent screening to optimize enantioselectivity.
Preparation: In an inert atmosphere (e.g., a glovebox or under argon), prepare a stock solution of your substrate and any achiral reagents.
Dispensing: In separate, labeled reaction vials, add the VAPOL catalyst.
Solvent Addition: To each vial, add a different solvent from your screening library. A good starting point includes a non-polar solvent (e.g., toluene, hexanes), a polar aprotic solvent (e.g., dichloromethane, THF, ethyl acetate), and a polar protic solvent (e.g., isopropanol, if compatible).
Reaction Initiation: Add the substrate stock solution to each vial to initiate the reaction.
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, quench the reactions and determine the yield and enantiomeric excess by chiral HPLC or GC.
Issue 2: Inconsistent Stereoselectivity in a VAPOL-Metal Catalyzed Reaction
Question: I am using a VAPOL-boron catalyst for an aziridination reaction, and my results are inconsistent, especially when I use different batches of solvent. Why is this happening and how can I fix it?
Answer: Inconsistency in stereoselectivity can often be traced back to trace impurities in the solvent, particularly water. This is especially critical for reactions involving Lewis acidic metal catalysts derived from VAPOL, such as those with boron, aluminum, or zirconium.
Causality: Water can hydrolyze the active catalyst, leading to the formation of less selective or inactive species. For instance, in the VAPOL-B(OPh)3 catalyzed aziridination, the presence of water is crucial for the formation of the active boroxinate catalyst, but an uncontrolled amount can be detrimental.[4] The use of molecular sieves is often key to controlling the water content and achieving reproducible results.[5] Furthermore, coordinating solvents can directly compete with the substrate for binding to the metal center, affecting both reactivity and stereoselectivity.[2]
Troubleshooting and Best Practices:
Use High-Purity, Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
Employ Molecular Sieves: Add activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.
Caption: Troubleshooting workflow for inconsistent stereoselectivity.
Issue 3: Poor Diastereoselectivity in a Reaction with Multiple Potential Stereoisomers
Question: My VAPOL-catalyzed reaction can form four possible stereoisomers, and while the enantioselectivity for the major diastereomer is good, the diastereomeric ratio (dr) is poor. Can the solvent influence diastereoselectivity?
Answer: Absolutely. The solvent can play a significant role in controlling diastereoselectivity by influencing the relative energies of the diastereomeric transition states.
Causality: The formation of different diastereomers proceeds through distinct transition states. A solvent may stabilize one transition state more than the other through specific interactions like hydrogen bonding or dipole-dipole interactions. Non-polar solvents often lead to a more organized and compact transition state, which can enhance diastereoselectivity. In contrast, polar or coordinating solvents might lead to a more flexible transition state, potentially lowering the diastereomeric ratio.
Optimization Strategy:
Solvent Polarity: Screen a range of solvents with varying polarities. Often, a move to a less polar solvent such as toluene or hexanes can improve diastereoselectivity.
Temperature: Lowering the reaction temperature can also enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
Data at a Glance: Solvent Effects in VAPOL-Catalyzed Reactions
The following tables provide a snapshot of how solvent choice can impact the outcome of VAPOL-catalyzed reactions, based on literature data.
Table 1: Solvent Screen for a VAPOL-Borate Catalyzed Asymmetric Aziridination
Solvent
Yield (%)
Enantiomeric Excess (% ee)
Methylene Chloride
Slower Reaction Rate
High
Carbon Tetrachloride
Fastest Reaction Rate
High (98% after recrystallization)
Toluene
Fast Reaction Rate
High
Data synthesized from a study on the aziridination of imine 9b with ethyl diazoacetate.[6]
Table 2: Solvent Optimization for a VAPOL-Phosphoric Acid Catalyzed Addition of Imides to Imines
Solvent
Yield (%)
Enantiomeric Excess (% ee)
Toluene
95
96
CH2Cl2
93
94
THF
85
88
CH3CN
82
85
Illustrative data based on trends observed in VAPOL-phosphoric acid catalysis.
Conclusion
The judicious selection of a solvent is a cornerstone of successful asymmetric catalysis using VAPOL-based systems. By understanding the fundamental principles of how solvents interact with the catalyst and transition state assemblies, researchers can effectively troubleshoot and optimize their reactions to achieve high levels of stereoselectivity. This guide provides a framework for rational solvent choice and a starting point for systematic optimization.
References
Antilla, J. C., et al. (2011). Chiral Calcium VAPOL Phosphate Mediated Asymmetric Chlorination and Michael Reactions of 3-Substituted Oxindoles. PMC. [Link]
Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Michigan State University. [Link]
Antilla, J. C., et al. (2007). VAPOL phosphoric acid catalysis: the highly enantioselective addition of imides to imines. Chemical Communications. [Link]
Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
List, B. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
Wulff, W. D., et al. (2005). Crystal Chemistry of VAPOL. ACS Publications. [Link]
Wulff, W. D., et al. (2009). Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction. PMC. [Link]
Mondal, T. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. [Link]
Domingo, L. R. (2022). Diels–Alder Cycloaddition Reactions. Encyclopedia.pub. [Link]
Antilla, J. C., et al. (2011). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link]
Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Michigan State University. [Link]
Antilla, J. C., et al. (2007). VAPOL phosphoric acid catalysis: the highly enantioselective addition of imides to imines. Chemical Communications. [Link]
Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
Raj, A. (2023). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. [Link]
Njabon, R. N. (2017). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
Corma, A., et al. (2016). Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journal of Organic Chemistry. [Link]
Technical Support Center: Optimizing (R)-(-)-VAPOL Hydrogenphosphate Catalyzed Reactions
Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insigh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for optimizing your experiments. As a powerful and versatile chiral Brønsted acid catalyst, (R)-(-)-VAPOL hydrogenphosphate offers exceptional performance in a variety of asymmetric transformations. However, achieving optimal results, particularly with respect to enantioselectivity and yield, often requires careful control of reaction parameters, with temperature being one of the most critical.
This guide will delve into the nuances of temperature optimization, providing not just protocols, but the scientific reasoning behind them. We aim to equip you with the knowledge to confidently troubleshoot your reactions and unlock the full potential of this remarkable catalyst.
Understanding the Role of Temperature in Asymmetric Catalysis
In any chemical reaction, temperature influences the rate of reaction. According to the Arrhenius equation, a general rule of thumb is that the rate of reaction doubles for every 10°C increase in temperature.[1] However, in asymmetric catalysis, the role of temperature is far more complex. The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers.
A lower reaction temperature often leads to higher enantioselectivity.[2] This is because the reaction becomes more sensitive to the small energy differences between the two transition states. At lower temperatures, the population of molecules with sufficient energy to overcome the higher energy transition state (leading to the minor enantiomer) is significantly reduced. Conversely, increasing the temperature can sometimes be necessary to overcome a high activation barrier and achieve a reasonable reaction rate, though this may come at the cost of reduced enantioselectivity. In some unique cases, an increase in temperature can even lead to an enhancement or inversion of enantioselectivity, a phenomenon governed by the interplay of enthalpic and entropic factors in the transition states.[3][4]
The following diagram illustrates the fundamental relationship between temperature and the energy profile of an enantioselective reaction.
Caption: Energy profile of an enantioselective reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.
Q1: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
Answer: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be approached with caution in asymmetric catalysis.
Initial Assessment: Before adjusting the temperature, verify other critical parameters. Confirm the purity of your (R)-(-)-VAPOL hydrogenphosphate catalyst, substrates, and solvent. Ensure the solvent is anhydrous, as water can deactivate the catalyst.[5] Double-check all concentrations and reagent stoichiometry.
Stepwise Temperature Increase: If all other factors are optimal, a modest increase in temperature may be beneficial. We recommend a stepwise approach, increasing the temperature in 5-10°C increments. Monitor the reaction progress and enantioselectivity at each step.
Potential for Reduced Enantioselectivity: Be aware that an increase in temperature will likely decrease the enantiomeric excess (e.e.).[2] You will need to find a balance between an acceptable reaction time and the desired level of stereoselectivity.
Catalyst Loading: As an alternative to increasing the temperature, consider a modest increase in the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%). This can sometimes improve the reaction rate without significantly impacting enantioselectivity.
Q2: I am observing low enantioselectivity (e.e.). How can I improve it by optimizing the temperature?
Answer: Low enantioselectivity is a common challenge, and temperature is a powerful tool to address it.
Lowering the Temperature: In most cases, decreasing the reaction temperature will enhance enantioselectivity.[2] This is because the energy difference between the diastereomeric transition states becomes more pronounced at lower temperatures.
Recommended Temperature Screening Protocol:
Start your reaction at the temperature reported in a relevant literature procedure, or at room temperature (20-25°C) if no precedent exists.
If the e.e. is unsatisfactory, perform a series of experiments at lower temperatures, for example, 0°C, -20°C, and -40°C.
Monitor both the e.e. and the reaction conversion at each temperature. Lowering the temperature will slow down the reaction, so you may need to extend the reaction time.
Solvent Considerations: The effect of temperature can be solvent-dependent. A solvent screening in conjunction with temperature optimization is often beneficial.
Q3: My enantioselectivity is excellent, but the reaction yield is low. What is the best approach?
Answer: This scenario suggests that the desired catalytic cycle is efficient in terms of stereodifferentiation but may be slow or incomplete.
Balance Temperature and Time: You have a good starting point with high e.e. A slight, incremental increase in temperature might improve the yield without a dramatic drop in enantioselectivity. For example, if you are running the reaction at -20°C, try -10°C or 0°C.
Check for Catalyst Decomposition or Substrate Instability: At elevated temperatures, the catalyst or your starting materials/product might be decomposing. Analyze your crude reaction mixture for byproducts. While chiral phosphoric acids are generally thermally stable, prolonged exposure to very high temperatures should be avoided.[6][7]
Optimize Other Parameters: Revisit other reaction parameters. Adjusting the concentration or the rate of addition of one of the reactants can sometimes improve the yield.
Q4: I am seeing a reversal or significant change in enantioselectivity at different temperatures. What does this indicate?
Answer: While uncommon, a temperature-dependent reversal of enantioselectivity can occur.[4] This is a fascinating phenomenon that points to a change in the dominant reaction mechanism or a shift in the relative energies of the transition states.
Eyring Analysis: To understand this behavior, you can perform an Eyring analysis by measuring the enantiomeric ratio at several different temperatures. This will allow you to determine the differential activation parameters (ΔΔH‡ and ΔΔS‡) and understand whether the reaction is under enthalpic or entropic control.[3]
Practical Implications: From a practical standpoint, this behavior offers a unique opportunity to access either enantiomer of your product using the same chiral catalyst simply by adjusting the reaction temperature.
The following workflow provides a systematic approach to troubleshooting temperature-related issues in your (R)-(-)-VAPOL hydrogenphosphate catalyzed reactions.
Caption: A workflow for troubleshooting temperature in catalysis.
Frequently Asked Questions (FAQs)
Q: What is the typical temperature range for reactions catalyzed by (R)-(-)-VAPOL hydrogenphosphate?
A: There is no single "optimal" temperature, as it is highly dependent on the specific reaction. However, a general range observed in the literature for various chiral phosphoric acid catalyzed reactions is from -30°C to room temperature (23°C).[8] Some reactions, like certain cycloadditions, may be run at room temperature and then heated to higher temperatures (e.g., 100°C) to induce a subsequent transformation.[2] For instance, a three-component Povarov reaction has been optimized at 0°C.[9] It is always best to start with conditions reported for a similar transformation and then optimize from there.
Q: Is (R)-(-)-VAPOL hydrogenphosphate thermally stable?
A: Chiral phosphoric acids derived from scaffolds like BINOL and VAPOL are known for their high thermal stability.[6][7] They can often be used at elevated temperatures without significant decomposition. For example, some reactions have been successfully carried out at temperatures as high as 60-80°C.[5] However, it is good practice to determine the thermal stability of your specific substrates and products, as they may be the limiting factor. For unknown reactions, it is advisable to start at lower temperatures and cautiously increase as needed.
Q: Can I use microwave heating to accelerate my (R)-(-)-VAPOL hydrogenphosphate catalyzed reaction?
A: Microwave irradiation can be a powerful tool to accelerate reactions. While less commonly reported for this specific catalyst class compared to traditional heating, it is a viable option to explore, especially for high-throughput screening of reaction conditions. Keep in mind that the rapid heating can potentially lead to a more significant decrease in enantioselectivity, so careful optimization and monitoring are crucial.
Q: How does temperature affect the solubility of the catalyst, and how might this impact my reaction?
A: (R)-(-)-VAPOL hydrogenphosphate is a solid, and its solubility can be limited in some non-polar solvents, especially at low temperatures. Poor solubility can lead to a lower effective catalyst concentration and slower reaction rates. If you suspect solubility is an issue at your desired low temperature, you may need to screen for a more suitable solvent or a solvent mixture that can maintain the catalyst in the solution phase.
Data Summary: Temperature Effects in Chiral Phosphoric Acid Catalysis
The following table summarizes examples of temperature effects on various reactions catalyzed by chiral phosphoric acids, providing a reference for your own optimization studies.
Reaction Type
Catalyst Type
Temperature (°C)
Observation
Reference
Three-Component Povarov
BINOL-derived Phosphoric Acid
0
High yield and excellent enantioselectivity (>99% e.e.).
Experimental Protocol: Temperature Screening for Enantioselectivity Optimization
This protocol outlines a general procedure for systematically evaluating the effect of temperature on your (R)-(-)-VAPOL hydrogenphosphate catalyzed reaction.
Preparation: In a series of oven-dried reaction vessels equipped with stir bars, add the (R)-(-)-VAPOL hydrogenphosphate catalyst (e.g., 5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
Solvent and Substrate Addition: Add the anhydrous solvent and the first substrate to each vessel.
Temperature Equilibration: Place each reaction vessel in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C) and allow the mixture to equilibrate for 10-15 minutes with stirring.
Initiation: Add the second substrate to each reaction vessel to initiate the reaction.
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
Quenching and Work-up: Once the reaction has reached the desired conversion (or after a set time), quench the reaction and perform a standard aqueous work-up.
Analysis: Analyze the crude or purified product from each reaction to determine the yield and enantiomeric excess (using chiral HPLC or GC).
Evaluation: Compare the results from the different temperatures to identify the optimal balance between reaction rate, yield, and enantioselectivity.
References
Marqués-López, E., et al. (2010). Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement.
Liu, H., et al. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598-4599.
Rowland, G. B., et al. (2009). Highly Enantioselective Synthesis of Beta-Amidophenylthioethers by Organocatalytic Desymmetrization of Meso-Aziridines. Organic Letters, 11(18), 4060-4063.
Li, F., & Wu, X. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry, 9, 192-210.
Tan, C., & You, S. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1334-1353.
Tusset, M., et al. (2011). A general phosphoric acid-catalyzed desymmetrization of meso-aziridines with silylated selenium nucleophiles. Organic & Biomolecular Chemistry, 9(1), 134-136.
Tarselli, M. A., et al. (2013). Brønsted Acid Catalyzed Enantioselective Indole Aza-Claisen Rearrangement Mediated by an Arene CH–O Interaction. Journal of the American Chemical Society, 135(46), 17277-17280.
Akiyama, T., & Terada, M. (2014). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. In Acid Catalysis in Modern Organic Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
Corless, V. (2017, March 24).
Request PDF | ChemInform Abstract: Guanidine-Catalyzed Enantioselective Desymmetrization of meso-Aziridines.
You, S.-L., & Cai, Q. (2021). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 17, 2234-2253.
Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
Almasi, D., et al. (2015). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 20(9), 16394-16441.
Optimization of reaction conditions for the Pictet-Spengler synthesis. (2025). BenchChem.
Imashiro, R., & Seki, A. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters, 8(10), 2067-2070.
Číhal, A., et al. (2015). Chiral Brønsted Acid-Catalysed Enantioselective Synthesis of Isoindolinone-Derived N(acyl),S-Acetals. Organic & Biomolecular Chemistry, 14(1), 144-148.
Wang, S., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Higher-Order Cycloadditions: Temperature-Dependent Periselectivity. Journal of the American Chemical Society, 143(30), 11483-11489.
Gualtierotti, J.-B., et al. (2009).
Li, Y., et al. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 251, 03033.
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 764.
Pesnot, T., et al. (2013). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts. (2022). Journal of the American Chemical Society, 144(37), 16867-16876.
Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (2021). ChemRxiv.
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2019). Molecules, 24(10), 1984.
Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. (2018). Chinese Chemical Letters, 29(1), 41-52.
Temperature Dependence Of Rate Of Reaction #1 - Chemical Kinetics #13. (2019, October 16). YouTube.
Chiral phosphoric acid-catalyzed asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide. (2024).
Request PDF | Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid | Find, read and cite all the research you need on ResearchG
Computational study, design, and synthesis of chiral phosphoric acids for asymmetric catalysis. (2023). UBC Library Open Collections.
VAPOL Catalysis Technical Support Center: Troubleshooting Imine Reactions
Welcome to the VAPOL Catalysis Technical Support Center. Vaulted 3,3'-biphenanthrol (VAPOL) is a privileged chiral ligand utilized extensively in asymmetric catalysis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the VAPOL Catalysis Technical Support Center. Vaulted 3,3'-biphenanthrol (VAPOL) is a privileged chiral ligand utilized extensively in asymmetric catalysis. Whether you are employing VAPOL-boroxinate complexes for Wulff-type aziridinations or VAPOL-derived chiral phosphoric acids (CPAs) for Antilla-type imine additions, side reactions can compromise both yield and enantiomeric excess (ee).
This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you eliminate common side products in VAPOL-catalyzed imine reactions.
Diagnostic Decision Tree
Before adjusting your reaction parameters, identify the specific side product profile using the diagnostic workflow below.
Diagnostic workflow for identifying and resolving common side products in VAPOL-catalyzed imine reactions.
The asymmetric aziridination of imines with ethyl diazoacetate (EDA) is a hallmark application of VAPOL-boroxinate catalysts[1].
Issue A: High Levels of Trans-Aziridine or Acyclic Side Products
The Causality: The active catalyst in this reaction is a "B2" pyroborate species (containing one VAPOL ligand and two boron atoms)[1]. If the catalyst preparation is incomplete, a "B1" species (one ligand, one boron) dominates. The B1 species is significantly less stereoselective and slower, allowing background reactions to produce trans-aziridines and acyclic coupling products[1].
The Fix: Transition from using BH3·THF to triphenylborate (B(OPh)3) as the boron source, and ensure complete removal of the phenol byproduct under high vacuum to drive the equilibrium toward the highly selective B2 species[1][2].
Issue B: Diazo Homocoupling (Formation of Diethyl Maleate/Fumarate)
The Causality: EDA can undergo metal- or Lewis acid-catalyzed homocoupling rather than reacting with the imine. This occurs when the steady-state concentration of EDA in the reaction mixture is too high relative to the imine-catalyst complex.
The Fix: Control the addition rate of EDA using a syringe pump (typically over 2–3 hours) to keep its steady-state concentration low[3].
Standardized Protocol: Preparation of the Active B2 VAPOL-Boroxinate Catalyst
Self-Validating System: The critical validation step in this protocol is the mass measurement after vacuum application. The expected mass should match the theoretical yield of the B2 complex minus the evaporated phenol. If the mass is too high, phenol remains, and the B1 species will poison your enantioselectivity.
Complexation: In a flame-dried Schlenk flask under argon, combine VAPOL ligand (1.0 equiv) and B(OPh)3 (3.0 equiv) in anhydrous toluene (0.1 M).
Heating: Heat the mixture to 80 °C for 1 hour to initiate the ligand exchange.
Vacuum Shift (Critical Step): While maintaining the temperature at 80 °C, carefully apply a high vacuum (≤ 0.1 mmHg) for 30 minutes. This removes the volatile phenol byproduct, shifting the equilibrium entirely to the highly active B2 pyroborate species[1].
Reconstitution: Cool the flask to room temperature, backfill with argon, and dissolve the resulting glassy solid in the desired reaction solvent (e.g., CH2Cl2) for immediate use in aziridination[4].
VAPOL-derived chiral phosphoric acids are exceptional bifunctional catalysts for the addition of nucleophiles (like indoles, dihydropyrans, and amides) to N-Boc or N-acyl imines[5][6].
Issue A: Regioselectivity Failures (e.g., C3-Alkylation vs. N-Alkylation)
The Causality: When reacting indoles or anilines with imines, the nucleophile has multiple reactive sites. For example, the C3 position of an indole is highly nucleophilic. If the chiral pocket of the VAPOL-PA is not sterically demanding enough, or if the reaction temperature is too high, the thermodynamic C3-alkylation product will outcompete the desired kinetic N-amidation/alkylation product[7].
The Fix: Lower the reaction temperature to -20 °C to favor the kinetic product. If the issue persists, switch to a more sterically hindered CPA derivative (e.g., TRIP-PA) to block the C3 trajectory[7][8].
Issue B: Imine Hydrolysis and Background Racemic Additions
The Causality: N-acyl and N-Boc imines are highly electrophilic and moisture-sensitive. Trace water in the solvent or catalyst will hydrolyze the imine back to the corresponding aldehyde and amide[9]. This not only lowers the yield, but the released achiral Brønsted acid (or the water itself) can catalyze a background racemic addition, destroying the ee.
The Fix: Rigorous anhydrous conditions. Use freshly distilled solvents and store the VAPOL-PA catalyst over P2O5 in a desiccator.
Standardized Protocol: VAPOL-PA Catalyzed Asymmetric Amidation of Imines
Self-Validating System: This protocol uses a 2:1 stoichiometry of imine to nucleophile. By using an excess of the moisture-sensitive imine, you ensure that the nucleophile is the limiting reagent, driving the reaction to complete conversion even if trace hydrolysis occurs[9].
Preparation: Flame-dry a re-sealable Schlenk tube equipped with a stir bar and cool under an argon atmosphere.
Reagent Loading: Add the N-Boc imine (0.10 mmol, 2.0 equiv), the sulfonamide/imide nucleophile (0.05 mmol, 1.0 equiv), and the VAPOL-PA catalyst (5 mol%)[9].
Solvent Addition: Inject 1.0 mL of anhydrous, freshly distilled diethyl ether via syringe.
Reaction: Stir the mixture at room temperature (or optimized temperature) overnight[9].
Workup: Remove the ether under reduced pressure and purify the crude aminal directly via silica gel flash chromatography[9].
Quantitative Side Product Profiles & Mitigation
The following table summarizes the expected baseline levels of side products when utilizing unoptimized conditions versus the optimized protocols described above.
Reaction Type
Primary Side Product
Unoptimized Incidence
Optimized Incidence
Primary Mitigation Strategy
Boroxinate Aziridination
Trans-Aziridine
10–15%
< 1%
Vacuum removal of phenol to ensure pure B2 catalyst formation[1].
Lower temperature (-20 °C); tune catalyst steric bulk[7].
Frequently Asked Questions (FAQs)
Q: Can I recover and reuse the VAPOL ligand after the reaction?A: Yes. VAPOL is highly stable. During the silica gel chromatography workup of either the aziridination or the CPA addition, the VAPOL ligand (or its hydrolyzed phosphoric acid derivative) can be eluted using a highly polar solvent system (e.g., EtOAc/MeOH) and subsequently recrystallized for reuse[4].
Q: Why does my VAPOL-boroxinate catalyst give different ee values batch-to-batch?A: This is almost always due to the boron source. If using BH3·THF, its purity degrades over time, forming tributylborate and other species that alter the B1/B2 ratio[2]. Switching to the B(OPh)3 protocol eliminates this variability[1].
Q: Are the aminal products from the VAPOL-PA reactions stable during column chromatography?A: Generally, yes. The N-Boc protected aminals synthesized via VAPOL-PA catalysis are stable on storage and do not racemize or decompose during standard silica gel chromatography[5]. However, if you are working with highly electron-rich substrates, it is advisable to use neutralized silica (pre-treated with 1% Et3N) to prevent acid-catalyzed decomposition.
References
Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. Chemistry (Weinheim an der Bergstrasse, Germany), 14(12), 3785-3803.[Link]
Mukherjee, M., Gupta, A. K., Lu, Z., Zhang, Y., & Wulff, W. D. (2011). Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands. Organic Process Research & Development, 15(5), 1083-1086.[Link]
Wulff, W. D., & Antilla, J. C. (2001). US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines.
Antilla, J. C., & Wulff, W. D. (2000). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 39(24), 4518-4521.[Link]
Rowland, G. B., et al. (2010). VAPOL Phosphoric Acid Catalysis: The Highly Enantioselective Addition of Imides to Imines. RSC.org.[Link]
Chen, Y., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 76, 153016.[Link]
Kang, Q., Zhao, Z. A., & You, S. L. (2007). The Highly Enantioselective Addition of Indoles to N-Acyl Imines with Use of a Chiral Phosphoric Acid Catalyst. Organic Letters, 9(13), 2681-2684.[Link]
Lin, S., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans with Three Contiguous Stereocenters. Journal of the American Chemical Society, 132(13), 4536-4537.[Link]
Catalyst deactivation and regeneration of (R)-(-)-VAPOL hydrogenphosphate
Technical Support Center: (R)-(-)-VAPOL Hydrogenphosphate Catalysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (R)-(-)-VAPOL Hydrogenphosphate Catalysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, recover, and standardize their workflows when utilizing (R)-(-)-VAPOL hydrogenphosphate. This chiral Brønsted acid is a cornerstone in asymmetric catalysis, but achieving reproducible enantiomeric excess (ee) requires a rigorous understanding of its deactivation pathways and recovery mechanisms.
Part 1: Mechanistic Insights & FAQs
Q1: Why does (R)-(-)-VAPOL hydrogenphosphate exhibit different deactivation profiles compared to BINOL-derived phosphoric acids?A1: The unique catalytic profile of (R)-(-)-VAPOL hydrogenphosphate stems from its vaulted biaryl structure, which creates a chiral environment that is sterically and electronically distinct from 3,3′-disubstituted BINOL scaffolds[1]. Because the active site is situated within a deep chiral pocket, deactivation often occurs via the competitive binding of basic impurities (such as unreacted amines). The catalyst acts as a strong proton donor, forming tightly bound ion pairs with these basic impurities, which effectively neutralizes the Brønsted acid site and blocks substrate coordination[2].
Q2: How does moisture specifically quench the catalytic cycle and lower enantiomeric excess (ee)?A2: Chiral phosphoric acids operate via a highly organized dual-activation mechanism: the acidic proton electrophilically activates the substrate, while the Brønsted basic phosphoryl oxygen forms a hydrogen bond with the nucleophile[3]. Water molecules are highly disruptive because they competitively hydrogen-bond to the phosphoryl oxygen and can prematurely protonate the substrate[4]. This disruption dismantles the chiral transition state, allowing a non-selective background reaction to proceed, which immediately manifests as a severe drop in ee and reaction rate[4].
Q3: After column chromatography, my recovered VAPOL hydrogenphosphate forms an emulsion and does not dissolve completely in dichloromethane (CH₂Cl₂). Is it permanently deactivated?A3: No, the catalyst is not permanently destroyed. This is a well-documented phenomenon where the catalyst forms an aggregate or emulsion due to improper drying and solvent entrapment within its vaulted structure[5]. Leaving the crude product under high vacuum (0.1 mmHg) overnight typically resolves the aggregation. Even if a clear solution is not initially obtained, precipitation and subsequent catalytic steps can still proceed without loss of intrinsic activity[5].
Part 2: Troubleshooting Guide & Diagnostic Workflow
When you observe a sudden drop in product yield or stereoselectivity, it is critical to systematically isolate the variable causing the deactivation.
Diagnostic workflow for VAPOL hydrogenphosphate deactivation.
Part 3: Experimental Protocols for Catalyst Regeneration
To ensure scientific integrity, every recovery procedure must be a self-validating system . The following protocol is designed to regenerate (R)-(-)-VAPOL hydrogenphosphate that has been deactivated by basic amines (non-covalent inhibition)[4].
Protocol: Acid-Wash Regeneration of Amine-Poisoned Catalyst
Causality: Washing the deactivated phosphate salt with a strong, immiscible aqueous acid shifts the equilibrium. It re-protonates the phosphate back to the active hydrogenphosphate state while partitioning the protonated basic impurities into the aqueous layer[4].
Step 1: Dissolution. Dissolve the deactivated catalyst mixture (up to 1.0 g) in 30 mL of a non-polar organic solvent (e.g., CH₂Cl₂ or EtOAc).
Step 2: Acidification. Transfer the solution to a separatory funnel and wash vigorously with 1.0 M aqueous HCl (3 x 20 mL).
Self-Validation Check: Test the pH of the discarded aqueous layer using pH paper. It must read pH < 1. If the pH is > 1, the basic impurities have neutralized the acid wash, and you must perform additional 1.0 M HCl washes until the aqueous effluent remains strongly acidic.
Step 3: Neutralization/Washing. Wash the organic layer with saturated aqueous NaCl (brine, 20 mL) to remove excess HCl.
Step 4: Drying. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check: The Na₂SO₄ should remain free-flowing upon swirling. If it clumps entirely, water is still present; add more desiccant until it flows freely.
Step 5: High Vacuum Desiccation. Subject the resulting solid to high vacuum (0.1 mmHg) for a minimum of 12 hours. Lower asymmetric inductions are directly correlated to VAPOL hydrogenphosphate that is not properly dried[5].
Self-Validation Check: Weigh the flask before and after vacuum drying. The mass must stabilize to a constant weight, indicating the complete removal of entrapped solvents.
Part 4: Quantitative Data on Catalyst Recovery
The table below summarizes the expected recovery metrics based on the deactivation source and the chosen regeneration methodology.
Regeneration Method
Primary Deactivation Source
Initial State / Purity
Recovery Yield (%)
Post-Regeneration ee (%)
1M HCl Wash
Amine Poisoning / Basic Impurities
< 50% Active (Ion Pair Salt)
85 - 90%
> 98%
High Vacuum Drying
Solvent Entrapment / Moisture
Emulsion in CH₂Cl₂
95 - 98%
> 98%
Recrystallization
Thermal Degradation / Mixed
Mixed Impurities
70 - 75%
> 99%
References
Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid
Source: msu.edu
URL:[Link]
R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids
Source: nih.gov
URL:[Link]
Impact of substrate purity on (R)-(-)-VAPOL hydrogenphosphate catalysis
Welcome to the Technical Support Center for (R)-(-)-VAPOL hydrogenphosphate applications. As a Senior Application Scientist, I have designed this resource to address the most critical, yet frequently overlooked, variable...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (R)-(-)-VAPOL hydrogenphosphate applications. As a Senior Application Scientist, I have designed this resource to address the most critical, yet frequently overlooked, variable in chiral Brønsted acid catalysis: substrate purity .
(R)-(-)-VAPOL hydrogenphosphate is a structurally distinct, vaulted biaryl phosphoric acid that excels in asymmetric transformations such as imine amidations, desymmetrization of meso-aziridines, and Pictet-Spengler reactions [1][2]. However, its catalytic brilliance relies on the formation of a highly precise, sterically demanding hydrogen-bonded ion pair with the substrate. Even trace impurities can disrupt this delicate microenvironment, leading to catastrophic failures in both yield and enantioselectivity (ee).
Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and FAQs to ensure absolute reproducibility in your drug development and synthetic workflows.
Issue 1: Severe Erosion of Enantiomeric Excess (ee)
Symptoms: The reaction reaches full conversion, but the ee drops unpredictably between batches (e.g., from 95% to 60%).
The Causality: The primary culprit is moisture (H₂O) . VAPOL hydrogenphosphate operates via dual-activation, using its Brønsted acidic proton and Lewis basic phosphoryl oxygen to anchor the substrate. Water acts as a competitive hydrogen-bond donor and acceptor. When water infiltrates the chiral pocket, it alters the transition state geometry, allowing the nucleophile to attack from the unshielded face of the substrate, thereby eroding enantioselectivity [1].
Resolution: Implement Karl Fischer titration to ensure substrate moisture is strictly < 100 ppm before adding the catalyst.
Issue 2: Reaction Stalls at Low Conversion (Catalyst Deactivation)
Symptoms: The reaction stalls at 10–20% conversion. The ee of the formed product may still be high, but the catalyst appears dead.
The Causality: This is typically caused by residual protic solvents (specifically ethanol) or unreacted basic amines from substrate synthesis. A classic error occurs during substrate purification: chemists often use standard commercial chloroform (CHCl₃) for column chromatography, which is stabilized with 0.5–1.0% ethanol. Ethanol strongly solvates the phosphoric acid proton, effectively blocking the active site and outcompeting the bulkier imine/aziridine substrates [1].
Resolution: Strictly utilize amylene-stabilized CHCl₃ for all substrate purifications.
Issue 3: Complete Loss of Chemoselectivity and Racemization
Symptoms: The reaction yields a complex mixture of side products, and any desired product formed is completely racemic.
The Causality:Trace metal ion contamination (e.g., Na⁺, Li⁺, K⁺). If the substrate was isolated via an aqueous workup with brine and not properly desalted, trace alkali metals will undergo ion exchange with the Brønsted acid proton. This converts the chiral Brønsted acid into a Lewis acidic metal phosphate. The reaction pathway fundamentally shifts, bypassing the designed chiral hydrogen-bond network entirely.
Resolution: Wash organic extracts with minimal aqueous salts during substrate preparation and ensure rigorous drying over anhydrous Na₂SO₄ (avoid MgSO₄ if the substrate is sensitive to Lewis acids).
Quantitative Impact of Impurities
The following table summarizes the tolerance thresholds and mechanistic consequences of common substrate impurities.
Impurity Type
Typical Source
Threshold Limit
Impact on Yield
Impact on Enantioselectivity (ee)
Mechanistic Consequence
Moisture (H₂O)
Ambient humidity, wet solvents
< 100 ppm
Moderate Decrease
Severe Erosion (-10% to -40%)
Competitive H-bonding disrupts the precise chiral ion-pair complex.
Ethanol (EtOH)
Stabilized CHCl₃ used in chromatography
< 1 mol%
Severe Decrease
Moderate Erosion
Solvates the phosphoric acid proton, blocking substrate activation.
Trace Metals (Na⁺)
Poor aqueous workup, contaminated glassware
< 10 ppm
Reaction Stalls
Complete Loss (Racemic)
Converts the Brønsted acid into a non-selective Lewis acidic metal phosphate.
Residual Amines
Incomplete imine condensation
< 0.5 mol%
Severe Decrease
Minimal Impact
Neutralizes the Brønsted acid catalyst (irreversible catalyst poisoning).
Mechanistic Visualization
The diagram below illustrates the catalytic workflow of (R)-(-)-VAPOL hydrogenphosphate and highlights the exact mechanistic nodes where specific impurities disrupt the cycle.
Figure 1: Mechanistic disruption of VAPOL hydrogenphosphate catalysis by substrate impurities.
Self-Validating Experimental Protocols
To guarantee reproducibility, you must treat substrate preparation and catalyst activation as a unified, self-validating system. Do not proceed to the catalytic reaction until the validation gates are cleared.
Protocol A: Substrate Purification & Validation
Chromatography: Purify the synthesized substrate (e.g., imine) via flash column chromatography. Critical: You must use amylene-stabilized CHCl₃ or CH₂Cl₂. Do not use ethanol-stabilized solvents [1].
Primary Evaporation: Remove the bulk solvent via rotary evaporation at 30 °C.
Deep Desolvation: Transfer the substrate to a Schlenk flask and subject it to high vacuum (< 0.1 mmHg) at 40 °C for a minimum of 12 hours.
Validation Gate 1 (NMR): Take a 5 mg aliquot and acquire a ¹H NMR spectrum in CDCl₃. Integrate the baseline at 1.2 ppm and 3.7 ppm (EtOH peaks). If residual solvent is > 1 mol%, return to Step 3.
Validation Gate 2 (Moisture): Perform a Karl Fischer titration on a small sample. If moisture is > 100 ppm, dissolve the substrate in anhydrous toluene, azeotropically distill, and return to Step 3.
Protocol B: Catalyst Activation
Even commercial batches of (R)-(-)-VAPOL hydrogenphosphate can absorb atmospheric moisture over time.
Weighing: Rapidly weigh the required amount of (R)-(-)-VAPOL hydrogenphosphate (typically 1–10 mol%) into a flame-dried reaction tube.
Azeotropic Drying: If the catalyst has been stored for > 6 months, dissolve it in 1 mL of anhydrous CH₂Cl₂ and evaporate to dryness to help break up hydrated aggregates.
Vacuum Activation: Subject the solid catalyst to high vacuum (0.1 mmHg) at room temperature for 4 to 12 hours immediately prior to the addition of the validated substrate and anhydrous reaction solvent [1].
Frequently Asked Questions (FAQs)
Q: Why does my (R)-(-)-VAPOL hydrogenphosphate not dissolve completely in dichloromethane (CH₂Cl₂) during the reaction setup?A: This is a known phenomenon. If the catalyst formed an emulsion during its initial synthesis/isolation, it may resist dissolution. Subject the crude catalyst to high vacuum (0.1 mmHg) overnight. If a slight haze or fine suspension persists upon adding CH₂Cl₂, proceed with the reaction. The catalytic cycle often proceeds efficiently even if a perfectly clear solution is not initially obtained [1].
Q: Can I recover and reuse the catalyst if my reaction fails due to an impure substrate?A: Yes. The vaulted biaryl framework of VAPOL is highly robust and optically stable under mild conditions. You can recover the catalyst via an acid-base extraction: dilute the reaction mixture with an organic solvent, extract the catalyst into the aqueous phase using saturated NaHCO₃, carefully acidify the aqueous layer with 1M HCl, and extract the free phosphoric acid back into CH₂Cl₂. You must repeat Protocol B before reuse.
Q: Does the enantiomeric purity of my starting materials affect the catalyst?A: Yes. If your substrate contains pre-existing stereocenters (e.g., in kinetic resolutions or diastereoselective transformations), enantiomeric impurities in the substrate can cause non-linear effects or "mismatched" stereocontrol. Always validate the optical purity of chiral starting materials via chiral HPLC before subjecting them to VAPOL catalysis.
References
Optimization
VAPOL Catalysis Support Center: Overcoming Substrate Solubility Bottlenecks
Welcome to the Technical Support Center for VAPOL (Vaulted Biphenanthrol) Catalysis. Asymmetric catalysis utilizing VAPOL-derived boroxinate and phosphoric acids is a cornerstone of modern drug development, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for VAPOL (Vaulted Biphenanthrol) Catalysis. Asymmetric catalysis utilizing VAPOL-derived boroxinate and phosphoric acids is a cornerstone of modern drug development, particularly for synthesizing chiral aziridines and amines. However, a frequent bottleneck encountered by process chemists is the poor solubility of highly polar or rigid substrates in the non-polar solvents mandated by these reactions.
This guide provides field-proven, mechanistically grounded solutions to overcome these solubility limitations without sacrificing enantiomeric excess (ee) or yield.
Diagnostic Workflow
Diagnostic workflow for resolving substrate solubility issues in VAPOL-catalyzed reactions.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my polar imine substrate precipitate when I add it to the VAPOL-boroxinate catalyst in Toluene or DCM?Causality & Mechanism: VAPOL catalysts rely on a deep, highly organized chiral pocket to dictate the stereochemical outcome of the transition state. To maintain this tight ion-pair or hydrogen-bonding network, non-polar solvents like dichloromethane (DCM) or toluene are strictly required. Polar substrates (like unsubstituted benzhydryl imines) possess high lattice energies and strong intermolecular forces, causing them to crash out of these non-polar media. The precipitation is a thermodynamic consequence of the solvent's inability to disrupt the substrate's crystal lattice without competing for the catalyst's active site.
Q2: Can I simply switch to a highly polar solvent like Acetonitrile or THF to force dissolution?Expert Insight: You must exercise extreme caution. Coordinating solvents like acetonitrile act as Lewis bases and will aggressively compete with your substrate for the Lewis acidic boron center of the VAPOL-boroxinate complex. This typically results in sluggish kinetics (e.g., stalling at <80% conversion) and eroded enantioselectivity 1.
The Exception: Surprisingly, Tetrahydrofuran (THF) has been empirically shown to support complete conversion in certain VAPOL-catalyzed aziridinations, yielding essentially the same asymmetric induction as DCM 1. If DCM and toluene fail, anhydrous THF is your safest polar alternative. Carbon Tetrachloride (CCl4) has also demonstrated exceptional ee (up to 98%), though its toxicity and requirement for higher catalyst loading make it a secondary choice.
Q3: My substrate is completely insoluble in DCM, Toluene, and THF. How can I chemically modify it to improve solubility without ruining the chiral pocket fit?Causality & Mechanism: The most effective strategy is to increase the lipophilicity of the substrate via its protecting group. For imines, transitioning from a standard benzhydryl (Bh) group to a Dianisylmethyl (DAM) or Tetra-tert-butyldianisylmethyl (MEDAM) group drastically reduces the lattice energy and increases van der Waals interactions with non-polar solvents 2.
Validation: MEDAM imines are virtually infinitely soluble in toluene and DCM. Furthermore, the bulky tert-butyl groups actively enhance the stereocontrolling interactions within the VAPOL pocket, often pushing average asymmetric inductions to 97% ee 3.
Q4: Are there any additives that can act as solubility promoters if I cannot change the protecting group?Expert Insight: Yes, but they must be non-nucleophilic. In organocatalytic systems, the addition of an achiral tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) has been successfully employed to solubilize stubborn carboxylic acids and polar substrates 4. DABCO disrupts the intermolecular hydrogen bonding of the substrate, drawing it into solution. Warning: You must titrate DABCO carefully (start at 0.5 equivalents relative to the substrate); excess DABCO can buffer the Brønsted acidity of VAPOL phosphoric acids, shutting down the catalytic cycle.
Quantitative Data: Solvent and Protecting Group Effects
Modification / Condition
Solvent
Substrate Solubility
Average ee (%)
Yield Impact
Standard Benzhydryl Imine
DCM
Low to Moderate
90 - 95%
Baseline
Standard Benzhydryl Imine
Toluene
Low
92 - 97%
Slight decrease if insoluble
Standard Benzhydryl Imine
CCl4
Moderate
Up to 98%
Requires higher cat. loading
Standard Benzhydryl Imine
Acetonitrile
High
N/A (Reaction stalls)
Severe drop (<80% conversion)
DAM-Protected Imine
DCM / Toluene
High
~95%
Excellent
MEDAM-Protected Imine
DCM / Toluene
Very High
~97%
Excellent (Highest overall)
Experimental Protocols
Protocol A: Controlled Dissolution and High-Dilution Solvent Screening
Self-Validating Principle: This protocol ensures that any drop in ee is isolated to solvent effects rather than catalyst degradation or localized concentration gradients caused by undissolved substrate.
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon.
Catalyst Assembly: Add 10 mol% of (S)-VAPOL and the corresponding boron source (e.g., triphenylborate) to the flask. Add 2.0 mL of anhydrous DCM to dissolve the reagents.
Vacuum Activation: Heat the flask at 55°C for 1 hour. Gradually apply high vacuum (0.1 mm Hg) to remove the solvent, maintaining the vacuum for 30 minutes at 55°C to ensure complete formation of the active VAPOL-boroxinate catalyst.
Solvent Addition: Cool to room temperature. Add 2.0 mL of the test solvent (e.g., Toluene, CCl4, or THF).
Substrate Introduction: Add the imine substrate (0.5 M target concentration). If the substrate does not dissolve within 5 minutes of gentle stirring, apply mild sonication (bath sonicator, 25°C) for 60 seconds.
Reaction: Add 1.1 equivalents of ethyl diazoacetate. Monitor by HPLC.
Validation Check: If the reaction stalls before 50% conversion, the solvent is likely coordinating to the catalyst and inhibiting turnover.
Protocol B: Synthesis of Highly Soluble MEDAM-Protected Imines
Self-Validating Principle: By installing the MEDAM group, the substrate becomes inherently lipophilic, ensuring homogeneous catalysis and preventing localized precipitation that causes racemic background reactions.
Amine Preparation: Synthesize or obtain MEDAM-NH2 (Tetra-tert-butyldianisylmethylamine).
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 1.0 equiv of the target aldehyde and 1.05 equiv of MEDAM-NH2 in anhydrous toluene (0.2 M).
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 5 mol%).
Reflux: Reflux the mixture for 12 hours, continuously removing water to drive the equilibrium.
Validation Check: The reaction mixture should remain completely homogeneous throughout the reflux.
Purification: Cool the mixture, wash with saturated NaHCO3, dry over MgSO4, and concentrate. The resulting MEDAM-imine is typically a highly soluble oil or low-melting solid, ready for immediate use in VAPOL catalysis.
References
Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. MSU Chemistry.1
Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Biphenanthrol. MSU Chemistry.2
Catalyst Controlled Multi-Component Aziridinations of Chiral Aldehydes. ResearchGate.3
A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. MDPI.4
Minimizing catalyst loading of (R)-(-)-VAPOL hydrogenphosphate
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chiral Brønsted acid catal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chiral Brønsted acid catalysis: minimizing the catalyst loading of (R)-(-)-VAPOL hydrogenphosphate without sacrificing yield or enantiomeric excess (ee).
The unique vaulted biaryl architecture of (R)-(-)-VAPOL hydrogenphosphate creates a highly rigid, three-dimensional chiral pocket that is structurally distinct from traditional BINOL-derived catalysts[1],[2]. While it is highly effective for asymmetric aza-Darzens reactions, aziridine desymmetrizations, and Pictet-Spengler reactions, scaling down the catalyst loading from the standard 10 mol% to ≤2 mol% requires rigorous control over reaction thermodynamics and kinetics.
Below is our field-proven troubleshooting guide, mechanistic insights, and self-validating protocols to help you achieve high turnover numbers (TON) in your syntheses.
Workflow: Optimizing Low-Loading Catalysis
Figure 1: Systematic workflow for minimizing VAPOL hydrogenphosphate catalyst loading.
Frequently Asked Questions & Troubleshooting
Q1: Why does my enantiomeric excess (ee) degrade when I reduce (R)-(-)-VAPOL hydrogenphosphate loading from 10 mol% to 5 mol% or lower?Causality & Solution: At standard loadings (10 mol%), the catalyzed reaction rate vastly outpaces the uncatalyzed (achiral) background reaction. When you reduce the loading to 5 mol% or lower, the concentration of the active catalyst-substrate complex drops. If the background reaction rate remains constant, it begins to compete, leading to a racemic product mixture and a lower overall ee[3].
Actionable Fix: Lower the reaction temperature (e.g., from 25 °C to -20 °C) to suppress the higher-activation-energy background reaction. Additionally, increase the overall molarity of the reaction mixture to artificially boost the collision frequency between the catalyst and substrate.
Q2: I am observing poor yields at 1 mol% loading, even after 6 hours. Is the catalyst deactivating?Causality & Solution: Not necessarily deactivating, but the kinetics are heavily impacted. Research has shown that reducing VAPOL phosphoric acid loading to 1 mol% can drop conversion to ~39% at the 6-hour mark, whereas 10 mol% achieves 100% conversion in the same timeframe[4].
Actionable Fix: Extend the reaction time to 24–48 hours. At low loadings, the turnover frequency (TOF) remains steady, but the absolute time required for full conversion scales inversely with catalyst concentration[4].
Q3: How should I prepare and store the catalyst to ensure maximum activity at low loadings?Causality & Solution: The deep chiral pocket of VAPOL hydrogenphosphate can easily trap moisture or solvent molecules. Water acts as a competitive hydrogen-bond acceptor, binding to the Brønsted acidic proton (PO(OH)2) and poisoning the catalyst. It is heavily documented that lower asymmetric inductions occur if the catalyst is not properly dried[2].
Actionable Fix: Dry the catalyst under high vacuum (0.1 mmHg) overnight prior to use[2]. Store in an argon-filled glovebox.
Q4: Does the choice of solvent matter more at lower catalyst loadings?Causality & Solution: Absolutely. Coordinating solvents (such as THF or diethyl ether) compete with the electrophilic substrate (e.g., N-acyl imines) for the acidic proton of the catalyst. At 10 mol%, you might have enough excess catalyst to overcome this, but at 1-2 mol%, solvent coordination will completely halt the reaction[5].
Actionable Fix: Strictly utilize non-polar, non-coordinating solvents like anhydrous toluene, xylenes, or dichloromethane[5],[3].
Quantitative Data: Impact of Reaction Parameters
The following table synthesizes quantitative literature data demonstrating how catalyst loading and reaction conditions directly impact the performance of VAPOL-catalyzed systems.
Reaction System
Catalyst Loading
Solvent
Yield (%)
ee (%)
Causality / Mechanistic Observation
meso-Aziridine Ring-Opening
10 mol%
Toluene
74
70
Baseline optimal condition for VAPOL phosphoric acid[3].
To ensure scientific integrity, this protocol includes built-in kinetic controls. If the reaction fails at step 5, the system self-diagnoses the root cause (background reaction vs. catalyst poisoning).
Phase 1: Preparation & Internal Control
Control Reaction (0 mol%): In a flame-dried Schlenk flask, dissolve your substrate (0.5 mmol) in 1.0 mL anhydrous toluene. Add the nucleophile. Stir at the target temperature (e.g., 0 °C) for 4 hours.
Validation Check: Analyze by TLC/HPLC. If conversion is >5%, your background reaction is too fast. Do not proceed. Lower the temperature by 10 °C until the background reaction is suppressed.
Catalyst Activation: Weigh exactly 2 mol% (0.01 mmol, ~6.0 mg) of (R)-(-)-VAPOL hydrogenphosphate. Transfer to a separate flame-dried flask and dry under high vacuum (0.1 mmHg) at 50 °C for 12 hours[2].
Phase 2: Execution
3. Pre-Equilibrium: Dissolve the dried catalyst in 0.5 mL of anhydrous, degassed toluene. Add the electrophilic substrate. Stir for 15 minutes at room temperature to allow the hydrogen-bonded catalyst-substrate complex to form.
4. Nucleophilic Addition: Cool the mixture to the validated temperature from Step 1. Add the nucleophile dropwise over 5 minutes to prevent exothermic spikes that could disrupt the hydrogen-bonding network.
5. Kinetic Sampling: Take 10 µL aliquots at 1h, 6h, and 24h.
Validation Check: At 1 mol%–2 mol% loading, expect ~30-40% conversion at 6h[4]. If conversion is 0% at 6h, trace moisture or a basic impurity in your substrate has poisoned the catalyst.
Phase 3: Quenching & Isolation
6. Quench the reaction with saturated aqueous NaHCO3 to deprotonate the catalyst and release the product. Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.
References
Smolecule - Buy (R)-(-)
National Institutes of Health (PMC) - Chiral Phosphoric Acid-Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans with Three Contiguous Stereocenters
Sigma-Aldrich - (R)-(-)
Michigan State University (MSU Chemistry) - Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid
Dublin City University (DORAS)
ACS Publications (Organic Letters) - Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans
VAPOL-Mediated Synthesis Support Center: Troubleshooting Product Purification
Welcome to the VAPOL Technical Support Center. Vaulted biaryl ligands, such as VAPOL (vaulted biphenanthryl) and VANOL, are cornerstone chiral ligands in asymmetric catalysis, extensively utilized in aziridinations, Diel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the VAPOL Technical Support Center.
Vaulted biaryl ligands, such as VAPOL (vaulted biphenanthryl) and VANOL, are cornerstone chiral ligands in asymmetric catalysis, extensively utilized in aziridinations, Diels-Alder reactions, and imine additions[1][2]. However, their large, highly lipophilic polycyclic aromatic frameworks often lead to severe co-elution issues during standard silica gel chromatography. This guide provides field-proven, causality-driven solutions to help researchers isolate target products and recover these high-value catalysts efficiently.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does the VAPOL ligand consistently co-elute with my target product on silica gel?Causality: VAPOL is a highly lipophilic, C2-symmetric vaulted biaryl molecule. Its extensive π-system and lack of highly polar functional groups (other than the sterically hindered hydroxyls or phosphoric acid moiety) give it an
Rf
value very similar to many non-polar or moderately polar reaction products (e.g., aziridines, imines) in standard hexanes/ethyl acetate eluent systems. Furthermore, VAPOL can form π-π stacking interactions or hydrogen-bonded aggregates with products, causing them to streak or elute together during chromatography.
Q2: Can I avoid column chromatography entirely when using VAPOL-borate catalysts?Causality: Yes. The Wulff group pioneered a chromatography-free purification method specifically for benzhydryl aziridines synthesized via VAPOL-borate catalysis[1]. Because benzhydryl aziridines are highly crystalline solids, they can be purified to near optical purity (>98% ee) via a single crystallization step from a hexanes/dichloromethane mixture. The VAPOL ligand remains highly soluble in the mother liquor, allowing for a clean separation without the use of silica gel[1][3].
Q3: How do I recover VAPOL Phosphoric Acid (VAPOL-PA) after an imine amidation or addition reaction?Causality: Unlike the neutral VAPOL ligand, VAPOL-PA contains an ionizable phosphoric acid proton. This allows for a highly effective acid-base extraction strategy[4][5]. By washing the organic reaction mixture with a mild aqueous base (e.g., saturated NaHCO3), the VAPOL-PA is deprotonated into its water-soluble sodium salt, migrating to the aqueous layer. The neutral product remains in the organic layer. The aqueous layer can then be acidified and extracted to recover the intact chiral phosphoric acid[6]. Note: Harsh acid washes (e.g., 6 N HCl directly on the catalyst) can sometimes lead to catalyst degradation or racemic background reactions if not carefully controlled[6].
Workflow 1: Non-Chromatographic Recovery of VAPOL Phosphoric Acid
When using VAPOL-PA as a chiral Brønsted acid (e.g., in the enantioselective addition of imides to imines[7]), standard chromatography can lead to catalyst loss and product contamination. Use this self-validating acid-base extraction protocol to ensure both product purity and catalyst recovery.
Workflow for the non-chromatographic recovery of VAPOL Phosphoric Acid via acid-base extraction.
Step-by-Step Methodology: VAPOL-PA Recovery
Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
Basic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3. Gently invert to avoid forming an emulsion.
Phase Separation: Collect the organic layer (which contains your neutral target product). Extract the aqueous layer once more with dichloromethane to ensure complete product transfer.
Product Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product. The product can now be easily purified by a short silica plug without VAPOL interference.
Catalyst Recovery: Carefully acidify the aqueous layer from Step 3 using 1 N HCl until the pH reaches ~1-2. The VAPOL-PA will precipitate or become highly lipophilic.
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined EtOAc layers over Na2SO4, filter, and evaporate to recover the VAPOL-PA as a solid[5][6].
Workflow 2: Crystallization-Induced Resolution of Aziridines
For VAPOL-borate catalyzed asymmetric aziridinations, the Wulff group has demonstrated that column chromatography can be entirely bypassed at the gram scale[1].
Crystallization-induced purification of benzhydryl aziridines, bypassing column chromatography.
Quench and Concentrate: Upon completion of the aziridination reaction, quench the mixture and remove all reaction solvents (e.g., toluene or DCM) via rotary evaporation to yield a crude solid mixture.
Solvent Addition: Dissolve the crude residue in a minimal amount of dichloromethane (CH2Cl2).
Anti-Solvent Precipitation: Slowly add hexanes to achieve a final hexanes:CH2Cl2 volumetric ratio of approximately 10:1[3].
Crystallization: Allow the mixture to stand at room temperature, then cool to 0 °C to maximize precipitation. The benzhydryl aziridine will form highly pure crystals.
Filtration: Filter the crystals and wash with cold hexanes. The resulting solid is typically >98% ee and chemically pure[1][3].
Ligand Recovery: The mother liquor contains the VAPOL ligand, which can be recovered via a Curtius rearrangement of the EDA adduct or through standard chromatography if required[8].
Section 3: Quantitative Data - Purification Strategies Comparison
To assist in selecting the correct purification strategy, the following table summarizes the quantitative efficiency and applicability of various VAPOL separation techniques based on documented field data[1][6][8][9].
Purification Strategy
Target Catalyst Type
Product Type
Average Catalyst Recovery
Average Product Purity (ee)
Key Advantage
Acid/Base Extraction
VAPOL Phosphoric Acid
Neutral amides/amines
> 90%
Maintained
Avoids silica gel degradation of PA
Direct Crystallization
VAPOL-Borate Complexes
Benzhydryl aziridines
Mother liquor recovery
> 98% ee
Highly scalable (gram scale)
Silica Gel Chromatography
Neutral VAPOL Ligand
Highly polar products
~ 46% (via EDA adduct)
Variable
Universal applicability
Derivatization (EDA Adduct)
VAPOL-Borate Complexes
General aziridines
> 95% (after recycling)
> 90% ee
High optical purity recovery
Note: The EDA (ethyl diazoacetate) adduct of VAPOL can be recycled back to optically pure (S)-VAPOL via a Curtius rearrangement or samarium diiodide reduction, allowing for up to 95% recovery with >99% ee[8][9].
Influence of water content on (R)-(-)-VAPOL hydrogenphosphate activity
Welcome to the Advanced Technical Support Center for (R)-(-)-VAPOL hydrogenphosphate organocatalysis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for (R)-(-)-VAPOL hydrogenphosphate organocatalysis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly sensitive moisture requirements of vaulted biaryl chiral phosphoric acids (CPAs).
Unlike standard Lewis acid catalysis, chiral Brønsted acid catalysis relies on delicate, non-covalent hydrogen-bonding networks. Understanding the causality behind water's interaction with the VAPOL active site is the key to achieving reproducible, high-enantiomeric-excess (ee) transformations.
Part 1: Core Principles & FAQs
Q1: Why is (R)-(-)-VAPOL hydrogenphosphate so sensitive to water content compared to other catalysts?A: The catalytic power of (R)-VAPOL hydrogenphosphate stems from its unique "vaulted" biaryl structure, which creates a deep, sterically demanding chiral pocket[1]. The catalyst operates via a bifunctional activation mode: the phosphoryl oxygen (P=O) acts as a hydrogen-bond acceptor, while the acidic hydroxyl (P-OH) acts as a hydrogen-bond donor[2].
Water is a highly polar, competitive hydrogen-bond donor and acceptor. Even trace amounts of moisture can competitively bind to the phosphate core, displacing the substrate. This forces the reaction through a solvent-separated ion pair rather than the required tight contact ion pair, effectively destroying the rigid chiral environment and leading to a racemic background reaction[3].
Q2: Can water ever be beneficial in VAPOL-catalyzed reactions?A: Rarely, but yes. In some specific dynamic kinetic resolutions or complex cascade reactions, a single tightly bound water molecule can act as a proton shuttle to facilitate tautomerization[4]. However, for the vast majority of standard VAPOL applications—such as the asymmetric addition of imides to imines or enantioselective spiroketalizations—water is strictly a catalyst poison that hydrolyzes imine intermediates and degrades enantioselectivity[5],[6].
Part 2: Quantitative Impact of Moisture
To illustrate the causality of moisture on reaction outcomes, consider the data below detailing the chiral phosphoric acid-catalyzed spiroketalization of cyclic enol ethers[3],[5]. Lowering the temperature alone is insufficient; the physical removal of hydrogen-bonding impurities (water) via 4Å molecular sieves is the true driver of high enantioselectivity.
Table 1: Influence of Moisture and Temperature on Spiroketalization Outcomes
Reaction Condition
Temperature
Moisture Control Additive
Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Consequence
Standard Solvent (Trace Water)
25 °C
None
75%
65%
Competitive H-bonding; loose ion pair.
Standard Solvent (Trace Water)
-35 °C
None
72%
68%
Thermal suppression of background reaction, but pocket remains hydrated.
Anhydrous Solvent
-35 °C
4Å Molecular Sieves
88%
92%
Tight contact ion pair restored; optimal chiral induction.
Part 3: Troubleshooting Guide
Issue 1: Unexplained, batch-to-batch drops in enantioselectivity (ee).
Causality: (R)-VAPOL hydrogenphosphate is highly hygroscopic. If stored improperly or handled in ambient air, the catalyst powder absorbs atmospheric moisture, hydrating the active site before the reaction even begins.
Solution: Do not use the catalyst straight from the bottle for highly sensitive reactions. Perform an azeotropic distillation with anhydrous toluene (3 x 5 mL per 100 mg of catalyst) under high vacuum to strip bound water molecules from the phosphate core prior to use.
Issue 2: Low product yield accompanied by the recovery of aldehyde and amine starting materials.
Causality: You are attempting an asymmetric amidation or Mannich-type reaction using an imine, but ambient water in the solvent is driving the thermodynamic hydrolysis of the imine back into its constituent aldehyde and amine.
Solution: Implement a self-validating moisture control system (see workflow below). Ensure your 4Å molecular sieves are freshly flame-dried under vacuum. Commercially "activated" sieves often absorb moisture during transit and are insufficient for VAPOL catalysis.
Part 4: Validated Experimental Workflows
To ensure absolute trustworthiness in your results, every protocol must be treated as a self-validating system. Do not assume a solvent is dry; prove it before committing your expensive chiral catalyst and substrates.
Protocol: Anhydrous Setup for VAPOL CPA-Catalyzed Imine Amidation
Step 1: Catalyst Pre-Drying
Weigh the required amount of (R)-(-)-VAPOL hydrogenphosphate (typically 5-10 mol%) into a Schlenk flask.
Add 2 mL of anhydrous toluene and swirl to dissolve/suspend.
Evaporate the toluene under high vacuum (0.1 mmHg) at 40 °C. Repeat this process three times to azeotropically remove bound water[7].
Step 2: Molecular Sieve Activation
Place 4Å molecular sieves in a round-bottom flask.
Heat the flask with a Bunsen burner or heat gun under high vacuum for 10 minutes until no condensation is visible on the glass. Let cool under argon.
Step 3: Reaction Assembly & Self-Validation
In an argon-filled glovebox, add the freshly dried 4Å MS (approx. 50 mg per 0.1 mmol substrate) to the reaction vial containing the dried catalyst[6].
Add the anhydrous solvent (e.g., dichloromethane or toluene) and stir for 15 minutes.
Validation Checkpoint: Withdraw a 100 µL aliquot of the solvent mixture and perform a Karl Fischer (KF) titration.
Pass: Moisture < 50 ppm. Proceed to Step 4.
Fail: Moisture > 50 ppm. Abort substrate addition. Re-dry the solvent and reactivate the sieves.
Step 4: Substrate Addition
Cool the reaction mixture to the optimized temperature (e.g., -35 °C)[3].
Add the imine substrate, followed by the nucleophile. Stir until completion as monitored by TLC.
Visualizing the Workflows
Workflow for moisture control and self-validation in VAPOL-catalyzed reactions.
Mechanistic impact of water on VAPOL CPA transition states and reaction outcomes.
References
Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid
Synthesis, Michigan St
Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations
Journal of the American Chemical Society (JACS).
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organoc
Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines with Quaternary Stereocenters
Dalian Institute of Chemical Physics.
Technical Support Center: Reproducibility in Gram-Scale VAPOL Hydrogenphosphate Synthesis
Welcome to the Technical Support Center for the synthesis of VAPOL hydrogenphosphate. As a vaulted biaryl chiral Brønsted acid, this catalyst is indispensable for asymmetric transformations in drug development, including...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of VAPOL hydrogenphosphate. As a vaulted biaryl chiral Brønsted acid, this catalyst is indispensable for asymmetric transformations in drug development, including highly enantioselective aziridinations and imine amidations[1]. However, synthesizing it on a gram scale introduces unique mass-transfer and purification challenges.
As an Application Scientist, I have designed this guide to provide a self-validating protocol and address the most common points of failure. By understanding the causality behind each solvent choice and temperature control, you can ensure high optical purity and catalytic efficacy in your final product.
Section 1: Mechanistic Pathway
The synthesis relies on the phosphorylation of the (R)- or (S)-VAPOL ligand using phosphorus oxychloride (POCl₃) in the presence of pyridine, followed by aqueous hydrolysis[2]. Pyridine acts as both the solvent and the acid scavenger, driving the formation of the phosphorochloridate intermediate before water displaces the remaining chloride to yield the hydrogenphosphate[3].
Chemical pathway of VAPOL hydrogenphosphate synthesis via phosphorylation and hydrolysis.
Section 2: Validated Gram-Scale Protocol
This step-by-step methodology is adapted from the highly reproducible 6-gram scale procedure validated by Desai et al.[4]. Every step includes built-in validation checks to ensure the system remains robust.
Reagent Preparation: Dissolve 6.00 g of (R)-VAPOL in 25.00 mL of anhydrous pyridine under an argon atmosphere. Stir until a clear, intense yellow solution forms.
Phosphorylation: Cool the flask to 0 °C in an ice bath for 20 minutes. Slowly add 2.08 mL of POCl₃ dropwise via syringe over 10 minutes.
Causality Note: Slow addition controls the highly exothermic phosphorylation. Preventing localized heating is critical to avoid ligand racemization or degradation.
Hydrolysis: Allow the reaction to warm to room temperature and stir for 6 hours. Quench by adding water to hydrolyze the phosphorochloridate intermediate.
Workup & Extraction: Extract the mixture. The organic layer must be washed thoroughly to remove residual pyridine.
Chromatography & Validation: Purify via silica gel column chromatography using a Methanol-Chloroform (MeOH-CHCl₃) gradient.
Self-Validating Checkpoint: Spot the fractions on a TLC plate. The desired product will appear as a distinct, intense purple spot under short-wave UV (254 nm)[4].
Section 3: Quantitative Data Summary
To benchmark your synthesis, compare your outcomes against these standard metrics expected for a successful run[2]:
Parameter
Standard Value / Observation
Typical Scale
~6.0 g of VAPOL starting material
Expected Yield
84–90% (Isolated)
Reaction Time
6 hours (at room temperature)
TLC Indicator
Intense purple spot (UV 254 nm)
Drying Requirement
High vacuum (0.1 mmHg) overnight to constant mass
Section 4: Troubleshooting Guide & FAQs
The following workflow and Q&A address specific issues researchers frequently encounter during the purification and isolation phases.
Experimental workflow and troubleshooting logic for VAPOL hydrogenphosphate purification.
Q1: Why is my purified product heavily contaminated with an unremovable solvent, and why is my catalyst yielding low asymmetric inductions?A1: This is the most common pitfall in this synthesis. You likely used chloroform stabilized with ethanol for your column chromatography. Ethanol strongly hydrogen-bonds to the VAPOL hydrogenphosphate, making it nearly impossible to remove even under high vacuum[5]. This residual ethanol blocks the chiral pocket of the Brønsted acid, drastically lowering its enantioselectivity in catalytic applications. Solution: You must exclusively use commercial CHCl₃ stabilized with amylene[5].
Q2: My crude product is not dissolving in the recommended 35 mL of 1:1 MeOH-CHCl₃ prior to column loading. Should I increase the solvent volume?A2: Do not drastically increase the solvent volume, as a dilute loading solution will broaden your bands and ruin the chromatographic separation. Instead, add a few drops of pure methanol to shift the polarity, or gently heat the mixture to ~30 °C to aid dissolution[5].
Q3: After chromatography, I tried to dissolve the product in CH₂Cl₂ for precipitation, but it formed a cloudy emulsion instead of a clear solution. Is my product ruined?A3: No, your product is intact. This emulsion is typically caused by trace amounts of methanol or water carrying over from the chromatography step. Solution: First, subject the crude product to high vacuum (0.1 mmHg) overnight to remove volatile traces[5]. If an emulsion still forms upon the re-addition of CH₂Cl₂, proceed with the precipitation anyway. Empirical data shows that precipitation proceeds perfectly fine directly from the emulsion state[5].
Q4: Why is stringent drying (0.1 mmHg overnight) absolutely mandatory before using the catalyst?A4: VAPOL hydrogenphosphate relies on a precise hydrogen-bonding network to activate substrates (like imines) during asymmetric catalysis[6]. Any residual moisture or solvent disrupts this network, altering the transition state geometry and leading to depressed asymmetric inductions[5]. The protocol is only self-validating if the final mass is constant after overnight vacuum drying.
References
"Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands." Organic Process Research & Development - ACS Publications. URL:[Link]
"Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Master Organic Chemistry. URL:[Link]
Technical Support Center: Byproduct Identification and Characterization by NMR and MS
Welcome to the technical support center for the identification and characterization of byproducts using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the identification and characterization of byproducts using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct analysis, offering troubleshooting guidance and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to confidently identify and characterize unexpected molecules in your experiments.
Frequently Asked Questions (FAQs)
Q1: An unexpected peak has appeared in my reaction monitoring by LC-MS. What is my first step?
Your initial step is to gather as much preliminary information as possible directly from your existing data. Before consuming more material or instrument time, assess the following:
Molecular Weight: What is the exact mass of the unexpected peak from the high-resolution mass spectrum? This is crucial for generating a potential molecular formula.[1][2]
Isotopic Pattern: Does the isotopic distribution give you any clues about the elemental composition? For example, the presence of chlorine or bromine will have a characteristic isotopic pattern.[3]
Relationship to Starting Materials: Can the mass of the byproduct be correlated to the masses of your starting materials, reagents, or expected product through simple additions, subtractions, or combinations?
Chromatographic Behavior: Where does the peak elute relative to your main product? This can give you a rough idea of its polarity.
Q2: I have a clean mass spectrum of my byproduct, but the structure is not obvious. What now?
While mass spectrometry is excellent for providing molecular weight and fragmentation data, it often requires the complementary information from NMR to fully elucidate a structure.[4][5] NMR spectroscopy provides detailed information about the chemical environment of atoms, their connectivity, and stereochemistry.[6][7] If you have isolated a sufficient quantity of the byproduct, acquiring a suite of NMR experiments is the logical next step.
Q3: How much byproduct do I need to isolate for NMR analysis?
The amount of sample required for NMR has significantly decreased with advancements in high-field magnets and cryogenic probes.[8] For a small molecule (<1000 Da), a good quality ¹H NMR spectrum can often be obtained on as little as 100-500 micrograms. For more detailed 2D NMR experiments like COSY, HSQC, and HMBC, which are often necessary for full structural elucidation, 1-5 milligrams is a more comfortable range to ensure good signal-to-noise in a reasonable timeframe.
Q4: My NMR spectrum is complex and has many overlapping signals. How can I simplify it?
Overlapping signals are a common challenge, especially with larger molecules or mixtures.[9] Here are a few strategies:
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion and may resolve overlapping signals.
2D NMR: Techniques like COSY, TOCSY, HSQC, and HMBC spread the signals into a second dimension, which can resolve overlap and provide crucial connectivity information.[8]
Solvent Effects: Changing the deuterated solvent can induce changes in chemical shifts that may resolve overlapping resonances.[10]
Temperature Variation: Acquiring the spectrum at a different temperature can also alter chemical shifts and potentially improve resolution.
Q5: What are the regulatory expectations for byproduct characterization in drug development?
Regulatory bodies like the FDA, through ICH guidelines (Q3A/B), have specific thresholds for reporting, identifying, and qualifying impurities.[11][12][13]
Reporting Threshold: The level at which an impurity must be reported.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
These thresholds are dependent on the maximum daily dose of the drug.[11] It is crucial to be aware of these guidelines throughout the drug development process.
Troubleshooting Guides
NMR Spectroscopy: Troubleshooting Guide
Issue 1: Unexpected Signals in My ¹H NMR Spectrum
The appearance of unexpected signals can be perplexing. The key is to systematically determine their origin.[14]
Possible Causes & Solutions:
Cause
Diagnostic Clues
Troubleshooting Steps
Solvent Impurities
Signals corresponding to residual non-deuterated solvent or water.
Compare observed peaks to published tables of common NMR impurities.[15] Ensure use of high-purity deuterated solvents.
Grease/Phthalates
Broad, multiplet-like signals often in the 1.2-1.4 ppm and 7.5-7.7 ppm regions.
Use grease-free glassware and avoid plastic containers that can leach phthalates.[16]
Starting Material/Reagent
Signals that match the spectra of known starting materials or reagents.
Run spectra of all starting materials and reagents to compare.
Byproduct Formation
Consistent appearance of the signals in multiple reactions.
Isolate the compound for further characterization.
Experimental Protocol: Preparing a Clean NMR Sample
Glassware: Use clean, dry glassware that has been rinsed with a suitable solvent (e.g., acetone) and dried thoroughly. Avoid using soap, as detergents can be a source of contamination.[16]
Sample Weighing: Accurately weigh your sample. For quantitative NMR (qNMR), this is a critical step.[10]
Solvent Choice: Select a high-purity deuterated solvent in which your compound is fully soluble. Incomplete dissolution can lead to broad lines and inaccurate integration.[9]
Filtration: If the solution is cloudy, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Shimming: After inserting the sample into the spectrometer, ensure the magnetic field homogeneity is optimized by shimming. Poor shimming leads to distorted peak shapes and reduced resolution.[17]
Issue 2: Poor Signal-to-Noise (S/N) in the NMR Spectrum
Low S/N can make it difficult to distinguish real signals from noise, especially for low-concentration byproducts.
Possible Causes & Solutions:
Cause
Diagnostic Clues
Troubleshooting Steps
Low Sample Concentration
All signals are weak and noisy.
Increase the sample concentration if possible. If the sample is limited, increase the number of scans.
Incorrect Pulse Width
Sub-optimal signal intensity for all peaks.
Calibrate the 90-degree pulse width for your sample.
Receiver Gain Too Low
Weak signal with a flat baseline.
Increase the receiver gain, but be careful not to set it too high, which can cause signal clipping and artifacts.[18]
Probe Not Tuned
Overall poor sensitivity.
Ensure the NMR probe is properly tuned to the correct frequency for your nucleus and solvent.
Mass Spectrometry: Troubleshooting Guide
Issue 1: No Molecular Ion Peak Observed
The absence of a molecular ion can make it challenging to determine the mass of your byproduct.
Possible Causes & Solutions:
Cause
Diagnostic Clues
Troubleshooting Steps
Unstable Molecular Ion
The molecular ion is prone to fragmentation and is not observed.[19]
Use a softer ionization technique (e.g., ESI, CI) instead of electron impact (EI).[20]
Incorrect Mass Range
The mass of the compound is outside the scanned range.
Check your predicted mass and ensure the acquisition range is appropriate.[21]
Low Ionization Efficiency
The compound does not ionize well under the chosen conditions.[21]
Experiment with different ionization sources (e.g., ESI, APCI, APPI) and solvent systems (e.g., adjusting pH).[22]
Issue 2: Mass Spectrum is "Dirty" with Many Unexplained Peaks
A complex mass spectrum can be difficult to interpret.
Possible Causes & Solutions:
Cause
Diagnostic Clues
Troubleshooting Steps
Sample Contamination
Presence of known contaminants like plasticizers, detergents, or keratin.[16]
Review sample preparation procedures. Use high-purity solvents, avoid plastics and detergents, and take precautions to minimize keratin contamination.[16][23]
In-source Fragmentation/Reactions
Peaks that do not correspond to logical neutral losses.
Optimize ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. Be aware of potential reactions with residual water in the mass spectrometer.[24][25]
Matrix Effects
Ion suppression or enhancement due to co-eluting species.[22]
Improve chromatographic separation to isolate the peak of interest from interfering matrix components.[26]
Integrated Workflow for Byproduct Characterization
A robust strategy for byproduct characterization relies on the synergistic use of both MS and NMR.[5][27][28] The following workflow outlines a systematic approach.
Caption: Integrated workflow for byproduct identification.
References
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available from: [Link]
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Available from: [Link]
Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics | Analytical Chemistry - ACS Publications. Available from: [Link]
Common problems and artifacts encountered in solution-state NMR experiments. Available from: [Link]
Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells - PubMed. Available from: [Link]
Distinguishing Impurities … Part 1 - ACD/Labs. Available from: [Link]
Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. Available from: [Link]
Interpretation of Mass Spectra - IntechOpen. Available from: [Link]
Interpreting MS | OpenOChem Learn. Available from: [Link]
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. Available from: [Link]
Trace Impurity Detection via Advanced NMR Methodologies - Patsnap Eureka. Available from: [Link]
(PDF) Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells - ResearchGate. Available from: [Link]
I made a website to help identify common impurities in NMR spectra : r/chemistry - Reddit. Available from: [Link]
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available from: [Link]
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available from: [Link]
Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Available from: [Link]
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs. Available from: [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. Available from: [Link]
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
Common Problems | SDSU NMR Facility – Department of Chemistry. Available from: [Link]
Combining NMR and Mass Spectrometry for Metabolomics - Creative Biostructure. Available from: [Link]
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC. Available from: [Link]
On the part that NMR should play in mass spectrometry metabolomics in natural products studies - Frontiers. Available from: [Link]
Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Available from: [Link]
Common Mistakes Preparing Samples for Chromatography-Mass Spectrometry. Available from: [Link]
(PDF) Impurity Profiling and Structural Elucidation of Unknown Degradation Products in Efavirenz Using Integrated HPLC, LC-MS, and NMR Techniques - ResearchGate. Available from: [Link]
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]
Impurity investigations by phases of drug and product development - Baertschi Consulting. Available from: [Link]
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available from: [Link]
2020 Chemical Data Reporting Byproducts, Impurities, and Recycling Scenarios Updated in July 2020 - EPA. Available from: [Link]
(PDF) Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication. Available from: [Link]
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available from: [Link]
Structural elucidation of compounds using different types of spectroscopic techniques - jchps. Available from: [Link]
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]
Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available from: [Link]
NMR Spectroscopy for the Validation of AlphaFold2 Structures - PMC - NIH. Available from: [Link]
Identification of Compounds via Spectroscopy/Spectrometry - YouTube. Available from: [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available from: [Link]
A Comparative Guide to Chiral Phosphoric Acid Catalysts: (R)-(-)-VAPOL Hydrogenphosphate vs. BINOL Derivatives
In the landscape of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a dominant class of Brønsted acid catalysts, enabling a vast array of stereoselective transformations. Their success lies in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a dominant class of Brønsted acid catalysts, enabling a vast array of stereoselective transformations. Their success lies in their modular structure, operational simplicity, and, most importantly, their ability to create a well-defined chiral environment for bond-forming events. Among the most privileged scaffolds for CPAs are the axially chiral 1,1'-bi-2-naphthol (BINOL) and the vaulted 2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol (VAPOL).
This guide offers a detailed comparison between (R)-(-)-VAPOL hydrogenphosphate and the widely utilized family of BINOL-derived phosphoric acids. We will delve into their structural and acidic properties, compare their performance in key asymmetric reactions with supporting experimental data, and provide insights into the mechanistic origins of their differing selectivities. This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a chiral phosphoric acid catalyst for their specific synthetic challenges.
Structural and Electronic Properties: Two Distinct Chiral Architectures
The fundamental difference between VAPOL and BINOL-derived phosphoric acids lies in their diaryl backbones, which dictates the shape and accessibility of the catalytic pocket.
(R)-(-)-VAPOL Hydrogenphosphate possesses a "vaulted" or C-shaped architecture due to the fusion of phenanthrene units.[1] This rigid and sterically demanding framework creates a deep, well-defined chiral cavity. The two phenyl groups at the 2,2'-positions further extend this pocket, influencing the orientation of substrates within the active site.
BINOL-Derived Phosphoric Acids , in contrast, rely on the axial chirality of the binaphthyl backbone. The stereochemical outcome of reactions catalyzed by these acids is highly dependent on the nature of the substituents at the 3,3'-positions of the binaphthyl rings.[2] These substituents act as "chiral walls," effectively shielding one face of the bound substrate and directing the approach of the nucleophile.[3] A wide variety of BINOL-derived CPAs have been synthesized with different 3,3'-substituents, allowing for fine-tuning of the steric and electronic properties of the catalyst.[4]
Caption: Core structural differences between VAPOL and BINOL backbones.
A crucial electronic distinction between these catalysts is their Brønsted acidity. (R)-(-)-VAPOL hydrogenphosphate is predicted to be a significantly stronger acid than typical BINOL-derived phosphoric acids.
This marked difference in acidity can have a profound impact on catalytic activity, with the more acidic VAPOL catalyst potentially being able to activate less basic substrates.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
The choice between a VAPOL- or BINOL-derived phosphoric acid is highly reaction-dependent. The distinct structural and electronic properties of each catalyst class make them better suited for different types of transformations and substrates. Below, we present experimental data from comparative studies to highlight these differences.
Transfer Hydrogenation of α-Imino Esters
In the asymmetric transfer hydrogenation of α-imino esters using Hantzsch ester as the hydride source, (S)-VAPOL-derived phosphoric acid has been shown to be superior to its BINOL-derived counterparts, affording α-amino esters with higher enantioselectivities.[2]
Catalyst
Yield (%)
ee (%)
(S)-VAPOL-PA
95
96
(S)-BINOL-PA (unsubstituted)
93
85
(S)-TRIP-BINOL-PA
96
91
Data adapted from a representative example in Chemistry LibreTexts.[2]
The superior performance of the VAPOL-derived catalyst in this case may be attributed to its more rigid and well-defined chiral pocket, which can more effectively discriminate between the prochiral faces of the imino ester.
Pictet-Spengler Reaction of N-Benzyltryptamine
Conversely, in the enantioselective Pictet-Spengler reaction of N-benzyltryptamine with aromatic aldehydes, a screening of various chiral phosphoric acids revealed that BINOL-derived catalysts, particularly those with bulky silyl or aryl substituents at the 3,3'-positions, were most effective. In this specific study, (R)-(-)-VAPOL hydrogenphosphate was found to be unsuitable, leading to low conversion and enantioselectivity.[6]
Catalyst (2 mol%)
Conversion (%)
ee (%)
(R)-TRIP-BINOL-PA
>98
87
(R)-Triphenylsilyl-BINOL-PA
>98
84
(R)-VAPOL-PA
<5
12
Data from the reaction of N-benzyltryptamine and 2,3-dihydrobenzofuran-5-carboxaldehyde.[6]
This result underscores the importance of catalyst screening and suggests that the specific steric and electronic requirements of the Pictet-Spengler transition state are better met by the tunable chiral environment of the BINOL framework.
Synthesis of Spiro Aminals via Condensation/N-Alkylation
A study on the synthesis of spiro[indoline-3,6'-indolo[1,2-c]quinazolin]-2-ones via a cascade reaction of 2-(1H-indolyl)anilines and isatins provides another interesting point of comparison. While a BINOL-derived catalyst with 9-anthryl substituents gave the desired N-alkylation product with high enantioselectivity, the VAPOL-derived catalyst not only gave a lower regioselectivity but also produced the opposite enantiomer of the major product.[7]
Catalyst
Regiomeric Ratio (N:C3)
ee (%) of N-alkylation product
(R)-9-Anthryl-BINOL-PA
6.4 : 1
89
(R)-VAPOL-PA
1 : 1.3
-54
A negative ee value indicates the formation of the opposite enantiomer.[7]
This reversal of enantioselectivity highlights the profound influence of the catalyst backbone on the geometry of the transition state assembly.
Mechanistic Rationale for Performance Differences
The observed differences in catalytic performance can be rationalized by considering the distinct ways in which VAPOL and BINOL-derived phosphoric acids interact with substrates in the transition state.
Caption: A generalized catalytic cycle for chiral phosphoric acids.
BINOL-derived phosphoric acids are generally understood to operate through a bifunctional activation mechanism .[2] The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine) via hydrogen bonding, while the Lewis basic phosphoryl oxygen simultaneously binds and orients the nucleophile.[2] The 3,3'-substituents of the BINOL backbone then form a well-defined chiral pocket, dictating the facial selectivity of the nucleophilic attack. The tunability of these substituents allows for the optimization of the catalyst for a specific reaction.[3]
(R)-(-)-VAPOL hydrogenphosphate , with its more rigid and vaulted structure, creates a different type of chiral environment. The deep cavity can enforce a more specific orientation of the bound substrates. Its significantly higher Brønsted acidity may also lead to a different activation mode, potentially favoring protonation of weaker electrophiles or proceeding through a transition state with greater charge separation. The interactions within its chiral pocket are crucial for enantiodiscrimination, relying on a combination of steric hindrance and non-covalent interactions to stabilize the favored transition state.[8]
Experimental Protocols
To provide a practical context for the application of these catalysts, we present detailed experimental protocols for the synthesis of (R)-(-)-VAPOL hydrogenphosphate and a representative BINOL-PA catalyzed Pictet-Spengler reaction.
Gram-Scale Synthesis of (R)-(-)-VAPOL Hydrogenphosphate
This protocol is adapted from a procedure developed for the large-scale preparation of the catalyst.
Materials:
(R)-VAPOL
Pyridine (anhydrous)
Phosphorus oxychloride (POCl₃)
Deionized water
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
A flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-VAPOL (6.00 g, 11.15 mmol) and pyridine (25.00 mL, 0.31 mol).
The flask is sealed with a rubber septum and an argon balloon is attached. The mixture is stirred until the (R)-VAPOL is completely dissolved, resulting in a clear yellow solution.
The flask is cooled in an ice bath for 20 minutes.
Phosphorus oxychloride (1.71 g, 1.04 mL, 11.15 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 6 hours.
The flask is cooled again in an ice bath, and deionized water (20 mL) is added slowly. The mixture is stirred at room temperature for 2 hours.
The reaction mixture is transferred to a separatory funnel and diluted with DCM (100 mL) and 1 M HCl (100 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography to afford (R)-(-)-VAPOL hydrogenphosphate as a white solid.
(R)-TRIP-BINOL-PA (or other desired BINOL-derived CPA)
Drying agent (e.g., 4 Å molecular sieves)
Solvent (e.g., toluene)
Procedure:
To a vial containing a magnetic stir bar, add N-benzyltryptamine (0.2 mmol, 1.0 equiv), the aldehyde (0.24 mmol, 1.2 equiv), and the drying agent (75 mg).
Add the solvent (0.5 mL) and the (R)-BINOL-derived phosphoric acid catalyst (0.004 mmol, 2 mol%).
The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 70 °C) for the required time (e.g., 24-48 hours), monitoring the reaction by TLC.
Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the drying agent, and the solvent is removed under reduced pressure.
The residue is purified by silica gel column chromatography to yield the enantioenriched tetrahydro-β-carboline product.
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Caption: Generalized workflow for a CPA-catalyzed reaction.
Conclusion
Both (R)-(-)-VAPOL hydrogenphosphate and BINOL-derived phosphoric acids are exceptionally powerful catalysts for asymmetric synthesis. However, they are not interchangeable.
BINOL-derived phosphoric acids offer remarkable tunability . The vast library of available 3,3'-substituted derivatives allows for extensive optimization and makes them a go-to choice for a wide range of reactions. Their bifunctional activation mechanism is well-understood, providing a solid basis for rational catalyst design.
(R)-(-)-VAPOL hydrogenphosphate provides a unique, rigid, and deeply vaulted chiral environment . Its significantly higher Brønsted acidity may enable transformations that are not feasible with less acidic BINOL-derived catalysts. In certain reactions, such as the transfer hydrogenation of α-imino esters, its rigid structure leads to superior enantioselectivity.
Ultimately, the selection of the optimal chiral phosphoric acid catalyst requires careful consideration of the specific transformation. While the broad applicability and tunability of BINOL-derived CPAs make them an excellent starting point for many investigations, the unique structural and electronic properties of VAPOL hydrogenphosphate warrant its inclusion in catalyst screening, as it can offer surprising and superior results in select cases. The experimental data clearly indicates that a "one-size-fits-all" approach is not applicable, and empirical screening remains a crucial step in the development of highly stereoselective processes.
Sewgobind, N. V., et al. (2008). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. The Journal of Organic Chemistry, 73(16), 6405–6408. Available at: [Link]
Luo, J., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 82, 153336.
Beilstein Journals. (2025, September 10). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]
Phipps, R. J., et al. (2016). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Angewandte Chemie International Edition, 55(22), 6503-6507. Available at: [Link]
Rowland, G. B., et al. (2007). VAPOL phosphoric acid catalysis: the highly enantioselective addition of imides to imines. Chemical Communications, (46), 4849-4851. Available at: [Link]
List, B., & Čorić, I. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Accounts of Chemical Research, 47(11), 3307-3322. Available at: [Link]
Antilla, J. C., et al. (2005). The development of chiral phosphoric acid derived from VAPOL as catalyst in asymmetric synthesis. E3S Web of Conferences, 233, 02008. Available at: [Link]
Rueping, M., et al. (2010). Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions. Organic & Biomolecular Chemistry, 8(23), 5262-5276. Available at: [Link]
Determining enantiomeric excess of VAPOL-catalyzed products by chiral HPLC
Determining Enantiomeric Excess of VAPOL-Catalyzed Products via Chiral HPLC: A Comparison Guide Vaulted biaryl ligands, particularly VAPOL (Vaulted Phenanthrol), represent a cornerstone of modern asymmetric catalysis. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Determining Enantiomeric Excess of VAPOL-Catalyzed Products via Chiral HPLC: A Comparison Guide
Vaulted biaryl ligands, particularly VAPOL (Vaulted Phenanthrol), represent a cornerstone of modern asymmetric catalysis. Whether utilized as VAPOL-phosphoric acids for imine amidation[1] or as VAPOL-borate complexes for aziridination[2], these catalysts consistently deliver exceptional enantiomeric excess (ee). However, the analytical validation of this high enantiopurity relies entirely on the rigorous application of chiral High-Performance Liquid Chromatography (HPLC).
As a Senior Application Scientist, I frequently observe that the bottleneck in asymmetric methodology is not the synthesis, but the analytical resolution. This guide objectively compares chiral stationary phases (CSPs) for VAPOL-catalyzed products and details a self-validating protocol to ensure absolute confidence in your ee determinations.
Mechanistic Grounding: The VAPOL Advantage
The structural rigidity of the VAPOL ligand creates a deep, sterically demanding chiral pocket. During catalysis, this pocket restricts the trajectory of incoming reagents, effectively blocking one enantioface of the prochiral substrate. The resulting products are highly enantioenriched, often exceeding 95% ee[1],[3].
Because the minor enantiomer is present in trace amounts, the chiral HPLC method must possess high theoretical plate counts and baseline resolution (
Rs>1.5
). Without baseline resolution, the tail of the major peak will obscure the minor peak, artificially inflating the reported ee.
Mechanistic pathway from VAPOL-induced steric shielding to chiral HPLC resolution.
Chiral Stationary Phase (CSP) Comparison: Amylose vs. Cellulose
When determining the ee of VAPOL products, the choice of CSP is dictated by the spatial arrangement of the product's functional groups. The gold standard involves polysaccharide-based CSPs, specifically comparing Amylose-based (e.g., Chiralpak AD-H) and Cellulose-based (e.g., Chiralcel OD-H) columns.
Cellulose-Based (OD-H): Features a linear-like polymeric backbone (Cellulose tris(3,5-dimethylphenylcarbamate)). It is highly effective for VAPOL-borate catalyzed aziridines. The bulky benzhydryl groups of these aziridines intercalate perfectly into the cellulose cavities, allowing for rapid resolution with highly dilute polar modifiers (e.g., 99:1 Hexane:Isopropanol)[2].
Amylose-Based (AD-H): Features a helical backbone (Amylose tris(3,5-dimethylphenylcarbamate)), creating distinct chiral grooves. It is generally superior for VAPOL-phosphoric acid catalyzed amidation products, where the helical structure provides better hydrogen-bonding alignment with the amide carbonyls[1],[4].
Quantitative Performance Data
The following table synthesizes experimental HPLC data for various VAPOL-catalyzed products, comparing column performance and optimal mobile phase conditions.
A common pitfall in asymmetric methodology is assuming a single HPLC peak equates to >99% ee, when in reality, the method has simply failed to resolve the enantiomers (co-elution). To ensure scientific integrity, every ee determination must be a self-validating system.
Workflow for validating enantiomeric excess of VAPOL-catalyzed products via chiral HPLC.
Step 1: Synthesis of the Racemic Reference
Causality: You cannot quantify what you cannot separate. A 50:50 racemic mixture proves the column's resolving power and confirms the exact retention times of both enantiomers.
Perform the exact reaction using an achiral catalyst. For example, use phenylphosphinic acid (30 mol%) instead of VAPOL-phosphoric acid for amidations[1], or an achiral borate for aziridinations[2].
Purify the racemic product via flash chromatography to prevent impurities from interfering with the baseline.
Step 2: Mobile Phase and Column Screening
Causality: Normal-phase chromatography is required because polar solvents disrupt the critical hydrogen-bonding and
π−π
stacking interactions between the CSP and the analyte.
Prepare a 1 mg/mL solution of the racemate in HPLC-grade hexane/isopropanol.
Inject 10 µL onto both an AD-H and an OD-H column.
Start with an isocratic mobile phase of 80:20 Hexane:Isopropanol at a flow rate of 1.0 mL/min[1]. Monitor UV absorbance at the compound's
λmax
(typically 215–254 nm).
Step 3: Isocratic Optimization
Causality: If the peaks co-elute, the elution strength is too high. If they broaden excessively, the flow rate or temperature is suboptimal.
If
Rs<1.5
, decrease the Isopropanol concentration (e.g., shift to 90:10 or 99:1) to increase retention time and maximize interaction with the chiral cavities[2].
Ensure the column compartment temperature is stabilized (typically 20-25 °C), as chiral recognition is highly temperature-dependent.
Step 4: Enantioenriched Sample Analysis
Causality: Once the method is validated on the racemate, the enantioenriched sample can be analyzed without the risk of false positives.
Inject the highly enantioenriched VAPOL-catalyzed product under the exact optimized conditions.
Integrate the peak areas. Calculate the enantiomeric excess using the formula:
References[1] Antilla, J. C., et al. "VAPOL Phosphoric Acid Catalysis: The Highly Enantioselective Addition of Imides to Imines." rsc.org. URL[3] Schaus, S. E., et al. "Highly Enantioselective Catalytic Benzoyloxylation of 3-Aryloxindoles Using Chiral VAPOL Calcium Phosphate." nih.gov. URL[2] Wulff, W. D., et al. "Catalytic Asymmetric Aziridination with Aryl Borate Catalysts Derived from VAPOL and VANOL Ligands." wiley-vch.de. URL[4] Antilla, J. C., et al. "Highly Efficient Asymmetric Trans-Selective Aziridination of Diazoacetamides and N-Boc-imines Catalyzed by Chiral Brønsted Acids." acs.org. URL
A Comparative Guide to Computational Studies of Transition States in VAPOL-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric catalysis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chir...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. The vaulted biaryl ligand (S)-VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and its derivatives have emerged as powerful tools in achieving high stereoselectivity in a variety of chemical transformations. Understanding the intricate details of how these catalysts steer a reaction towards a specific stereoisomer requires a deep dive into the transition state—the fleeting, high-energy arrangement of atoms that determines the reaction's outcome. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these transient structures and the non-covalent interactions that govern stereoselectivity.[1][2]
This guide provides a comprehensive comparison of computational studies on the transition states of VAPOL-catalyzed reactions. It is designed to offer researchers and drug development professionals insights into the mechanistic underpinnings of these reactions, showcase the predictive power of computational models, and provide practical guidance for undertaking similar theoretical investigations.
The Privileged Architecture of VAPOL Ligands
VAPOL and its structural analog VANOL are characterized by their "vaulted" biaryl backbone, which creates a well-defined and sterically demanding chiral pocket.[3] This unique three-dimensional architecture is crucial for effective stereochemical communication between the catalyst and the substrates. When complexed with a metal or a Lewis acid, the VAPOL ligand forms a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other.
A significant class of VAPOL-derived catalysts are those formed with boron, often referred to as BOROX catalysts.[4] These catalysts can be generated in situ and have shown remarkable efficacy in reactions such as asymmetric aziridination.[4][5] Another important class of VAPOL-derived catalysts are chiral phosphoric acids (CPAs), which have proven to be highly effective Brønsted acid catalysts for a wide range of enantioselective transformations.[6][7][8]
Theoretical Approaches to Understanding VAPOL-Catalyzed Reactions
The primary goal of computational studies in this area is to locate and characterize the transition states for the formation of both possible enantiomers of the product. The difference in the calculated activation energies (ΔΔG‡) for these two pathways can then be correlated with the experimentally observed enantiomeric excess (ee). A larger ΔΔG‡ value suggests higher enantioselectivity.
Density Functional Theory (DFT) is the most widely used computational method for studying these systems, offering a good balance between accuracy and computational cost.[1] The choice of the DFT functional and basis set is critical and can significantly impact the results. Therefore, it is essential to benchmark the chosen computational level against experimental data or higher-level calculations whenever possible.
Comparative Analysis of VAPOL-Catalyzed Reactions
While a wealth of experimental data exists for VAPOL-catalyzed reactions, comprehensive computational studies providing directly comparable transition state data across different reaction types are still emerging. This section aims to synthesize the available computational insights.
Asymmetric Aziridination
The asymmetric aziridination of imines with diazoacetates is a hallmark reaction for VAPOL-boron catalysts. Mechanistic studies suggest that the active catalyst is a boroxinate species.[4] Computational investigations have focused on elucidating the structure of the active catalyst and the geometry of the enantioselectivity-determining transition state.
Key interactions in the transition state that are believed to control stereoselectivity include hydrogen bonding and π-π stacking interactions between the catalyst and the substrates. DFT calculations have been employed to understand the formation and stability of different chiral complexes, and the calculated binding energy differences between enantiomeric forms have shown qualitative agreement with experimental observations.[6]
Asymmetric Reductions
VAPOL-derived chiral phosphoric acids have been shown to be excellent catalysts for the enantioselective reduction of α-imino esters.[8] Computational studies on similar CPA-catalyzed reactions suggest a nine-membered zwitterionic transition state where the phosphoric acid acts as a bifunctional catalyst, activating the imine via its Brønsted acidic site and orienting the nucleophile via its Lewis basic site.[8]
The table below presents hypothetical comparative data for a VAPOL-phosphoric acid catalyzed reduction of an imine, illustrating the type of information that a detailed computational study would provide.
Catalyst/Substrate System
Favored Enantiomer TS (kcal/mol)
Disfavored Enantiomer TS (kcal/mol)
ΔΔG‡ (kcal/mol)
Key Non-Covalent Interactions
(R)-VAPOL-PA / Imine A
12.5
14.8
2.3
Hydrogen bonding, π-π stacking
(R)-VAPOL-PA / Imine B
13.1
15.0
1.9
Hydrogen bonding, steric repulsion
This table is illustrative and based on typical values found in computational studies of chiral phosphoric acid catalysis.
Asymmetric Diels-Alder Reactions
VAPOL-aluminum complexes have been successfully employed as catalysts for asymmetric Diels-Alder reactions.[3] The computational modeling of these reactions involves locating the transition states for the endo and exo approaches of the dienophile to the diene, for both possible faces of the dienophile.
The origin of stereoselectivity is often attributed to steric hindrance imposed by the bulky phenyl groups of the VAPOL ligand, which destabilizes the transition state leading to the minor enantiomer.
Experimental Protocols: A Workflow for Transition State Calculations
For researchers interested in performing their own computational studies on VAPOL-catalyzed reactions, the following is a general workflow for locating and characterizing transition states using DFT.
Step 1: Geometry Optimization of Reactants and Products
Build the 3D structures of the VAPOL-catalyst complex and the reactants.
Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).
Step 2: Locating the Transition State
Use a transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
Provide an initial guess for the transition state geometry, which can be generated by interpolating between the reactant and product structures.
Step 3: Verifying the Transition State
Perform a frequency calculation on the optimized transition state structure.
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Perform an IRC calculation starting from the transition state structure.
This calculation maps the reaction pathway from the transition state down to the corresponding reactant and product minima, confirming that the located transition state connects the desired species.
Step 5: Calculation of Activation Energies
Calculate the single-point energies of the optimized reactants, transition state, and products using a larger basis set (e.g., 6-311+G(d,p)) and include corrections for zero-point vibrational energy (ZPVE), thermal contributions, and solvent effects (e.g., using the Polarizable Continuum Model, PCM).
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
Visualizing the Catalytic Cycle and Transition State
Diagrams are essential for visualizing the complex relationships in a catalytic cycle and the key interactions within a transition state.
Caption: A generalized workflow for the computational investigation of a VAPOL-catalyzed reaction, from initial geometry optimization to the final energetic analysis.
Caption: A schematic representation of key non-covalent interactions within the transition state of a VAPOL-boron catalyzed reaction.
Conclusion
Computational studies of transition states in VAPOL-catalyzed reactions provide invaluable insights into the origins of enantioselectivity. By leveraging the power of DFT and related methods, researchers can build predictive models that not only rationalize experimental outcomes but also guide the design of new and more effective chiral catalysts. While directly comparable quantitative data across a wide range of VAPOL-catalyzed reactions is still an area of active research, the existing studies and established computational workflows provide a solid foundation for future investigations. As computational resources become more accessible and theoretical methods continue to improve, the in silico design of VAPOL-based catalytic systems is poised to accelerate the discovery of novel and efficient asymmetric transformations.
References
Prasad, D., Mogurampelly, S., & Chaudhari, S. R. (2022). R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids. New Journal of Chemistry, 46(38), 18455-18462. [Link]
Wulff, W. D., et al. (2010). Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction. PMC, NIH. [Link]
Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(12), 3785-3803. [Link]
Zhang, Y., et al. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. PubMed, 18306265. [Link]
Desai, A. A., & Wulff, W. D. (2010). Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synlett, 2010(21), 3233-3236. [Link]
eLife. (2025). Wide transition-state ensemble as key component for enzyme catalysis. [Link]
Terada, M., et al. (2019). DFT calculation-aided optimisation of a chiral phosphoric acid catalyst: case study of kinetic resolution of racemic secondary alcohols through lactonisation. Catalysis Science & Technology, 9(1), 133-143. [Link]
Wulff, W. D., et al. (2000). Catalytic Asymmetric Aziridination with Aryl Borate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 39(24), 4518-4521. [Link]
University of Cambridge. (2020). DFT calculation Data From the Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid-Catalyzed Enantioselective Minisci Reaction. Apollo. [Link]
The Journal of Organic Chemistry. (2025). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ACS Publications. [Link]
ResearchGate. (n.d.). Calculated transition states of the Diels-Alder reaction between... [Link]
Wasit Journal for Pure sciences. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. [Link]
Bickelhaupt, F. M., & Houk, K. N. (2020). How Ionization Catalyzes Diels-Alder Reactions. PMC. [Link]
Chemical Review and Letters. (2024). DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and. [Link]
Beilstein Journals. (2018). DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts. [Link]
Keith Lab In Computational Chemistry. (n.d.). Publications. [Link]
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
Catalysis Science & Technology. (n.d.). University of Cambridge. [Link]
ResearchGate. (n.d.). Phosphine–borane catalysts for CO2 activation and reduction: a computational study. [Link]
IntechOpen. (2013). Protic and Nonprotic Ionic Liquids in Polar Diels-Alder Reactions Using Properly Substituted Heterocycles and Carbocycles as Dienophiles. A DFT study. [Link]
eScholarship. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. [Link]
A Comprehensive Comparison Guide: Kinetic Studies of (R)-(-)-VAPOL Hydrogenphosphate Catalyzed Reactions
As the landscape of asymmetric organocatalysis matures, Chiral Phosphoric Acids (CPAs) have become indispensable tools for enantioselective transformations. While BINOL-derived CPAs (such as TRIP and TRAP) dominate the l...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of asymmetric organocatalysis matures, Chiral Phosphoric Acids (CPAs) have become indispensable tools for enantioselective transformations. While BINOL-derived CPAs (such as TRIP and TRAP) dominate the literature, (R)-(-)-VAPOL hydrogenphosphate (vaulted biphenanthrol phosphoric acid) offers a distinct, highly rigid chiral pocket that excels in specific steric environments.
This guide provides an objective, data-driven comparison of VAPOL-PA against alternative CPAs, grounded in kinetic profiling and mechanistic causality. It is designed for researchers and drug development professionals seeking to optimize asymmetric workflows.
Mechanistic Causality & Kinetic Profiling
The efficacy of VAPOL-PA stems from its unique structural topology. Unlike the axially chiral BINOL scaffold, which relies heavily on bulky 3,3'-substituents to create a chiral environment, the VAPOL backbone features a deep, vaulted biaryl pocket. This restricts the conformational flexibility of the transition state, preventing enantio-leakage in substrates that are too small to effectively engage BINOL derivatives.
The Asynchronous Concerted Mechanism
Kinetic studies reveal that VAPOL-PA operates via a bifunctional activation mode . The Brønsted acidic proton (P-OH) lowers the LUMO of the electrophile, while the Lewis basic phosphoryl oxygen (P=O) coordinates the incoming nucleophile.
Advanced kinetic profiling of VAPOL-catalyzed spiroketalization has demonstrated that these reactions often proceed through an asynchronous concerted mechanism . Hammett analyses indicate positive charge accumulation in the transition state (ρ = −2.9), while dynamic simulations reveal a short-lived polar transition state (average lifetime ≈ 519 fs). This is further corroborated by an observed inverse secondary kinetic isotope effect (KIE) of 0.85, ruling out long-lived oxocarbenium intermediates 1.
Fig 1. Bifunctional activation mode of VAPOL-PA driving the asynchronous concerted transition state.
Objective Performance Comparison: VAPOL vs. BINOL/SPINOL
VAPOL-PA is not a universal solution; its performance is highly dependent on the steric demands of the transition state. Below is an objective comparison of VAPOL-PA against leading BINOL-derived CPAs across various reaction classes.
Analytical Insight:
In carbocyclization and epoxide desymmetrization, the rigid, deep pocket of VAPOL-PA perfectly encapsulates the transition state, vastly outperforming BINOL derivatives. Conversely, in the addition of DHP to N-acyl imines, the bulky 2,4,6-triisopropylphenyl groups of TRIP-PA are strictly required to shield the reactive trajectory, leaving VAPOL-PA highly ineffective by comparison.
To accurately map the kinetics of a VAPOL-PA catalyzed reaction, the experimental design must eliminate background noise and provide self-validating data points. The following protocol outlines a rigorously controlled kinetic study for imine addition.
Fig 2. Self-validating kinetic profiling workflow for VAPOL-PA catalyzed reactions.
Action: Aseoptropically dry (R)-(-)-VAPOL hydrogenphosphate with anhydrous toluene (3 × 2 mL) under high vacuum. Distill the solvent (e.g., chlorobenzene) over CaH₂.
Causality: Trace water acts as a competitive hydrogen-bond donor/acceptor. It disrupts the delicate P=O/P-OH bifunctional network, leading to a racemic background reaction and artificially inflating the apparent reaction rate.
Step 2: Reaction Assembly & Initiation
Action: In a flame-dried Schlenk tube, dissolve the electrophile (0.5 mmol) and VAPOL-PA (5 mol%) in 4.0 mL of anhydrous chlorobenzene. Equilibrate to the target temperature (e.g., -20 °C) using a cryocooler. Initiate the reaction by adding the nucleophile.
Causality: Chlorobenzene is explicitly chosen over toluene because its higher dielectric constant stabilizes the polar, short-lived transition state without competitively binding to the catalyst (unlike ethereal solvents like THF).
Step 3: Time-Course Sampling & Rapid Quenching
Action: Withdraw 50 μL aliquots at precise intervals (e.g., every 5 minutes for the first hour). Immediately discharge the aliquot into a vial containing 0.5 mL of cold hexane spiked with 5% triethylamine (Et₃N).
Causality: The basic Et₃N instantaneously deprotonates the VAPOL phosphoric acid, destroying the active catalytic species and "freezing" the kinetic time-point to prevent further conversion during analysis.
Step 4: Self-Validation via Isotopic Labeling (KIE Determination)
Action: Run a parallel reaction utilizing a deuterium-labeled nucleophile. Calculate the initial rates (
kH
and
kD
) at <15% conversion.
Causality: This is the self-validating mechanism. An observed inverse secondary KIE (
kH/kD<1
) mathematically proves the transition state involves a change in hybridization (sp² to sp³) and confirms the asynchronous concerted pathway, validating the structural integrity of the proposed catalytic cycle.
Step 5: HPLC/NMR Analysis
Action: Analyze the quenched aliquots via chiral stationary phase HPLC to determine enantiomeric excess (ee%) and ¹H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) to determine fractional conversion. Plot
ln(1−conversion)
vs. time to extract the observed rate constant (
kobs
).
References
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions
Journal of the American Chemical Society
Enantioselective Pd(II)
Epoxides: Small Rings to Play with under Asymmetric Organoc
Chiral Phosphoric Acid Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans
Organic Letters - ACS Public
The Vaulted Architectures: A Comparative Guide to VAPOL and VANOL Phosphoric Acids in Asymmetric Catalysis
For researchers and drug development professionals navigating the complex landscape of organocatalysis, selecting the optimal chiral Brønsted acid is a critical decision that dictates both yield and stereoselectivity. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complex landscape of organocatalysis, selecting the optimal chiral Brønsted acid is a critical decision that dictates both yield and stereoselectivity. While BINOL-derived catalysts have historically dominated the field, the vaulted biaryl diol ligands VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol) offer structurally distinct chiral pockets that frequently outperform their axial counterparts[1].
This guide provides an objective, data-driven comparison of VAPOL and VANOL phosphoric acids, analyzing their thermodynamic acidity, kinetic catalytic activity, and self-validating experimental workflows.
The Structural Paradigm: Vaulted vs. Axial Chirality
Introduced by the Wulff group in 1993, VAPOL and VANOL diverge fundamentally from the ubiquitous BINOL scaffold[1]. Instead of simple axial chirality, these ligands possess a unique "vaulted" backbone. This extended aromatic architecture creates a deep, highly shielded chiral pocket that effectively blocks one face of a coordinated substrate, forcing incoming nucleophiles to attack from a highly specific trajectory[2].
Despite VAPOL possessing a significantly larger arene surface area than VANOL, the active sites they generate upon conversion to phosphoric acids or boroxinate complexes share surprising geometric similarities, leading to nuanced differences in substrate recognition[3].
Thermodynamic Profiling: Acidity and Electronic Modulation
The catalytic engine of a chiral phosphoric acid (CPA) is its Brønsted acidity, which dictates its ability to protonate and activate electrophiles (such as imines) via hydrogen bonding[4].
Intrinsic Acidity (pKa): Standard VAPOL and VANOL phosphoric acids exhibit
pKa
values in the range of 12–14 in acetonitrile (MeCN)[4]. They function as bifunctional catalysts: the acidic proton (P-OH) lowers the LUMO of the electrophile, while the phosphoryl oxygen (P=O) acts as a Lewis base to coordinate the nucleophile[2][5].
The Causality of Catalyst Tuning: For highly basic substrates (like standard imines), this acidity is perfectly calibrated. However, for weakly basic substrates, standard VAPOL/VANOL CPAs lack the thermodynamic driving force to initiate the reaction. For example, in asymmetric bromospiroketalization, VAPOL phosphoric acid demonstrated low activity and required elevated temperatures to reach completion[6].
N-Triflyl Phosphoramide Derivatives: To solve this thermodynamic limitation, researchers synthesize
N
-triflyl phosphoramide derivatives of VAPOL and VANOL. By replacing the -OH group with an -NHTf group, the
pKa
drops dramatically to ~6–7 in MeCN (or -3 in water)[1][4]. This "super Brønsted acid" modification allows for the activation of highly recalcitrant substrates without altering the vaulted chiral pocket[1].
Bifunctional activation mode of VAPOL/VANOL phosphoric acids via a ternary transition state.
The choice between VAPOL and VANOL is highly reaction-dependent. While they often behave as interchangeable equivalents, specific transition states reveal their distinct steric profiles.
Scenario A: The "Identical Twin" Phenomenon
In the 7[7], VAPOL and VANOL catalysts yield virtually identical asymmetric inductions. Across a broad spectrum of 12 different benzhydryl imines (derived from aromatic and aliphatic aldehydes), the average difference in enantiomeric excess (ee) between the two ligands is a mere 1.2% to 1.5%[3][7].
Scenario B: VANOL Superiority
In the direct asymmetric aminoallylation of aldehydes, the structural divergence becomes kinetically apparent. The VANOL ligand proves distinctly superior to VAPOL, providing higher yields and tighter stereocontrol, likely due to the slightly more compact nature of the VANOL pocket which better stabilizes the specific transition state of the homoallylic amine intermediate[8].
Scenario C: VAPOL Superiority
VAPOL excels as a standalone species in asymmetric Petasis reactions and imine amidations. When compared directly to BINOL-based Brønsted acids during catalyst screening for chiral imine amidation, the VAPOL-derived phosphoric acid delivered vastly superior results concerning both yield and enantioselectivity[9].
Quantitative Performance Comparison
Reaction Class
Optimal Catalyst
Yield
Enantiomeric Excess (ee)
Mechanistic Notes
Asymmetric Aziridination
VAPOL or VANOL
96–97%
Up to 99%
Both ligands perform identically (Δ 1.2-1.5% ee). The pyroborate species acts as the active catalyst[3][7].
Aminoallylation of Aldehydes
VANOL
High
>90%
VANOL is distinctly superior; VAPOL fails to provide the same steric constraint for this specific transition state[8].
Standard VAPOL/VANOL CPAs lack sufficient acidity.
N
-triflyl derivatives are required to push the reaction[6].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the catalysts and their application, embedding self-validating checkpoints.
Protocol 1: Gram-Scale Synthesis of VAPOL/VANOL Phosphoric Acids
Causality: This method utilizes Phosphorus Oxychloride (
POCl3
) to bypass the need for exogenous coupling agents. The high electrophilicity of
POCl3
allows for direct, rapid phosphorylation of the diol[5][10].
Dissolution: In an oven-dried flask under inert atmosphere, dissolve 5.0 mmol of enantiopure (R)-VAPOL or (R)-VANOL in anhydrous pyridine (acting as both solvent and acid scavenger)[10].
Phosphorylation: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of
POCl3
. Allow the mixture to warm to room temperature and stir for 4-6 hours.
Validation Checkpoint: Monitor via TLC (2:1
CH2Cl2
–hexanes). The highly fluorescent diol spot should completely disappear, replaced by a baseline intermediate[10].
Hydrolysis: Slowly quench the reaction by adding distilled water. Causality: Water hydrolyzes the intermediate P-Cl bonds of the dichlorophosphate to yield the stable phosphoric acid[1][10].
Isolation: Acidify the mixture with 1M HCl, extract with dichloromethane, and wash with brine. Evaporate the solvent and precipitate the product to afford pure VAPOL/VANOL phosphoric acid.
Validation Checkpoint: Yields should routinely exceed 90% (e.g., 92% isolated yield for VANOL phosphoric acid)[1].
Self-validating synthetic workflow for the preparation of VAPOL and VANOL phosphoric acids.
Causality: This protocol relies on the self-assembly of the boroxinate Brønsted acid to create the active chiral pocket[7][8].
Catalyst Assembly: Combine 5 mol% of VAPOL or VANOL ligand with triphenylborate in toluene. Heat to 80 °C for 1 hour under vacuum to remove phenol byproducts and drive the formation of the active pyroborate catalyst[3].
Imine Activation: Cool to room temperature and add the benzhydryl imine substrate. The catalyst protonates the imine, lowering its LUMO and forming a tight chiral ion pair[2].
Nucleophilic Addition: Cool the reaction to -20 °C and slowly add the diazo compound. Causality: The vaulted pocket of the catalyst shields one face of the iminium ion, forcing the nucleophile to attack stereoselectively[2].
Validation: Upon completion (monitored by
N2
gas evolution cessation), purify the aziridine by direct crystallization. Recoveries should be excellent, with average asymmetric inductions >95% ee[7].
Conclusion & Selection Guide
When designing an asymmetric organocatalytic workflow:
Choose VAPOL Phosphoric Acid for imine amidations, Petasis reactions, and scenarios where a larger aromatic surface area is required to stabilize bulky protecting groups (like BUDAM or DAM)[3][9].
Choose VANOL Phosphoric Acid for direct aminoallylation of aldehydes, or when a slightly more constrained chiral pocket is needed to differentiate smaller aliphatic substrates[8].
Choose N-Triflyl Derivatives of either ligand when the target electrophile is weakly basic and requires a
pKa
drop (~6 units) to initiate LUMO-lowering hydrogen bonding[1][6].
A Senior Application Scientist's Guide to Elucidating VAPOL-Substrate Interactions: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of non-covalent interactions between a catalyst and its substrate is paramount for rational catalyst design and reaction op...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of non-covalent interactions between a catalyst and its substrate is paramount for rational catalyst design and reaction optimization. The vaulted biaryl ligand, 3,3'-biphenanthrol (VAPOL), has emerged as a powerful chiral scaffold in asymmetric catalysis, often outperforming its predecessor, BINOL, in terms of enantioselectivity and reactivity.[1] This guide provides an in-depth technical comparison of X-ray crystal structure analysis with solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico computational modeling for the characterization of VAPOL-substrate complexes. We will delve into the causality behind experimental choices and present a self-validating system of protocols.
The Unique Architecture of VAPOL: A Foundation for Superior Catalysis
Unlike the more planar BINOL, VAPOL possesses a "vaulted" biaryl backbone. This structural feature creates a significantly deeper and more sterically demanding chiral pocket around the metal center or active site.[2] This unique three-dimensional environment is the primary reason for VAPOL's enhanced ability to discriminate between enantiomeric transition states in a variety of chemical transformations, including Diels-Alder reactions, imine aldol additions, and aziridinations.[1] The solid-state structures of VAPOL and its derivatives reveal a cisoid conformation with a dihedral angle of less than 90° between the two phenanthrene rings, a stark contrast to the transoid conformation observed in BINOL.[3]
Part 1: X-ray Crystal Structure Analysis: The Definitive Snapshot
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous, high-resolution snapshot of a VAPOL-substrate complex in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, offering unparalleled insight into the specific interactions that govern substrate binding and recognition.
Experimental Workflow: From Solution to Structure
The journey from a VAPOL-catalyzed reaction in a flask to a refined crystal structure is a multi-step process that demands patience and precision. The overarching goal is to coax the transient VAPOL-substrate complex into forming a well-ordered, single crystal suitable for diffraction.
Figure 1: Workflow for X-ray Crystal Structure Analysis of VAPOL-Substrate Complexes.
Detailed Protocol: Crystallization of a VAPOL-Boron-Imine Complex
Here, we provide a detailed protocol for the crystallization of a VAPOL-boroxinate catalyst complexed with a protonated imine substrate, based on established procedures.[4]
1. Catalyst Pre-formation:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine (S)-VAPOL (1.0 equiv.), triphenyl borate (B(OPh)₃, 3.0 equiv.), and water (3.0 equiv.) in anhydrous toluene.
Heat the mixture at 80-100 °C for 1 hour to facilitate the formation of the boroxinate species.
Remove all volatile components under vacuum at the same temperature. The rationale for using a 1:3 stoichiometry of VAPOL to borate is to favor the formation of the boroxinate core.[5][6]
2. Complex Formation and Crystallization:
Cool the residue to room temperature and dissolve it in a minimal amount of a suitable solvent in which the complex is soluble (e.g., dichloromethane or toluene).
Add the imine substrate (e.g., N-benzylidene-4-methoxyaniline, 1.0-1.2 equiv.). The imine acts as a base to deprotonate the VAPOL-borate adduct, leading to the formation of the chiral anionic boroxinate and the protonated iminium cation.[4]
Crystallization via Vapor Diffusion: Place the concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a volatile anti-solvent in which the complex is insoluble (e.g., pentane or hexane).
Allow the anti-solvent to slowly diffuse into the solution of the complex over several days at a constant temperature (e.g., room temperature or 4 °C). This gradual decrease in solubility promotes the slow growth of high-quality single crystals.[7]
3. Data Collection and Refinement:
Carefully mount a suitable single crystal (typically 0.1-0.4 mm in size) on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[3]
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]
Process the raw diffraction data to determine the unit cell parameters, space group, and reflection intensities.
Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Parameter
Typical Value/Range
Rationale
Radiation Source
Mo Kα (λ = 0.71073 Å)
Provides good resolution for small molecule crystallography.
Temperature
100(2) K
Minimizes thermal motion of atoms, leading to higher quality diffraction data.[3]
Data Completeness
>99%
Ensures a sufficient number of unique reflections are measured for accurate structure determination.[3]
R_int
< 0.10
Indicates good agreement between symmetry-equivalent reflections.[3]
Final R1, wR2
< 0.05, < 0.15
Lower values indicate a better fit between the crystallographic model and the experimental data.
Table 1: Typical X-ray Data Collection and Refinement Parameters for Organometallic Complexes.
Case Study: The Crystal Structure of a VAPOL-Boroxinate-Iminium Complex
The X-ray crystal structure of a VAPOL-boroxinate catalyst with a protonated imine substrate revealed an ion pair structure.[4] The key interaction was found to be a hydrogen bond between the protonated nitrogen of the iminium cation and an oxygen atom of the boroxine ring. This direct observation provides invaluable evidence for the Brønsted acid-type activation mechanism of this catalytic system.
Part 2: Alternative and Complementary Techniques
While X-ray crystallography provides a detailed static picture, it is essential to understand the behavior of VAPOL-substrate complexes in solution, where the actual catalysis occurs. NMR spectroscopy and computational modeling offer powerful tools to probe these solution-phase dynamics and energetics.
NMR Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution. For VAPOL-substrate complexes, NMR can provide information on:
Substrate Binding: Changes in the chemical shifts of both the VAPOL ligand and the substrate upon complexation can confirm binding and provide insights into the binding site.
Solution-State Structure: Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can help to determine the solution-state conformation of the complex.
Dynamic Processes: NMR can be used to study dynamic processes such as ligand exchange and conformational changes.
Experimental Protocol: ¹H NMR Titration to Probe VAPOL-Dienophile Interaction
Prepare a stock solution of the VAPOL-metal catalyst (e.g., VAPOL-AlCl₃) of known concentration in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
Acquire a ¹H NMR spectrum of the catalyst solution.
Prepare a stock solution of the dienophile (e.g., methyl acrylate) of known concentration in the same deuterated solvent.
Add incremental amounts of the dienophile solution to the catalyst solution, acquiring a ¹H NMR spectrum after each addition.
Monitor the changes in the chemical shifts of the protons on both the VAPOL ligand and the dienophile. Significant shifts upon addition of the dienophile are indicative of binding.
Computational Modeling: An In-Silico Approach to Mechanism and Selectivity
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. For VAPOL-catalyzed reactions, computational modeling can:
Determine Transition State Structures: DFT calculations can be used to locate and characterize the transition state structures for the formation of different stereoisomers.
Predict Enantioselectivity: By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted.
Elucidate the Role of the Catalyst: Computational models can provide detailed insights into how the VAPOL ligand and the metal center interact with the substrate to control the stereoselectivity.
Computational Workflow: DFT Study of a VAPOL-Catalyzed Diels-Alder Reaction
Figure 2: Computational Workflow for Studying a VAPOL-Catalyzed Reaction.
Part 3: A Comparative Analysis: Strengths and Limitations
Transition state structures, reaction pathways, energetics
Strengths
Unambiguous structural determination
Provides information under reaction-relevant conditions
Predictive power, insight into transient species
Limitations
Requires high-quality single crystals, static picture
Lower resolution than crystallography, interpretation can be complex
Accuracy depends on the level of theory and model used
Typical Sample Amount
Milligrams
Milligrams
Not Applicable
Table 2: Comparison of Analytical Techniques for Studying VAPOL-Substrate Complexes.
Conclusion and Future Outlook
The comprehensive characterization of VAPOL-substrate complexes requires a multi-faceted approach that leverages the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling. X-ray crystallography provides the definitive solid-state structure, offering a detailed blueprint of the catalyst-substrate interaction. NMR spectroscopy bridges the gap to the solution phase, providing crucial information about the behavior of the complex under catalytically relevant conditions. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the reaction mechanism and the origins of stereoselectivity.
The continued development of advanced crystallographic techniques, such as time-resolved crystallography, and more sophisticated computational models will undoubtedly provide even deeper insights into the intricate dance between VAPOL catalysts and their substrates, paving the way for the design of next-generation catalysts with unprecedented efficiency and selectivity.
References
Antilla, J. C., & Wulff, W. D. (2001). Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts. Journal of the American Chemical Society, 123(21), 5099–5100.
Staples, R. J. (2014). The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst. Catalysis Science & Technology, 4(12), 4406-4415.
Desai, A. A., & Wulff, W. D. (2010). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Synthesis, 2010(21), 3670-3680.
Gupta, A. K., Zhang, X., Staples, R. J., & Wulff, W. D. (2014). The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst. Catalysis Science & Technology, 4(12), 4406-4415.
Chadwick, D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
Braga, D., & Grepioni, F. (2000). Growing Quality Crystals. Retrieved from [Link]
Wulff, W. D., et al. (2007). Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction. Journal of the American Chemical Society, 129(46), 14432–14443.
Ren, H., & Wulff, W. D. (2017). Pyro-Borates, Spiro-Borates, and Boroxinates of BINOL-Assembly, Structures, and Reactivity. The Journal of Organic Chemistry, 82(16), 8504-8517.
Wulff, W. D. (n.d.). Enantioselective Catalysis. Retrieved from [Link]
TRIP's bulky 3,3'-groups perfectly encapsulate the cyclic oxocarbenium ion.
Deep Dive: Causality in Catalyst Selection
1. Where VAPOL Excels: Acyclic Substrates
In the reduction of acyclic
α
-imino esters using Hantzsch ester, VAPOL-CPA dramatically outperforms BINOL derivatives[1]. The causality lies in the substrate's degrees of freedom. Acyclic imines can adopt multiple reactive conformations. The bulky 3,3′-substituents of BINOL-PAs fail to adequately lock these acyclic substrates into a single transition state, resulting in poor enantiomeric excess (27% ee). Conversely, the deep, vaulted pocket of VAPOL completely engulfs the substrate, enforcing a rigid ternary complex that yields up to 98% ee[1].
2. Where BINOL (TRIP) Excels: Cyclic Intermediates
VAPOL is not a universal panacea. In the asymmetric addition of dihydropyrans (DHP) to N-acyl imines, TRIP-PA (a BINOL derivative with 2,4,6-triisopropylphenyl groups) is vastly superior[3]. The transition state involves a bulky cyclic oxocarbenium intermediate. VAPOL's deep pocket is too narrow to accommodate this specific trajectory, leading to low yields (45%) and poor selectivity (37% ee). TRIP's wider, highly substituted pocket perfectly stabilizes this specific transition state, achieving >90% ee[3].
Self-Validating Experimental Protocols
The following protocol details the gram-scale preparation of (R)-(-)-VAPOL hydrogenphosphate. This methodology is designed as a self-validating system; specific purification constraints are explicitly defined to prevent downstream catalytic failure.
Gram-scale synthetic workflow for the preparation of (R)-(-)-VAPOL hydrogenphosphate.
Step-by-Step Methodology: Gram-Scale Synthesis of VAPOL-CPA
Critical Reagent: Chloroform (
CHCl3
) stabilized with amylene (Do NOT use EtOH-stabilized
CHCl3
).
Procedure:
Phosphorylation: Dissolve (R)-VAPOL in anhydrous pyridine under an inert argon atmosphere. Cool the solution to 0 °C.
Dropwise, add
POCl3
(1.5 equiv). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to 25 °C and stir for an additional 5 hours.
Hydrolysis: Cool the mixture back to 0 °C and slowly quench with distilled
H2O
. Stir for 2 hours at 25 °C to fully hydrolyze the intermediate phosphoryl chloride to the hydrogenphosphate.
Workup: Extract the aqueous layer with
CH2Cl2
. Wash the combined organic layers with 1N HCl to remove residual pyridine.
Purification & Self-Validation:
TLC Check: Spot the crude product on a TLC plate. Under short-wave UV (254 nm), pure VAPOL-CPA will uniquely fluoresce as an intense purple spot [4].
Solvent Constraint: Dissolve the crude product in a 1:1 mixture of MeOH and amylene-stabilizedCHCl3
. Causality: If ethanol-stabilized chloroform is used, residual EtOH will strongly hydrogen-bond to the Brønsted acid site of the final catalyst. This blocks substrate coordination and drastically lowers asymmetric induction in future reactions[4].
Drying: Subject the purified product to high vacuum (0.1 mmHg) overnight. Causality: Trace moisture disrupts the delicate hydrogen-bonding network required for the ternary complex formation during catalysis, leading to diminished enantiomeric excess[4].
Conclusion
When benchmarking chiral Brønsted acids, it is a critical error to rely solely on the ubiquitous BINOL-derived CPAs. As demonstrated by the empirical data, (R)-(-)-VAPOL hydrogenphosphate provides a structurally distinct, vaulted chiral pocket that excels precisely where planar BINOL catalysts fail—particularly in the rigidification and activation of acyclic substrates. By integrating both VAPOL and BINOL derivatives into standard catalyst screening panels, researchers can ensure comprehensive coverage of both narrow/deep and wide/shallow transition state geometries.
References
Desai, A. A., Huang, L., Wulff, W. D., Rowland, G. B., & Antilla, J. C. (2010). Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis, 2010(12), 2106-2109. 4
Qiu, Y., et al. (2015). Enantioselective Pd(II)/Brønsted acid-catalyzed carbonylative carbocyclization of enallenes. Postprint - Diva-Portal.org. 2
Li, G., Kaplan, M. J., Wojtas, L., & Antilla, J. C. (2010). Chiral Phosphoric Acid Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans with Three Contiguous Stereocenters. Organic Letters, 12(9), 1960-1963. 3
Rowland, G. B., Zhang, H., Rowland, E. B., Chennamadhavuni, S., Wang, Y., & Antilla, J. C. (2007). A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters: The Highly Enantioselective Preparation of α-Amino Esters. Journal of the American Chemical Society, 129(40), 12084-12085. 1
Review of recent advances in VAPOL-based asymmetric catalysis
As a Senior Application Scientist, I frequently observe that the choice of chiral ligand dictates the success or failure of an asymmetric transformation. While the ubiquitous BINOL (1,1'-bi-2-naphthol) remains a "privile...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe that the choice of chiral ligand dictates the success or failure of an asymmetric transformation. While the ubiquitous BINOL (1,1'-bi-2-naphthol) remains a "privileged" scaffold in organocatalysis, its open, transoid conformation often fails to provide sufficient steric encumbrance for highly enantio-discriminating transition states. In contrast, the vaulted biaryl ligand VAPOL (Vaulted Biphenanthrol) features a deep, rigid chiral pocket. The causality behind VAPOL's superior performance lies in its extended phenanthrene rings, which restrict the conformational freedom of the transition state, leading to unprecedented levels of asymmetric induction in specific transformations.
This guide provides an objective, data-driven comparison of VAPOL-based catalysts against traditional alternatives (like BINOL and SPINOL), detailing the mechanistic workflows and self-validating experimental protocols necessary to implement these systems in drug development and advanced organic synthesis.
Comparative Performance Analysis: VAPOL vs. Alternatives
The structural superiority of VAPOL is most evident in two benchmark reactions: the catalytic asymmetric aziridination of imines and the desymmetrization of meso-aziridines.
In aziridination reactions, catalysts prepared from VAPOL and triphenylborate (B(OPh)₃) form a unique boroxinate Brønsted acid that vastly outperforms BINOL. As demonstrated in recent studies on 1, VAPOL and its structural cousin VANOL yield >95% ee, whereas BINOL fails to induce significant asymmetry[1].
Table 1: Performance Comparison in Asymmetric Aziridination of Imines
Furthermore, VAPOL-derived chiral phosphoric acids (VAPOL-PA) have revolutionized ring-opening desymmetrization. Unlike earlier methodologies that required complex silylated nucleophiles, VAPOL-PA allows for the use of simple, unsubstituted thiols. The extended phenanthrene rings create a precise hydrogen-bonding network that activates both the N-acyl aziridine and the incoming thiol, yielding β-aminothioethers with exceptional selectivity[2].
Table 2: Performance Comparison in Meso-Aziridine Desymmetrization
Mechanistic Workflow: The Boroxinate Brønsted Acid System
The active VAPOL aziridination catalyst is not a simple Lewis acid, but rather a self-assembled chiral Brønsted acid ion pair. The precise assembly of this complex is highly dependent on stoichiometry and the controlled removal of byproducts.
Mechanistic workflow of VAPOL-Boroxinate catalyzed asymmetric aziridination.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm the causality of the chemical behavior.
This protocol utilizes the3 to generate the active catalyst[3].
Catalyst Assembly (Causality Check): In an oven-dried Schlenk flask, combine (S)-VAPOL (5 mol%), B(OPh)₃ (15 mol%), and precisely 1 equivalent of H₂O (relative to VAPOL) in anhydrous CH₂Cl₂.
Causality: The formation of the active boroxine core strictly requires H₂O. Without it, off-target Lewis acid species dominate, plummeting the ee%[3].
Equilibrium Driving: Heat the mixture to 80°C for 1 hour, then apply a high vacuum (0.1 mmHg) at 80°C for 30 minutes.
Causality: Vacuum removes the phenol byproduct, driving the thermodynamic equilibrium entirely toward the desired boroxinate complex.
Substrate Binding: Cool to room temperature, dissolve the catalyst in CH₂Cl₂, and add the benzhydryl imine (1.0 equiv). Stir for 15 minutes to allow the formation of the chiral Brønsted acid ion pair[3].
Reaction Execution: Cool the reaction to -9°C. Add ethyl diazoacetate (EDA, 1.2 equiv) via a syringe pump over 1 hour.
Causality: Slow addition maintains a low steady-state concentration of EDA, preventing non-productive carbene dimerization.
System Validation:
In-Process: Observe steady N₂ gas evolution, confirming carbene transfer.
Post-Reaction: Analyze the crude mixture via ¹H NMR. The cis-aziridine ester protons should integrate to a >50:1 ratio over the trans isomer. Purify via crystallization to enrich the ee to >99%[1].
Catalyst Preparation: Dry (R)-VAPOL-PA (5 mol%) under high vacuum for 2 hours. Residual moisture disrupts the critical dual hydrogen-bonding network required for enantio-discrimination.
Reaction Setup: Dissolve the N-acyl meso-aziridine (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere and add the dried (R)-VAPOL-PA.
Causality: The deep chiral pocket of VAPOL-PA perfectly accommodates the aromatic thiol, negating the historical requirement for silylated nucleophiles (e.g., TMS-SPh)[2].
System Validation: Monitor the reaction via TLC until complete consumption of the aziridine (typically 12-24 hours). Isolate the β-aminothioether via flash chromatography and validate the enantiomeric excess (>95% ee) using chiral HPLC (e.g., Chiralcel OD-H column).
Applications in Drug Development
The practical utility of VAPOL-based catalysis directly translates to pharmaceutical manufacturing. A premier example is the4. By employing the VAPOL-boroxinate catalyzed asymmetric aziridination protocol described above, this critical antibiotic can be synthesized in merely four steps from p-nitro-benzaldehyde in optically pure form, bypassing traditional, low-yielding resolution methods[4].
References
Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction
Source: NIH (PubMed Central)
URL:[Link]
Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans
Source: NIH (PubMed Central)
URL:[Link]
An Efficient Synthesis of (−)-Chloramphenicol via Asymmetric Catalytic Aziridination: A Comparison of Catalysts Prepared from Triphenylborate and Various Linear and Vaulted Biaryls
Source: ResearchGate
URL:[Link]
Correlating Catalyst Structure with Enantioselectivity: A Comparative Guide to VAPOL and VANOL Derivatives
In the realm of asymmetric catalysis, the structural architecture of the chiral ligand is the primary determinant of enantioselectivity. While BINOL (1,1'-bi-2-naphthol) remains a foundational C2-symmetric diol, its rela...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of asymmetric catalysis, the structural architecture of the chiral ligand is the primary determinant of enantioselectivity. While BINOL (1,1'-bi-2-naphthol) remains a foundational C2-symmetric diol, its relatively narrow dihedral angle limits its efficacy in highly sterically demanding transition states. To overcome this, researchers turn to "vaulted" biaryls:1[1].
This guide objectively compares the catalytic performance of VAPOL derivatives against alternatives, dissecting the structural causality behind their exceptional enantioselectivity and providing field-proven, self-validating experimental protocols.
Structural Causality: The Vaulted Architecture
The efficacy of VAPOL stems from its extended phenanthrene rings, which create a uniquely deep chiral pocket. VAPOL is structurally analogous to VANOL but features additional fused benzene rings at the C7 and C8 positions[2].
When VAPOL reacts with triphenyl borate (B(OPh)₃) and an imine, it forms a2[2]. The enantioselectivity is strictly governed by two non-covalent interactions:
Primary Activation: A strong hydrogen bond between the boroxinate oxygen (O2) and the iminium proton.
Secondary Stabilization: A weak, nonconventional hydrogen bond between the ortho-hydrogen of the substrate's benzhydryl group and a secondary boroxinate oxygen (O3)[3].
These interactions rigidly lock the substrate, completely shielding the Re-face of the imine and directing nucleophilic attack exclusively to the Si-face. Because4 than VANOL and VAPOL derivatives in these transformations[4].
Comparative Performance Data
The table below summarizes the quantitative performance of vaulted biaryls compared to standard BINOL in benchmark asymmetric reactions.
To visualize the causality behind the experimental outcomes, the following diagrams map the reaction workflow and the structural logic dictating enantioselectivity.
Workflow of VAPOL-Boroxinate catalyzed asymmetric aziridination.
Logical relationship between VAPOL structural features and enantioselectivity.
This protocol is engineered to be a self-validating system. Every step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the catalytic cycle.
Objective: Synthesize cis-aziridine-2-carboxylates from N-benzhydrylimines with >95% ee.
Step 1: Pre-Catalyst Assembly
Action: Combine 10 mol% (S)-VAPOL and 30 mol% B(OPh)₃ in anhydrous toluene. Heat the mixture to 100 °C for 1 hour.
Causality: Heating drives the covalent condensation between the chiral diol and the borate, expelling phenol to form the active borate ester. Toluene provides the necessary non-polar environment to stabilize the subsequent ion pair without competing for hydrogen bonds.
Validation Checkpoint: An aliquot analyzed via ¹H NMR should show the complete disappearance of the free VAPOL hydroxyl protons, confirming pre-catalyst formation.
Step 2: Substrate-Induced Maturation
Action: Cool the reaction to 25 °C. Add 0.5 M of N-benzhydrylimine and stir for 30 minutes.
Causality: In this system, the imine is not merely a substrate; it is a structural co-factor.2, forming a tight ion pair with the protonated imine[2].
Step 3: Nucleophilic Trapping
Action: Add 1.1 to 1.2 equivalents of ethyl diazoacetate (EDA) dropwise.
Causality: EDA acts as the nucleophile. The deep chiral pocket of the VAPOL-boroxinate complex sterically blocks the Re-face of the imine, forcing EDA to attack exclusively from the Si-face.
Validation Checkpoint: Gentle nitrogen gas evolution serves as a visual confirmation of the diazo decomposition and active catalytic turnover.
Step 4: Isolation and Analysis
Action: After 24 h at room temperature, quench the reaction and analyze the crude mixture via chiral HPLC.
Causality: High cis/trans ratios and ee values (typically >95%) validate the structural rigidity of the VAPOL pocket during the transition state.
Advanced Derivatives: Tuning the Pocket
While VAPOL and VANOL often yield near-identical asymmetric inductions (±1%) for standard benzhydryl imines, modifying the vaulted architecture can push enantioselectivity even higher for challenging or mismatched substrates.
For instance, introducing bulky groups to the open positions of the naphthalene core alters the binding dynamics. The2, dramatically increasing the average asymmetric induction up to 99% ee across diverse imine scopes[2]. This demonstrates that while the core vaulted structure is essential, peripheral steric tuning remains a powerful tool for optimizing enantioselectivity.
References
Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts
Source: National Institutes of Health (PMC)
URL:[Link]
Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL
Source: Michigan State University Chemistry
URL:[Link]
Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand
Source: National Institutes of Health (PMC)
URL:[Link]
Chiral Diol-Based Organocatalysts in Enantioselective Reactions
Source: MDPI
URL:[Link]
Comprehensive Operational and Disposal Guide for (R)-(-)-VAPOL Hydrogenphosphate
Introduction and Operational Context (R)-(-)-VAPOL hydrogenphosphate is a highly specialized chiral Brønsted acid catalyst integral to asymmetric synthesis, including aza-Darzens aziridine synthesis, desymmetrization of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Operational Context
(R)-(-)-VAPOL hydrogenphosphate is a highly specialized chiral Brønsted acid catalyst integral to asymmetric synthesis, including aza-Darzens aziridine synthesis, desymmetrization of meso-aziridines, and Pictet-Spengler reactions[1]. While its catalytic efficacy is well-documented, its end-of-life management requires rigorous adherence to safety protocols.
As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains peak operational safety while handling this compound. Proper disposal not only ensures regulatory compliance but also prevents cross-contamination in sensitive drug development workflows.
Chemical Profile and Hazard Assessment
Before designing a disposal or spill response plan, it is critical to understand the physical and chemical properties of the material. (R)-(-)-VAPOL hydrogenphosphate features a phosphoric acid moiety and a vaulted biaryl backbone, which dictates its handling requirements.
Causality Check: The WGK 3 classification dictates that even trace amounts must be prevented from entering the municipal water supply or drains[1]. Furthermore, the Storage Class 11 designation requires that the solid be kept away from ignition sources, as airborne dust can form explosive mixtures[1].
Standard Operating Procedure (SOP): Safe Handling and Disposal
This section outlines the step-by-step methodology for the routine disposal of (R)-(-)-VAPOL hydrogenphosphate.
Phase 1: Waste Segregation and Neutralization
Isolate Reaction Waste: Separate organic solvent waste containing the catalyst from aqueous waste streams.
Causality: Mixing incompatible waste streams can lead to exothermic reactions, particularly if the waste contains residual reactive imines or aziridines from the catalytic cycle.
Neutralize the Phosphoric Acid Moiety: If the catalyst is in an aqueous or biphasic mixture, add 1M NaOH dropwise while stirring gently.
Self-Validating Step: Test the solution with pH paper. A stabilized pH of 7.0–7.5 confirms complete neutralization of the hydrogenphosphate group, validating that the waste is chemically stable and safe for the bulk carboy.
Concentrate Organic Waste: For organic solutions, remove the solvent under reduced pressure. Collect the solid residue for dry disposal.
Phase 2: Packaging and Labeling
Transfer to Solid Waste Container: Use a static-dissipative spatula to transfer the solid residue into a high-density polyethylene (HDPE) wide-mouth container.
Causality: Static-dissipative tools prevent electrostatic discharge, which is a critical control measure for Storage Class 11 combustible solids.
Seal and Inspect: Secure the lid tightly.
Self-Validating Step: Invert the sealed container gently to ensure no particulate matter escapes, verifying the integrity of the primary containment before transport.
Apply GHS-Compliant Labels: Label the container explicitly as "Hazardous Solid Waste: (R)-(-)-VAPOL hydrogenphosphate / Combustible Solid / WGK 3".
Phase 3: Handover to Environmental Health and Safety (EHS)
Log the Waste: Enter the exact mass of the disposed catalyst into the laboratory’s chemical inventory system.
EHS Transfer: Offer the surplus and non-recyclable solutions to a licensed disposal company[1]. Do not dispose of as standard municipal solid waste.
Workflow for segregation and disposal of (R)-(-)-VAPOL hydrogenphosphate waste.
Emergency Spill Response and Decontamination Workflow
In the event of an accidental release, immediate and calculated action is required to mitigate respiratory and environmental hazards.
Step-by-Step Spill Mitigation
Secure the Perimeter: Immediately evacuate non-essential personnel from the immediate area and ensure appropriate exhaust ventilation is active[3].
Don Advanced PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (EN 374 compliant), and tightly fitting safety goggles[3].
Causality: The primary hazard during a spill is the inhalation of fine crystalline dust, which can cause severe mucous membrane irritation.
Suppress Dust Formation: Do NOT use a standard vacuum cleaner. Standard vacuums lack HEPA filtration and can aerosolize the combustible dust, creating an explosion hazard.
Mechanical Recovery: Carefully sweep up and shovel the solid using a non-sparking brush and dustpan[3].
Chemical Decontamination: Wipe the spill area with a damp microfiber cloth soaked in a 50/50 mixture of water and isopropanol to capture residual micro-particles.
Self-Validating Step: Perform a visual inspection of the surface against a dark contrasting background. The absolute absence of visible white residue validates that the physical decontamination is complete.
Final Disposal: Place all cleanup materials (swept solid, cloths, PPE) into a designated, suitable closed container, seal it, and label it for EHS pickup[3].
Step-by-step spill response and decontamination pathway for solid catalyst spills.